molecular formula C33H39N7O6 B15571654 NGFFFamide

NGFFFamide

Cat. No.: B15571654
M. Wt: 629.7 g/mol
InChI Key: SLVQYEBYFKIGFQ-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NGFFFamide is a useful research compound. Its molecular formula is C33H39N7O6 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H39N7O6

Molecular Weight

629.7 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]butanediamide

InChI

InChI=1S/C33H39N7O6/c34-24(19-28(35)41)31(44)37-20-29(42)38-26(17-22-12-6-2-7-13-22)32(45)40-27(18-23-14-8-3-9-15-23)33(46)39-25(30(36)43)16-21-10-4-1-5-11-21/h1-15,24-27H,16-20,34H2,(H2,35,41)(H2,36,43)(H,37,44)(H,38,42)(H,39,46)(H,40,45)/t24-,25-,26-,27-/m0/s1

InChI Key

SLVQYEBYFKIGFQ-FWEHEUNISA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NGFFFamide Neuropeptide: Discovery, Function, and Methodologies

This technical guide provides a comprehensive overview of the neuropeptide this compound, a member of the NG peptide family. It covers the discovery, structure, and physiological functions of this compound, with a focus on the underlying signaling mechanisms and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction and Discovery

The discovery of this compound was a significant step in understanding neuropeptide evolution. It was first identified through the sequencing of the genome of the sea urchin Strongylocentrotus purpuratus.[1][2] The gene encoding the this compound precursor protein was found to contain two tandem copies of the this compound peptide sequence (Asn-Gly-Phe-Phe-Phe-NH2).[1]

A particularly noteworthy finding was the presence of a C-terminal neurophysin domain in the this compound precursor.[1][2] Neurophysins were previously thought to be exclusively associated with vasopressin/oxytocin-type neuropeptides, making their association with the structurally unrelated this compound a paradigm-shifting discovery in the field of neuroendocrinology.[2] This finding suggested a shared evolutionary history and a novel mechanism for neuropeptide processing and function.

This compound belongs to a larger family of "NG peptides," so named for their characteristic N-terminal Asn-Gly motif.[1][2] Subsequent research has identified other NG peptides, such as NGFFYamide in the starfish Asterias rubens, and has established that these peptides are invertebrate deuterostome orthologs of vertebrate neuropeptide S (NPS) and protostome crustacean cardioactive peptide (CCAP).[1][3]

Structure and Precursor

The this compound peptide has the amino acid sequence Asparagine-Glycine-Phenylalanine-Phenylalanine-Phenylalanine-amide. The precursor protein for this compound in S. purpuratus is characterized by the presence of two copies of the this compound sequence and a C-terminal neurophysin domain.[1] The relationship between the precursor, the processed peptide, and its eventual function is a key area of study.

G cluster_precursor This compound Precursor Protein cluster_processing Post-translational Processing Precursor Gene Precursor Gene Precursor mRNA Precursor mRNA Precursor Gene->Precursor mRNA Transcription Precursor Protein Signal Peptide This compound This compound Neurophysin Domain Precursor mRNA->Precursor Protein Translation Prohormone Convertases Prohormone Convertases Precursor Protein->Prohormone Convertases Cleavage Mature this compound NGFFF-NH2 Prohormone Convertases->Mature this compound Amidation Neurophysin Neurophysin Prohormone Convertases->Neurophysin Receptor Binding Receptor Binding Mature this compound->Receptor Binding This compound This compound Receptor NPS/CCAP-type Receptor This compound->Receptor Binds G_protein Gα16 Receptor->G_protein Activates PLCb Phospholipase C-β (PLC-β) G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release Triggers Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response Leads to start Start: Tissue Collection peptide_extraction Peptide Extraction & Purification (HPLC) start->peptide_extraction gene_cloning Precursor Gene Cloning & Sequencing start->gene_cloning peptide_id Peptide Identification (LC-MS, Edman) peptide_extraction->peptide_id in_vitro_assay In Vitro Bioassays (Muscle Preparations) peptide_id->in_vitro_assay expression_analysis Gene Expression Analysis (RT-qPCR, in situ) gene_cloning->expression_analysis receptor_id Receptor Identification & Cloning gene_cloning->receptor_id end End: Functional Characterization expression_analysis->end functional_assay Receptor Functional Assay (e.g., Aequorin) receptor_id->functional_assay functional_assay->in_vitro_assay in_vivo_assay In Vivo Bioassays (Behavioral Studies) in_vitro_assay->in_vivo_assay in_vivo_assay->end

References

Unveiling the NGFFFamide Precursor Protein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Characterization, and Signaling Pathway of the NGFFFamide Neuropeptide Precursor.

Introduction

The this compound neuropeptide, first identified in the purple sea urchin (Strongylocentrotus purpuratus), represents a significant discovery in the field of neurobiology, providing a key evolutionary link between protostome and deuterostome neuropeptide signaling systems. This technical guide provides a comprehensive overview of the identification of the this compound precursor protein, its associated signaling pathway, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating neuropeptide function, evolution, and their potential as therapeutic targets.

The discovery of the this compound precursor was a direct result of the sequencing of the S. purpuratus genome.[1][2] This precursor is notable for its unique structure, containing two tandem copies of the this compound peptide and a C-terminal neurophysin domain.[2][3] Neurophysin domains are typically associated with vasopressin/oxytocin-type neuropeptides, making its presence in the this compound precursor a significant finding for understanding neuropeptide evolution.[2][3]

Identification and Characterization of the this compound Precursor Protein

The initial identification of the gene encoding the this compound precursor was accomplished through in silico analysis of the Strongylocentrotus purpuratus genome.[2][3] Subsequent experimental work confirmed the existence and processing of the precursor into the mature this compound peptide.

Quantitative Data Summary

While comprehensive quantitative data for the this compound precursor and its peptide in S. purpuratus remains an area of active research, the following table summarizes the key available quantitative metrics.

ParameterValueOrganism/SystemCitation
Precursor Structure
This compound Repeats2Strongylocentrotus purpuratus[2][3]
Other DomainsC-terminal NeurophysinStrongylocentrotus purpuratus[2][3]
Receptor Activation
Receptor TypeNPS/CCAP-type G-protein coupled receptorStrongylocentrotus purpuratus[1]
This compound log EC50-9.38 ± 0.09CHO-K1 cells expressing the S. purpuratus NPS/CCAP-type receptor[4]
Physiological Activity
MyoactivityContraction of tube foot and esophagus preparationsEchinus esculentus[2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound precursor protein and its signaling pathway.

In Silico Identification of the this compound Precursor Gene

The initial discovery of the this compound precursor gene was made possible through bioinformatics analysis of the sequenced genome of Strongylocentrotus purpuratus.

Protocol:

  • Database Mining: The S. purpuratus genome and expressed sequence tag (EST) databases are searched using BLAST algorithms (tBLASTn) with known neuropeptide precursor sequences from other invertebrates as queries. Keywords such as "neuropeptide," "neurophysin," and "secretory peptide" can also be used to search annotated databases.

  • Gene Prediction: Gene prediction software (e.g., AUGUSTUS, GENSCAN) is used to identify open reading frames (ORFs) and predict the protein sequence from the genomic DNA.

  • Protein Domain Analysis: The predicted protein sequence is analyzed for characteristic features of a neuropeptide precursor, including a signal peptide (using SignalP), potential dibasic cleavage sites (e.g., KR, RR), and conserved protein domains (e.g., neurophysin) using tools like InterProScan and Pfam.

  • Homology Search: The predicted precursor sequence is used as a query in BLASTp searches against protein databases to identify homologous proteins in other species, aiding in confirming its identity and evolutionary relationships.

Cloning of the this compound Precursor cDNA

To confirm the predicted gene structure and obtain a template for further experiments, the cDNA encoding the this compound precursor is cloned from S. purpuratus tissue.

Protocol:

  • RNA Extraction: Total RNA is extracted from the radial nerve cords of adult S. purpuratus using a suitable RNA extraction kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: Gene-specific primers are designed based on the predicted sequence of the this compound precursor gene. PCR is performed using the synthesized cDNA as a template to amplify the full-length coding sequence.

  • Cloning and Sequencing: The amplified PCR product is gel-purified and cloned into a suitable vector (e.g., pGEM-T Easy Vector). The resulting plasmid is then sequenced to verify the identity and sequence of the cloned this compound precursor cDNA.

Mass Spectrometric Identification of the Mature this compound Peptide

Mass spectrometry is used to confirm the presence of the mature this compound peptide in sea urchin tissues, providing direct evidence of precursor processing.

Protocol:

  • Tissue Extraction: Tissues, such as the tube feet and esophagus, are collected from S. purpuratus and homogenized in an extraction solvent (e.g., 80% ethanol (B145695) with 0.1% formic acid).

  • Peptide Purification: The extract is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for peptides.

  • Mass Spectrometry Analysis: The purified peptide fraction is analyzed by MALDI-TOF MS or LC-ESI-MS/MS. The mass spectrometer is set to scan for the predicted molecular weight of this compound.

  • Peptide Sequencing: For confirmation, tandem mass spectrometry (MS/MS) is performed on the ion corresponding to the mass of this compound to obtain fragmentation data, which is then used to confirm the amino acid sequence of the peptide.

In Situ Hybridization for Localization of this compound Precursor mRNA

In situ hybridization is employed to visualize the spatial expression pattern of the this compound precursor mRNA within the tissues of S. purpuratus.

Protocol:

  • Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe is synthesized from the cloned this compound precursor cDNA template using an in vitro transcription kit.

  • Tissue Preparation: S. purpuratus tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Hybridization: The tissue sections are permeabilized and hybridized with the DIG-labeled probe overnight at a specific temperature (e.g., 60°C).

  • Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate is then added to visualize the location of the mRNA.

  • Imaging: The stained tissue sections are imaged using a microscope to determine the cellular localization of the this compound precursor mRNA.

Receptor Binding and Activation Assays

To characterize the interaction of this compound with its receptor, receptor binding and functional activation assays are performed.

Protocol:

  • Receptor Cloning and Expression: The cDNA encoding the S. purpuratus NPS/CCAP-type receptor is cloned and transfected into a suitable cell line for heterologous expression (e.g., CHO-K1 cells).

  • Receptor Binding Assay (Competitive Binding):

    • A radiolabeled or fluorescently labeled ligand that binds to the receptor is used.

    • Membranes from cells expressing the receptor are incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.

    • The amount of bound labeled ligand is measured, and the data is used to calculate the inhibitory constant (Ki) of this compound, which reflects its binding affinity.

  • Functional Activation Assay (Calcium Mobilization):

    • CHO-K1 cells co-expressing the receptor and a promiscuous G-protein (e.g., Gα16) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are stimulated with varying concentrations of this compound.

    • The resulting change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.

    • The dose-response data is used to determine the EC50 value, representing the concentration of this compound that elicits a half-maximal response.

Signaling Pathway and Experimental Workflows

The this compound peptide activates an NPS/CCAP-type G-protein coupled receptor.[1] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Based on the signaling of related receptors, this is likely to involve the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including muscle contraction.

Visualizations

NGFFFamide_Signaling_Pathway This compound This compound Receptor NPS/CCAP-type Receptor This compound->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) DAG->Cellular_Response Ca_release->Cellular_Response

Caption: Proposed signaling pathway of the this compound peptide.

Experimental_Workflow_Identification cluster_in_silico In Silico Identification cluster_experimental_validation Experimental Validation Genome_Database S. purpuratus Genome Database Bioinformatics_Analysis Bioinformatics Analysis (BLAST, Gene Prediction) Genome_Database->Bioinformatics_Analysis Predicted_Precursor Predicted this compound Precursor Gene Bioinformatics_Analysis->Predicted_Precursor RNA_Extraction RNA Extraction (Radial Nerve Cords) Predicted_Precursor->RNA_Extraction Guides Primer Design cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Cloning PCR & Cloning cDNA_Synthesis->PCR_Cloning Sequencing Sequencing PCR_Cloning->Sequencing Tissue_Extraction Tissue Extraction (Tube Feet, Esophagus) Sequencing->Tissue_Extraction Mass_Spectrometry Mass Spectrometry Tissue_Extraction->Mass_Spectrometry Confirmed_Peptide Confirmed this compound Peptide Mass_Spectrometry->Confirmed_Peptide

References

NGFFFamide signaling pathway in echinoderms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NGFFFamide Signaling Pathway in Echinoderms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptides are fundamental signaling molecules that regulate a vast array of physiological processes and behaviors in animals. Within the phylum Echinodermata, the this compound signaling system represents a pivotal pathway, not only for its roles in controlling motor and feeding behaviors but also for its significant evolutionary implications. The discovery and characterization of this pathway in the sea urchin Strongylocentrotus purpuratus provided a crucial "missing link" that unified a major bilaterian neuropeptide family, connecting the neuropeptide-S (NPS) system in vertebrates with the crustacean cardioactive peptide (CCAP) system in protostomes.[1][2][3] This technical guide provides a comprehensive overview of the core components of the this compound pathway, including the ligand, its receptor, downstream signaling events, and physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications.

The this compound Neuropeptide and its Precursor

The this compound signaling system was first elucidated through the study of the sea urchin, Strongylocentrotus purpuratus.[4]

  • Peptide Structure: The active neuropeptide is a pentapeptide with the sequence Asn-Gly-Phe-Phe-Phe-NH2 (this compound). The C-terminal amidation is a common feature of many active neuropeptides.

  • Precursor Protein: Genomic and transcriptomic analyses in S. purpuratus identified a precursor protein that contains two tandem copies of the this compound peptide sequence.[4][5] A remarkable and evolutionarily significant feature of this precursor is the presence of a C-terminal neurophysin domain.[4][5][6] Neurophysins are carrier proteins typically associated with vasopressin and oxytocin-type neuropeptides, and their discovery within the this compound precursor provided new insights into the evolutionary history of these signaling systems.[2] This neurophysin domain is a conserved feature in NG peptide precursors across many deuterostomes but has been secondarily lost in sea cucumbers (Holothuroidea).[4][5]

Other closely related peptides, collectively known as NG peptides due to a characteristic Asn-Gly motif, have been identified in other echinoderm classes, including:

  • NGIWYamide in the sea cucumber Apostichopus japonicus.[5][7]

  • NGFFYamide in the starfish Asterias rubens.[5][6][7]

The this compound Receptor

The biological actions of this compound are mediated by a specific G-protein coupled receptor (GPCR).

  • Receptor Identification: The receptor for this compound in S. purpuratus was deorphanized and identified as an orthologue of vertebrate neuropeptide-S (NPS) receptors and protostome CCAP receptors.[1][7] This discovery was instrumental in establishing that these three peptide families, previously thought to be distinct, are all part of a single, ancient bilaterian signaling system.[4][5]

  • Evolutionary Context: The genes encoding the this compound receptor and a vasopressin/oxytocin-type receptor are located adjacent to each other in the S. purpuratus genome.[7] This genomic arrangement suggests that the two signaling systems arose from a gene duplication event in a common ancestor of the Bilateria.[1][2]

Signaling Pathway

Upon binding of this compound to its receptor, a downstream intracellular signaling cascade is initiated. Experimental evidence from heterologous expression systems indicates the pathway involves the mobilization of intracellular calcium.[1][7]

  • Ligand Binding: The this compound peptide binds to the extracellular domain of its specific GPCR on the target cell membrane.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which activates an associated heterotrimeric G-protein. The resulting Ca²⁺ mobilization strongly suggests the involvement of a Gq-type alpha subunit.

  • Second Messenger Production: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • Cellular Response: The elevated intracellular Ca²⁺ concentration, along with DAG, activates downstream effectors such as protein kinase C (PKC) and calmodulin, leading to a final cellular response, such as muscle contraction.

NGFFFamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NGFFFR This compound Receptor (GPCR) Gq Gαq NGFFFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Response Cellular Response (e.g., Muscle Contraction) DAG->Response Ca_ER Ca²⁺ (in ER) Ca_ER->IP3R Ca_Cyto Elevated Cytosolic Ca²⁺ Ca_Cyto->Response Activation of Downstream Effectors IP3R->Ca_Cyto Ca²⁺ Release Ligand This compound Ligand->NGFFFR Binding

Caption: Proposed this compound signaling pathway leading to cellular responses.

Physiological Functions

The this compound/NG peptide signaling system is primarily characterized as a regulator of muscle activity and feeding behavior in echinoderms.

  • Myoactivity: In the sea urchin Echinus esculentus, synthetic this compound induces potent contractions of both tube foot and esophagus preparations in vitro.[5][8] This myoexcitatory role is a common feature of NG peptides, as NGIWYamide also causes muscle contraction in sea cucumbers.[5]

  • Feeding and Locomotion: While direct behavioral studies on this compound are limited, extensive research on the homologous peptide NGFFYamide in the starfish Asterias rubens provides strong functional insights.

    • Feeding Inhibition: NGFFYamide causes contraction and retraction of the everted cardiac stomach.[5][6] In vivo injections of NGFFYamide significantly delay the onset of feeding behavior on prey.[5][9]

    • Locomotor Inhibition: In vivo administration of NGFFYamide leads to a significant reduction in the mean velocity and total distance traveled by starfish.[4][5][9]

    • Differential Muscle Effects: Interestingly, while causing contraction of the cardiac stomach and tube feet, NGFFYamide causes relaxation of the apical muscle in starfish.[5][9]

Quantitative Data

Table 1: Receptor Activation Potency

Dose-response data from a Ca²⁺ luminescence assay using CHO-K1 cells expressing the S. purpuratus this compound receptor. Potency is expressed as the logarithm of the half-maximal effective concentration (log EC₅₀).

Peptide LigandSource Organismlog EC₅₀ (M)
This compound S. purpuratus (Sea Urchin)-9.38 ± 0.09[1]
NGFFYamide A. rubens (Starfish)-8.25 ± 0.04[1]
NGIWYamide A. japonicus (Sea Cucumber)-6.44 ± 0.04[1]

This data demonstrates that the sea urchin receptor is most potently activated by its cognate ligand, this compound.[1]

Table 2: Physiological Effects of NGFFYamide in Starfish (A. rubens)

Summary of in vivo effects observed after injection of NGFFYamide.

ParameterEffectObservation
Feeding Behavior InhibitionSignificant delay in the onset of feeding on mussels.[5][9]
Locomotion InhibitionSignificant reduction in mean velocity and distance traveled.[4][5][9]
Cardiac Stomach ContractionTriggers retraction of the everted stomach.[5][6]

Experimental Protocols

Receptor Deorphanization and Functional Characterization

This protocol describes the method used to identify the ligand for an orphan GPCR and quantify its potency using a cell-based luminescence assay.[1][7]

Objective: To determine if this compound activates the candidate S. purpuratus NPS/CCAP-type receptor and to measure the dose-response relationship.

Methodology:

  • Cell Line Preparation: Use Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Gα₁₆ protein (a promiscuous G-protein that couples many GPCRs to the PLC pathway) and a mitochondrially-targeted apo-aequorin photoprotein.

  • Receptor Expression: Transfect the CHO-K1 cell line with a plasmid vector containing the coding sequence for the candidate S. purpuratus this compound receptor. Use an empty vector transfection as a negative control.

  • Aequorin Reconstitution: Incubate the transfected cells with coelenterazine (B1669285) h to reconstitute the active aequorin photoprotein.

  • Peptide Stimulation: Prepare serial dilutions of synthetic this compound (and other related NG peptides for comparison) in an appropriate assay buffer.

  • Luminescence Measurement: Inject the peptide solutions into the wells containing the cells. Measure the resulting flash of luminescence using a luminometer. The light emission is proportional to the increase in intracellular Ca²⁺ concentration.

  • Data Analysis: Normalize the luminescence response to the maximum signal. Plot the normalized response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the EC₅₀ value.

Receptor_Deorphanization_Workflow start Start cell_prep Prepare CHO-K1 cells (stably expressing Gα16 and apo-aequorin) start->cell_prep transfection Transfect cells with plasmid containing candidate receptor gene cell_prep->transfection incubation Incubate with coelenterazine h to reconstitute aequorin transfection->incubation stimulation Inject peptide into cell plate and measure luminescence incubation->stimulation peptide_prep Prepare serial dilutions of synthetic this compound peptide_prep->stimulation analysis Normalize data and plot dose-response curve to calculate EC50 stimulation->analysis end End analysis->end

Caption: Workflow for GPCR deorphanization using a Ca²⁺ luminescence assay.
In Vitro Muscle Myoactivity Assay

This protocol describes a classic pharmacological method to assess the effect of a substance on muscle tissue.[5][8]

Objective: To determine the effect of this compound on sea urchin esophagus and tube foot muscle contractility.

Methodology:

  • Tissue Dissection: Dissect esophagus and tube foot tissues from the sea urchin Echinus esculentus.

  • Organ Bath Setup: Mount the isolated tissue preparations in an organ bath filled with filtered sea water, maintained at a constant temperature and aerated.

  • Transducer Attachment: Attach one end of the tissue to a fixed point and the other end to an isometric force transducer connected to a data acquisition system (e.g., a PowerLab).

  • Equilibration: Allow the tissue to equilibrate under a small amount of resting tension until a stable baseline is achieved.

  • Peptide Application: Add synthetic this compound to the organ bath in a cumulative or non-cumulative manner to achieve a range of final concentrations.

  • Recording: Record changes in muscle tension following the application of the peptide.

  • Data Analysis: Measure the amplitude of the contraction (or relaxation) from the baseline. Plot the change in tension against the peptide concentration to assess its myoactive properties.

Myoactivity_Assay_Workflow start Start dissect Dissect muscle tissue (e.g., sea urchin esophagus) start->dissect mount Mount tissue in aerated organ bath filled with sea water dissect->mount transducer Attach tissue to isometric force transducer mount->transducer equilibrate Allow tissue to equilibrate to a stable baseline tension transducer->equilibrate apply_peptide Add this compound to the organ bath equilibrate->apply_peptide record Record changes in muscle tension apply_peptide->record end End record->end

Caption: Workflow for an in vitro muscle myoactivity assay.

Conclusion and Future Directions

The this compound signaling pathway is a vital component of echinoderm physiology, primarily regulating muscular and feeding systems. Its characterization has had a profound impact on our understanding of neuropeptide evolution, firmly establishing the evolutionary linkage between vertebrate NPS and invertebrate CCAP systems.

For researchers and drug development professionals, this pathway presents several opportunities:

  • Basic Research: Further investigation is needed to identify the full complement of downstream effectors in the signaling cascade and to determine the specific G-protein subunits involved in native tissues. The diversity of physiological roles (both excitatory and inhibitory) of NG peptides in different tissues of the same animal warrants further investigation into receptor subtypes or differential downstream coupling.

  • Drug Development: The potent effect of NG peptides on feeding and locomotion could be exploited for pest control. For instance, developing agonists for the NGFFYamide receptor could be a strategy to control feeding in crown-of-thorns starfish (Acanthaster planci), which are a major threat to coral reefs. Conversely, antagonists could potentially be developed to stimulate feeding in commercially important echinoderms in aquaculture, such as sea cucumbers. A thorough understanding of the receptor's structure and ligand-binding pocket would be essential for the rational design of such compounds.

References

Evolutionary Crossroads: A Technical Guide to the NG Peptide Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the evolutionary context of the NG peptide family has been released today, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a thorough examination of the origins, conservation, and functional divergence of this intriguing family of neuropeptides, presenting a wealth of data and methodologies to spur further investigation.

The guide addresses a critical knowledge gap in the field of neuropeptide research, providing a centralized repository of information on the NG peptide family. It is designed to facilitate a deeper understanding of their physiological roles and to support the development of novel therapeutic strategies.

Introduction to the NG Peptide Family

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes. The NG peptide family is a group of neuropeptides characterized by a conserved asparagine (N) and glycine (B1666218) (G) motif at their N-terminus. First identified in invertebrate deuterostomes, these peptides represent a unique evolutionary lineage that offers insights into the diversification of neuroendocrine signaling systems.

A pivotal event in the evolution of the NG peptide family was the transcriptional linkage of a gene encoding an NG peptide with a gene encoding neurophysin, a carrier protein for vasopressin/oxytocin-type hormones. This association is a key characteristic of NG peptides in many deuterostome lineages.[1] However, NG peptide genes associated with neurophysin have not been identified in protostomes, urochordates, or vertebrates, suggesting a specific evolutionary trajectory within the deuterostome branch of the animal kingdom.[1]

Structural similarities with other neuropeptides, such as neuropeptide S (NPS) and crustacean cardioactive peptide (CCAP), hint at a shared ancestry and potentially overlapping functional roles.[2][3] Understanding the evolutionary history of the NG peptide family is therefore essential for elucidating their functions and exploring their therapeutic potential.

Quantitative Data Summary

This section presents a summary of the available quantitative data for the NG peptide family and their close relatives. The data is organized into tables for clear comparison of phylogenetic distribution and precursor protein characteristics.

Phylogenetic Distribution of NG Peptide Family and Homologs

The following table outlines the presence of NG peptide, NPS, and CCAP precursor genes across different animal phyla, highlighting the evolutionary conservation and divergence of these related peptide families.

PhylumRepresentative SpeciesNG Peptide PrecursorNPS PrecursorCCAP PrecursorReference
Deuterostomia
ChordataHomo sapiens (Human)AbsentPresentAbsent[2]
Branchiostoma floridae (Lancelet)PresentPresentAbsent[2]
HemichordataSaccoglossus kowalevskii (Acorn worm)PresentAbsentAbsent[2]
EchinodermataStrongylocentrotus purpuratus (Sea urchin)PresentAbsentAbsent[2]
Protostomia
ArthropodaTribolium castaneum (Red flour beetle)AbsentAbsentPresent[2]
Drosophila melanogaster (Fruit fly)AbsentAbsentPresent[4]
AnnelidaPlatynereis dumerilii (Ragworm)AbsentAbsentPresent[2]
MolluscaLottia gigantea (Owl limpet)AbsentAbsentPresent[2]
NematodaCaenorhabditis elegans (Nematode)AbsentAbsentAbsent[2]
Characteristics of NG Peptide and Homolog Precursor Proteins

This table details the structural features of precursor proteins for NG peptides, Neuropeptide S (NPS), and Crustacean Cardioactive Peptide (CCAP) in selected species. The presence of a signal peptide indicates that the mature peptide is secreted. The number of peptide copies per precursor and the association with a neurophysin domain are also noted.

SpeciesPeptide FamilyPrecursor Length (amino acids)Signal PeptideMature Peptide SequencePeptide CopiesNeurophysin DomainUniProt Accession
Homo sapiensNPS89YesSFRNGVGTGMKKTSFQRAKS1NoP0C0P6
Branchiostoma floridaeNG Peptide167YesSFRNGV1Yes-
Saccoglossus kowalevskiiNG Peptide154YesNGFWN1Yes-
Strongylocentrotus purpuratusNG Peptide211YesNGFFF2Yes-
Tribolium castaneumCCAP148YesPFCNAFTGC1NoA0A1L1B9X7
Drosophila melanogasterCCAP149YesPFCNAFTGC1NoP22756

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the NG peptide family.

Neuropeptide Extraction and Purification

This protocol describes a general method for the extraction and purification of neuropeptides from tissue, which can be adapted for the study of NG peptides.

Materials:

  • Tissue of interest (e.g., nerve ring of a sea urchin)

  • Extraction solution: Acidic methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge (capable of 20,000 x g and 4°C)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • SPE activation solution: 100% methanol

  • SPE equilibration solution: 0.1% trifluoroacetic acid (TFA) in water

  • SPE wash solution: 0.1% TFA in 5% acetonitrile

  • SPE elution solution: 0.1% TFA in 60% acetonitrile

  • Lyophilizer or vacuum concentrator

Protocol:

  • Dissect the tissue of interest on ice and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold extraction solution.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the peptides.

  • Activate the C18 SPE cartridge by passing the activation solution through it, followed by the equilibration solution.

  • Load the supernatant onto the equilibrated SPE cartridge.

  • Wash the cartridge with the wash solution to remove salts and other hydrophilic impurities.

  • Elute the peptides from the cartridge using the elution solution.

  • Dry the eluted peptide fraction using a lyophilizer or vacuum concentrator.

  • Resuspend the dried peptides in an appropriate buffer for downstream analysis (e.g., mass spectrometry).

Phylogenetic Analysis

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of NG peptide precursors.

Materials:

  • Amino acid sequences of NG peptide precursor proteins and their homologs from various species.

  • Sequence alignment software (e.g., ClustalW, MAFFT).

  • Phylogenetic analysis software (e.g., MEGA, PhyML).

Protocol:

  • Sequence Retrieval: Obtain the amino acid sequences of NG peptide precursor proteins and their orthologs and paralogs from databases such as NCBI GenBank or UniProt.

  • Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MAFFT to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction:

    • Use the aligned sequences as input for phylogenetic analysis software.

    • Choose an appropriate substitution model (e.g., JTT, WAG) based on the data.

    • Select a tree-building method, such as Neighbor-Joining (for a quick overview) or Maximum Likelihood (for a more robust statistical inference).

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using the software's built-in tools or a dedicated tree viewer. Analyze the branching patterns to infer evolutionary relationships.

Functional Myoactivity Assay

This protocol describes a method to assess the biological activity of NG peptides by measuring their effect on muscle contraction in an invertebrate model.

Materials:

  • Isolated invertebrate muscle preparation (e.g., sea urchin tube feet or intestine).

  • Organ bath with physiological saline appropriate for the species.

  • Force transducer and recording equipment.

  • Synthetic NG peptide of interest.

  • Control solution (physiological saline).

Protocol:

  • Dissect the muscle tissue and mount it in the organ bath containing physiological saline, maintained at a constant temperature and aerated.

  • Connect the muscle preparation to the force transducer to record isometric or isotonic contractions.

  • Allow the preparation to equilibrate until a stable baseline recording is achieved.

  • Add the control solution to the organ bath and record any changes in muscle activity.

  • After a washout period, add a known concentration of the synthetic NG peptide to the organ bath.

  • Record the changes in muscle contraction frequency and/or amplitude.

  • Perform a dose-response analysis by adding increasing concentrations of the peptide to determine the EC50 value.

  • Compare the effects of the NG peptide to the control to determine its myoactive properties (excitatory or inhibitory).

Signaling Pathways and Experimental Workflows

The specific receptors and downstream signaling pathways for the NG peptide family are still largely uncharacterized. However, like most neuropeptides, they are predicted to act through G protein-coupled receptors (GPCRs). The following diagrams illustrate a generalized signaling pathway for a peptide-GPCR and a typical experimental workflow for characterizing a novel neuropeptide system.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production NG_Peptide NG Peptide NG_Peptide->GPCR Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

A generalized peptide-GPCR signaling pathway.

Experimental_Workflow cluster_discovery Discovery & Identification cluster_characterization Molecular & Functional Characterization cluster_signaling Signaling Pathway Elucidation Bioinformatics Bioinformatic Prediction of Precursor Gene Mass_Spec Mass Spectrometry for Peptide Identification Bioinformatics->Mass_Spec Phylogeny Phylogenetic Analysis Mass_Spec->Phylogeny Synthesis Peptide Synthesis Mass_Spec->Synthesis Expression Expression Profiling (e.g., in situ hybridization) Phylogeny->Expression Functional_Assay Functional Assays (e.g., Myoactivity) Synthesis->Functional_Assay Receptor_ID Receptor Identification (e.g., orphan receptor screening) Functional_Assay->Receptor_ID Binding_Assay Receptor Binding Assays Receptor_ID->Binding_Assay Downstream Downstream Signaling Analysis (e.g., second messenger assays) Binding_Assay->Downstream

A typical workflow for neuropeptide research.

Conclusion

The study of the NG peptide family provides a unique window into the evolutionary diversification of neuropeptide signaling. Their distinct evolutionary history, characterized by the linkage to neurophysin in deuterostomes, sets them apart from other peptide families. While significant progress has been made in identifying members of this family and their distribution, much remains to be discovered about their specific physiological roles and the molecular mechanisms that mediate their effects.

This technical guide provides a foundational resource for researchers to build upon. The provided data summaries, detailed experimental protocols, and conceptual diagrams of signaling and experimental workflows are intended to catalyze further research into this fascinating and underexplored family of neuropeptides. Future investigations into the receptors and signaling pathways of NG peptides will be crucial for a complete understanding of their function and for unlocking their potential as targets for therapeutic intervention.

References

Unraveling Neuropeptide Signaling: A Technical Guide to Transcriptome Analysis of the NGFFFamide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Transcriptome Analysis of the NGFFFamide Precursor.

This whitepaper provides an in-depth exploration of the methodologies required to investigate the this compound precursor, a key player in neuropeptide signaling. This guide offers a structured approach, from initial transcriptomic profiling to detailed gene expression analysis and localization, equipping researchers with the necessary protocols to advance our understanding of neuropeptidergic systems and their therapeutic potential.

Introduction

Neuropeptides are a diverse class of signaling molecules that modulate a wide array of physiological processes, including feeding, locomotion, and reproduction. The this compound peptide family, and its related peptides like NGFFYamide, are known to be involved in the regulation of feeding behavior and locomotion, making their precursor gene a target of significant interest for physiological and pharmacological research. Understanding the transcriptional regulation of the this compound precursor is fundamental to elucidating its role in these processes. This guide details a comprehensive workflow for the transcriptome analysis of the this compound precursor, encompassing RNA sequencing for discovery, quantitative PCR for validation, and in situ hybridization for localization.

Experimental Workflow Overview

A typical research workflow for investigating the this compound precursor via transcriptome analysis involves several key stages. Initially, a broad, unbiased approach using RNA sequencing (RNA-Seq) is employed to identify and quantify the expression of the precursor transcript under different experimental conditions. Subsequently, the differential expression observed in the RNA-Seq data is validated using a more targeted and sensitive method, quantitative real-time PCR (qPCR). Finally, to understand the spatial distribution of the precursor's expression within tissues, in situ hybridization is performed.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation & Quantification cluster_localization Spatial Localization rna_extraction RNA Extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics cDNA_synthesis cDNA Synthesis bioinformatics->cDNA_synthesis tissue_prep Tissue Preparation & Sectioning bioinformatics->tissue_prep qPCR Quantitative Real-Time PCR cDNA_synthesis->qPCR hybridization In Situ Hybridization tissue_prep->hybridization probe_synthesis Probe Synthesis probe_synthesis->hybridization imaging Microscopy & Imaging hybridization->imaging

Figure 1: Experimental workflow for this compound precursor analysis.

Data Presentation: Quantitative Analysis of Neuropeptide Precursor Expression

Transcriptome analysis provides quantitative data on gene expression levels. The following tables present example data derived from a representative single-cell RNA-Seq study of mouse neocortical neurons, illustrating how the expression of various neuropeptide precursors can be quantified and compared.[1][2] This serves as a template for presenting findings on the this compound precursor. Expression levels are shown in Counts Per Million (CPM), a normalization method that accounts for differences in sequencing depth between samples.

Table 1: Expression Levels of Representative Neuropeptide Precursors in Single Neurons [1][2]

Gene SymbolNeuropeptide PrecursorPeak Single-Cell Expression (CPM)Percentage of Expressing Cells
NpyNeuropeptide Y15,8482.5%
SstSomatostatin12,5894.1%
VipVasoactive Intestinal Peptide10,9641.8%
Tac1Tachykinin 1 (Substance P)8,9123.2%
PenkProenkephalin7,5865.5%

Table 2: Hypothetical Differential Expression of this compound Precursor in Response to Feeding Status

This table illustrates a hypothetical outcome of a qPCR experiment comparing the expression of the this compound precursor gene in the nervous tissue of an organism under fed and starved conditions. Expression is normalized to a stable reference gene, and the fold change is calculated.

ConditionNormalized Expression (Relative Units)Fold Change (vs. Fed)p-value
Fed1.00 ± 0.15--
Starved3.50 ± 0.453.5< 0.01

Experimental Protocols

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.

4.1.1 RNA Extraction

High-quality RNA is crucial for successful RNA-Seq.

  • Tissue Homogenization: Immediately after dissection, homogenize tissue samples (e.g., central nervous system, digestive tract) in a suitable lysis buffer (e.g., TRIzol reagent) to inhibit RNase activity.

  • Phase Separation: Add chloroform (B151607) and centrifuge to separate the homogenate into aqueous (RNA-containing), interphase, and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities, air-dry the pellet, and resuspend it in RNase-free water.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100). High-quality RNA should have an RNA Integrity Number (RIN) > 7.[3]

4.1.2 RNA-Seq Library Preparation

The following protocol is based on the use of a stranded RNA library preparation kit (e.g., QIAseq Stranded RNA Library Kit).[4][5]

  • rRNA Depletion (Optional but Recommended): Remove ribosomal RNA to enrich for mRNA and other non-coding RNAs, which is particularly important for total RNA sequencing.

  • RNA Fragmentation: Fragment the RNA to a consistent size suitable for sequencing using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. For stranded libraries, dUTP is incorporated into the second strand to maintain strand-specific information.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine (B156593) nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for indexing (barcoding) different samples.

  • Library Amplification: Amplify the adapter-ligated library using a high-fidelity DNA polymerase to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Quality Control: Quantify the final library concentration and assess its size distribution using a bioanalyzer.

4.1.3 Sequencing and Data Analysis

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Remove adapter sequences and low-quality bases from the reads.

    • Alignment: Align the trimmed reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.[6]

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between experimental conditions.

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate and quantify the expression of specific genes identified through RNA-Seq. The following is a protocol using SYBR Green-based detection.[7][8][9]

4.2.1 Primer Design

  • Design primers that flank an exon-exon junction to avoid amplification of contaminating genomic DNA.[7]

  • Primers should be 18-25 nucleotides in length with a melting temperature (Tm) of 58-60°C.[8]

  • The amplicon size should be between 70 and 200 base pairs for optimal qPCR efficiency.

4.2.2 cDNA Synthesis

  • Synthesize first-strand cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit with oligo(dT) or random primers.[10]

4.2.3 qPCR Reaction Setup

Prepare the following reaction mixture on ice:

ComponentVolume (for a 20 µL reaction)Final Concentration
2x SYBR Green Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Diluted cDNA Template2 µL~10-100 ng
Nuclease-free Water6.4 µL-

4.2.4 Thermal Cycling Protocol

A typical three-step cycling protocol is as follows:[11]

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C60 seconds
Melt Curve Analysis65°C to 95°CIncrement of 0.5°C1

4.2.5 Data Analysis

  • Determine the quantification cycle (Cq) for each sample.

  • Calculate the relative expression of the this compound precursor gene using the ΔΔCq method, normalizing to a stably expressed reference gene.[12]

In Situ Hybridization (ISH)

ISH allows for the visualization of mRNA expression within the anatomical context of tissues. This is a non-radioactive protocol using digoxigenin (B1670575) (DIG)-labeled probes.[13][14]

4.3.1 Probe Synthesis

  • Generate a DNA template for the this compound precursor transcript via PCR with primers containing RNA polymerase promoter sequences (e.g., T7, SP6).

  • Synthesize a DIG-labeled antisense RNA probe through in vitro transcription using a DIG RNA labeling kit.

  • Synthesize a sense probe as a negative control.

4.3.2 Tissue Preparation

  • Fix freshly dissected tissue in 4% paraformaldehyde.

  • Cryoprotect the tissue in a sucrose (B13894) solution.

  • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

  • Section the frozen tissue using a cryostat and mount the sections on slides.

4.3.3 Hybridization and Detection

  • Permeabilization: Treat the tissue sections with proteinase K to improve probe accessibility.

  • Prehybridization: Incubate the sections in a hybridization buffer to block non-specific binding sites.

  • Hybridization: Apply the DIG-labeled probe to the sections and incubate overnight at an optimized temperature (e.g., 55-65°C) to allow the probe to hybridize to the target mRNA.

  • Washing: Perform a series of stringent washes to remove the unbound probe.

  • Immunodetection:

    • Block the sections with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Wash to remove the unbound antibody.

  • Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the mRNA.

  • Imaging: Mount the slides with a coverslip and image using a bright-field microscope.

Signaling Pathway of this compound

This compound and related peptides act through G-protein coupled receptors (GPCRs), specifically those of the NPS/CCAP-type.[15] Activation of these receptors initiates an intracellular signaling cascade that leads to a physiological response.

signaling_pathway ligand This compound receptor This compound Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) ca2_release->response pkc->response

Figure 2: Proposed signaling pathway for the this compound peptide.

Upon binding of this compound to its receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to downstream cellular responses.

Conclusion

This technical guide provides a comprehensive framework for the transcriptome analysis of the this compound precursor. By integrating high-throughput sequencing, targeted gene expression quantification, and spatial localization techniques, researchers can gain a multi-faceted understanding of the regulation and function of this important neuropeptide. The detailed protocols and data presentation formats offered herein serve as a valuable resource for scientists in both academic and industrial settings, facilitating further discoveries in the field of neuropeptide signaling and its potential for therapeutic intervention.

References

In Silico Prediction of the NGFFFamide Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide NGFFFamide is a key signaling molecule in echinoderms, playing a role in various physiological processes. Its cognate receptor, a member of the G protein-coupled receptor (GPCR) superfamily, represents a potential target for novel therapeutic development. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the structure and function of the this compound receptor, specifically focusing on the receptor from the purple sea urchin, Strongylocentrotus purpuratus. This document details the necessary bioinformatics workflows, from target identification and sequence analysis to homology modeling, molecular docking, and the elucidation of its signaling pathway. Experimental protocols for key validation techniques are also provided to bridge computational predictions with empirical evidence. All quantitative data are summarized for clarity, and critical workflows and pathways are visualized using Graphviz diagrams.

Introduction

This compound is a pentapeptide (Asn-Gly-Phe-Phe-Phe-NH2) identified in echinoderms that belongs to a family of neuropeptides characterized by an N-terminal Asn-Gly (NG) motif.[1] The receptor for this compound in the sea urchin Strongylocentrotus purpuratus has been identified as an orthologue of vertebrate neuropeptide S (NPS) receptors and crustacean cardioactive peptide (CCAP) receptors.[2] This evolutionary link provides a crucial foundation for the in silico prediction of its structure and function. As a GPCR, the this compound receptor is an integral membrane protein that transduces extracellular signals into intracellular responses, making it a druggable target.

This guide outlines a systematic in silico approach to characterize the this compound receptor, providing a roadmap for researchers aiming to investigate this or other related orphan GPCRs.

Target Identification and Sequence Analysis

The primary target for this in silico study is the this compound receptor from Strongylocentrotus purpuratus.

2.1. Protein Sequence

The amino acid sequence of the S. purpuratus this compound receptor, identified as a neuropeptide S/crustacean cardioactive peptide-type receptor, has been determined through cloning and sequencing.[2] The canonical sequence is available in the NCBI protein database under accession number XP_783515.2 .

  • Organism: Strongylocentrotus purpuratus (Purple sea urchin)

  • Protein Name: Neuropeptide S receptor-like

  • Length: 444 amino acids

  • NCBI Accession: XP_783515.2

In Silico Prediction Workflow

The following workflow outlines the computational steps to predict the three-dimensional structure of the this compound receptor and its interaction with the this compound peptide.

G In Silico Prediction Workflow for this compound Receptor cluster_0 Sequence-Based Analysis cluster_1 Structure Modeling cluster_2 Ligand-Receptor Interaction Seq Receptor Sequence (XP_783515.2) Tmpl_Search Template Search (BLASTp vs PDB) Seq->Tmpl_Search Input Align Sequence Alignment Seq->Align Align Target Tmpl_Select Template Selection Tmpl_Search->Tmpl_Select Identify Homologs Tmpl_Select->Align Select Template(s) Model Homology Modeling Align->Model Generate 3D Model Validate Model Validation Model->Validate Assess Quality Dock Molecular Docking Validate->Dock Input Receptor Ligand This compound Peptide 3D Structure Ligand->Dock Input Ligand Analyze Binding Pose Analysis Dock->Analyze Predict Complex

Caption: Workflow for this compound receptor structure and interaction prediction.

Detailed Methodologies

4.1. Homology Modeling

Homology modeling is a computational technique to predict the 3D structure of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template).

Experimental Protocol: Homology Modeling of the this compound Receptor

  • Template Identification:

    • Perform a protein BLAST (BLASTp) search of the target sequence (XP_783515.2) against the Protein Data Bank (PDB).

    • Prioritize templates that are also peptide-binding GPCRs. Suitable high-resolution crystal structures of related human receptors include:

      • Neuropeptide Y1 Receptor (PDB IDs: 5ZBH, 5ZBQ)

      • Ghrelin Receptor (PDB IDs: 7W2Z, 7NA8, 7F9Y)

  • Sequence Alignment:

    • Perform a multiple sequence alignment of the target sequence with the selected template(s) using tools like Clustal Omega or T-Coffee.

    • Manually inspect and refine the alignment, particularly in the transmembrane domains and loop regions, to ensure accurate placement of conserved residues.

  • Model Building:

    • Utilize homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER.

    • Input the sequence alignment and the template structure(s). The software will generate a 3D model of the target protein by copying the coordinates of the aligned residues and modeling the non-aligned regions (loops).

  • Model Refinement and Validation:

    • Refine the initial model to resolve steric clashes and improve stereochemistry using energy minimization techniques within the modeling software or dedicated tools like GROMACS or NAMD.

    • Validate the quality of the final model using tools like PROCHECK (for Ramachandran plots), Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence), and calculating the DOPE score (in MODELLER) or QMEAN score (in SWISS-MODEL).

4.2. Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.

Experimental Protocol: Docking of this compound to its Receptor

  • Receptor Preparation:

    • Use the validated homology model of the this compound receptor.

    • Remove water molecules and any co-crystallized ligands from the template structure if they were carried over.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools or Chimera.

    • Define the binding pocket. This can be done based on the location of the ligand in the template structure or by using pocket prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of the this compound peptide using software like Avogadro or by obtaining it from a database like PubChem.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds of the peptide to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or Gold.

    • Define the search space (grid box) encompassing the predicted binding site on the receptor.

    • Run the docking algorithm to generate a series of possible binding poses for the ligand. The program will score these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

    • Select the most plausible binding pose based on scoring and biochemical reasonableness (e.g., involvement of conserved residues in binding).

Putative Signaling Pathway

The this compound receptor, being an orthologue of NPS and CCAP receptors, is predicted to couple to multiple G proteins, primarily Gq and Gs, leading to the activation of downstream signaling cascades.

G This compound Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NGFFF_R This compound Receptor Gq Gq NGFFF_R->Gq Activates Gs Gs NGFFF_R->Gs Activates PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Cell_Response Phosphorylates Targets Ca_ER Ca²⁺ Ca_ER->PKC Activates Ca_ER->Cell_Response Modulates Activity ER->Ca_ER Releases NGFFF This compound NGFFF->NGFFF_R Binds

References

Physiological Effects of NGFFFamide on Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The neuropeptide NGFFFamide belongs to a family of peptides characterized by an N-terminal Asn-Gly (NG) motif. Research on the direct physiological effects of this compound on muscle tissue is limited. However, extensive studies have been conducted on the closely related peptide, NGFFYamide, which has been identified as a ligand for a Neuropeptide S (NPS)/Crustacean Cardioactive Peptide (CCAP)-type receptor in echinoderms[1][2]. Given their structural similarity and shared receptor type, the physiological effects of NGFFYamide on muscle tissue are considered a strong proxy for understanding the potential actions of this compound. This technical guide summarizes the current understanding of the physiological effects of these NG peptides on muscle tissue, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on the Physiological Effects of NGFFYamide on Muscle Tissue

The myoactivity of NGFFYamide has been assessed on various muscle preparations in different starfish species. The following table summarizes the quantitative effects of NGFFYamide on muscle contraction and relaxation.

Muscle Tissue PreparationSpeciesPeptide ConcentrationObserved EffectQuantitative MeasurementCitation
Apical Muscle (Acetylcholine-contracted)Asterias rubens10⁻⁶ MRelaxation11.3 ± 2.9% reversal of ACh-induced contraction[1]
Apical Muscle (Acetylcholine-contracted)Asterias rubens10⁻⁵ MRelaxation12.1 ± 7.8% reversal of ACh-induced contraction[1]
Tube FeetAsterias rubensNot specifiedInduction of tonic and phasic contractionNot quantified in the provided abstract[1][2]
Cardiac StomachPatiria pectiniferaNot specifiedPotent ContractionPotency compared to this compound and NGIWYamide[3]
Apical MusclePatiria pectinifera & Asterias amurensisNot specifiedDifferential relaxing activityNot quantified in the provided abstract[3]
Tube FeetPatiria pectinifera & Asterias amurensisNot specifiedSimilar effectsNot quantified in the provided abstract[3]

Experimental Protocols

A key methodology for assessing the physiological effects of NGFFYamide on muscle tissue is the in-vitro organ bath assay.

In-Vitro Pharmacology of NGFFYamide on Apical Muscle Preparations

This protocol is adapted from studies on Asterias rubens[1].

1. Tissue Preparation:

  • The apical muscle is dissected from the aboral body wall of the starfish arms.
  • The dissected muscle is cut into segments of approximately 1 cm in length.
  • Cotton ligatures are tied at each end of the muscle segment.

2. Organ Bath Setup:

  • One end of the muscle preparation is attached to a fixed point in an organ bath chamber.
  • The other end is connected to an isometric force transducer to record changes in muscle tension.
  • The organ bath is filled with an appropriate physiological saline solution and maintained at a constant temperature.
  • The saline is continuously aerated.

3. Experimental Procedure:

  • The muscle preparation is allowed to equilibrate in the organ bath until a stable baseline tension is achieved.
  • To induce contraction, a contractile agent such as acetylcholine (B1216132) (ACh) is added to the bath at a known concentration (e.g., 10⁻⁶ M).
  • Once the ACh-induced contraction has reached a stable plateau, NGFFYamide is added to the bath in a cumulative or single-dose manner.
  • The resulting relaxation (reversal of the ACh-induced contraction) is recorded.
  • The preparation is washed with fresh saline to remove the peptides and allow the muscle to return to its baseline tension before subsequent experiments.

4. Data Analysis:

  • The relaxant effect of NGFFYamide is typically expressed as a percentage reversal of the maximal contraction induced by the contractile agent (e.g., ACh).
  • Concentration-response curves can be generated to determine the EC₅₀ of the peptide.

Signaling Pathways

This compound and NGFFYamide act on an NPS/CCAP-type G-protein coupled receptor (GPCR)[1][2]. Studies on orthologous NPS and CCAP receptor signaling in other invertebrates and vertebrates indicate that these receptors couple to multiple intracellular signaling cascades, primarily through Gαs and Gαq proteins[4][5][6]. The activation of these pathways leads to an increase in intracellular calcium and cAMP levels, ultimately modulating muscle contraction.

NGFFFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor NPS/CCAP-type Receptor (GPCR) This compound->Receptor G_alpha_q Gαq Receptor->G_alpha_q G_alpha_s Gαs Receptor->G_alpha_s PLC Phospholipase C (PLC) G_alpha_q->PLC activates AC Adenylate Cyclase (AC) G_alpha_s->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release ER->Ca_release triggers Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion increases Ca_ion->PKC co-activates Muscle_Response Modulation of Muscle Contraction Ca_ion->Muscle_Response PKA->Muscle_Response MAPK MAPK/ERK Pathway PKC->MAPK can activate PKC->Muscle_Response MAPK->Muscle_Response

Caption: Inferred signaling pathway of this compound in muscle cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in-vitro muscle bioassay used to characterize the physiological effects of neuropeptides like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dissection Dissect Muscle Tissue Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Contraction Induce Contraction (e.g., with ACh) Equilibration->Contraction Peptide_Addition Add this compound Contraction->Peptide_Addition Recording Record Muscle Tension Peptide_Addition->Recording Measurement Measure Change in Tension Recording->Measurement Calculation Calculate % Relaxation or Contraction Measurement->Calculation Dose_Response Generate Dose-Response Curve (optional) Calculation->Dose_Response

Caption: Workflow for in-vitro muscle bioassay.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of NGFFFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of NGFFFamide, a myoactive neuropeptide. This document outlines a detailed protocol using Fmoc/tBu chemistry, addresses potential challenges such as peptide aggregation due to the hydrophobic nature of the sequence, and provides methods for purification and characterization. Additionally, the known biological context and a putative signaling pathway are described to support researchers in the application of this peptide in biological studies.

Introduction

This compound is a pentapeptide with the sequence Asn-Gly-Phe-Phe-Phe-NH₂. It was first identified in the sea urchin Strongylocentrotus purpuratus and is characterized as a myoactive neuropeptide[1]. This compound belongs to a novel family of neuropeptides in invertebrate deuterostomes, termed "NG peptides," which are derived from precursors containing a neurophysin domain[1]. Studies have shown that this compound can induce muscle relaxation and contraction in a species-specific manner, suggesting its role in regulating physiological processes such as locomotion and feeding[2]. The synthesis of this peptide, particularly due to the presence of three consecutive phenylalanine residues, presents challenges related to peptide aggregation during solid-phase synthesis[3][4][5][6]. This protocol is designed to mitigate these challenges and yield a high-purity product.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-Phe-OHVariousPeptide synthesis grade
Fmoc-Gly-OHVariousPeptide synthesis grade
Fmoc-Asn(Trt)-OHVariousPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)VariousPeptide synthesis grade
Oxyma PureVariousPeptide synthesis grade
Piperidine (B6355638)VariousReagent grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
Diethyl etherVariousACS grade
Acetonitrile (ACN)VariousHPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol scale synthesis using a manual or automated peptide synthesizer.

3.1.1. Resin Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.

  • Drain the DMF.

3.1.2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of free amines.

3.1.3. Amino Acid Coupling: This is a general protocol for each amino acid coupling. The order of coupling is Phe, Phe, Phe, Gly, Asn(Trt).

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Oxyma Pure (0.4 mmol) in a minimal amount of DMF.

  • Add 4 equivalents of DIC (0.4 mmol) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours. Note: For the coupling of the second and third phenylalanine, aggregation may occur. Consider extending the coupling time to 4 hours or double coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step (double coupling).

3.1.4. Final Fmoc Deprotection:

  • After the final amino acid (Fmoc-Asn(Trt)-OH) has been coupled, perform the Fmoc deprotection as described in section 3.1.2.

  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry the peptide-resin under vacuum.

3.1.5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 94% TFA, 2.5% H₂O, 2.5% TIS, and 1% EDT. Caution: Work in a fume hood and wear appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 40 mL).

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Purification of this compound

3.2.1. HPLC Method: The high hydrophobicity of this compound requires a careful selection of HPLC conditions to achieve good separation.

ParameterCondition
Column C18 reverse-phase, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 20-60% B over 40 minutes
Flow Rate 1.0 mL/min
Detection 220 nm
Injection Volume 100 µL (of a 1 mg/mL solution)
  • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to its hydrophobicity, a mixture of ACN and water, or the addition of a small amount of formic acid or HFIP might be necessary to aid dissolution[7].

  • Filter the peptide solution through a 0.45 µm filter before injection.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Characterization

ParameterExpected Value
Molecular Formula C₃₃H₃₈N₆O₇
Molecular Weight 630.7 g/mol
Purity (by HPLC) >95%
Appearance White to off-white lyophilized powder

4.1. Mass Spectrometry: Confirm the identity of the synthesized peptide by electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass spectrometry[8][9]. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 631.29 Da.

Management of Synthesis Challenges

The sequence of this compound contains three consecutive hydrophobic phenylalanine residues, which can lead to significant on-resin aggregation during SPPS[3][4][5][6]. This can result in incomplete deprotection and coupling steps, leading to deletion sequences and low purity of the crude product.

Strategies to Mitigate Aggregation:

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection steps can help disrupt secondary structures.

  • Elevated Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50 °C) can improve reaction kinetics.

  • Pseudoproline Dipeptides: If standard methods fail, resynthesizing the peptide using a pseudoproline dipeptide at the Gly-Phe junction could be considered to disrupt aggregation.

  • Special Solvents: Using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or adding a small percentage of DMSO to the DMF, can be beneficial[5].

Biological Context and Signaling Pathway

This compound is a neuropeptide that has been shown to have myoactive properties in echinoderms, causing both relaxation and contraction of different muscle types[2]. It is part of the "NG peptide" family, which are characterized by an N-terminal NG motif and are derived from neurophysin-containing precursors[1]. While the specific receptor for this compound has not yet been identified, many myoactive neuropeptides in invertebrates act through G-protein coupled receptors (GPCRs) to modulate intracellular signaling cascades that control muscle function.

NGFFFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGFFF This compound GPCR Putative GPCR NGFFF->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Ca_release Ca²⁺ Release Second_Messenger->Ca_release Muscle_Response Muscle Contraction/ Relaxation Ca_release->Muscle_Response

Caption: Putative signaling pathway of this compound in muscle cells.

NGFFFamide_SPPS_Workflow Resin 1. Rink Amide Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling_Phe1 3. Couple Fmoc-Phe-OH Fmoc_Deprotection1->Coupling_Phe1 Fmoc_Deprotection2 4. Fmoc Deprotection Coupling_Phe1->Fmoc_Deprotection2 Coupling_Phe2 5. Couple Fmoc-Phe-OH Fmoc_Deprotection2->Coupling_Phe2 Fmoc_Deprotection3 6. Fmoc Deprotection Coupling_Phe2->Fmoc_Deprotection3 Coupling_Phe3 7. Couple Fmoc-Phe-OH Fmoc_Deprotection3->Coupling_Phe3 Fmoc_Deprotection4 8. Fmoc Deprotection Coupling_Phe3->Fmoc_Deprotection4 Coupling_Gly 9. Couple Fmoc-Gly-OH Fmoc_Deprotection4->Coupling_Gly Fmoc_Deprotection5 10. Fmoc Deprotection Coupling_Gly->Fmoc_Deprotection5 Coupling_Asn 11. Couple Fmoc-Asn(Trt)-OH Fmoc_Deprotection5->Coupling_Asn Final_Deprotection 12. Final Fmoc Deprotection Coupling_Asn->Final_Deprotection Cleavage 13. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 14. Ether Precipitation Cleavage->Precipitation Purification 15. HPLC Purification Precipitation->Purification Characterization 16. Characterization (MS, HPLC) Purification->Characterization

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic NGFFFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial tools in a wide range of research and development applications, from basic biological studies to therapeutic drug discovery. The purity of these peptides is paramount to ensure accurate and reproducible experimental results. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic peptides.[1][2][3] This application note provides a detailed protocol for the purification of the synthetic neuropeptide NGFFFamide using reverse-phase HPLC (RP-HPLC).

This compound is a myoactive neuropeptide that belongs to the NG peptide family, which has been identified in invertebrate deuterostomes.[4] Its sequence, Asn-Gly-Phe-Phe-Phe-NH2, indicates a significant hydrophobic character due to the three consecutive phenylalanine residues. This hydrophobicity presents specific challenges for purification, which will be addressed in the provided protocol.[5] RP-HPLC is the ideal method for such peptides as it separates molecules based on their hydrophobicity.[2][6]

This document will guide users through the entire workflow, from sample preparation to purity analysis of the final product, and includes recommendations for optimizing the purification process.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Sample_Prep Crude this compound Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (214/280 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Analysis Purity Analysis (Analytical HPLC) Fractionation->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure this compound (>95%) Lyophilization->Final_Product Purification_Logic cluster_hplc RP-HPLC Process Crude_Peptide Crude this compound (Mixture of Peptides) Binding Peptide Binding to Column Crude_Peptide->Binding Hydrophobicity Principle: Separation by Differential Hydrophobicity Hydrophobicity->Binding Elution Selective Elution with Increasing Acetonitrile Hydrophobicity->Elution Stationary_Phase Hydrophobic Stationary Phase (C18) Stationary_Phase->Binding Mobile_Phase Polar Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Elution Binding->Elution Gradient Pure_Peptide Purified this compound Elution->Pure_Peptide Impurities Impurities (More and Less Hydrophobic) Elution->Impurities

References

Application Notes and Protocols for the Mass Spectrometry Analysis of NGFFFamide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NGFFFamide peptide is a neuropeptide identified in echinoderms, such as the sea urchin Strongylocentrotus purpuratus. It belongs to the NG peptide family, which are considered orthologs of the vertebrate neuropeptide S (NPS) and the protostomian crustacean cardioactive peptide (CCAP). This compound and its related peptides are involved in the regulation of various physiological processes, including feeding behavior and locomotion, making them of significant interest in neuroscience and drug development.[1][2]

Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of neuropeptides like this compound from complex biological samples.[3][4][5] This document provides detailed application notes and protocols for the mass spectrometry analysis of the this compound peptide, intended to guide researchers in their experimental design and execution.

Signaling Pathway

The this compound peptide is believed to exert its biological effects by binding to a G protein-coupled receptor (GPCR) that is homologous to the vertebrate neuropeptide S receptor (NPSR).[1] The NPSR is known to couple to both Gs and Gq proteins, initiating two distinct downstream signaling cascades.[1][6][7][8] Activation of Gs leads to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). The Gq pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways ultimately lead to a cellular response.[9][10][11][12]

NGFFFamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NGFFF This compound Receptor This compound Receptor (NPSR Homolog) NGFFF->Receptor Binds G_protein Heterotrimeric G-protein (Gs/Gq) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->IP3 PIP2->DAG ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Phosphorylates targets Ca_release->Cellular_Response Modulates activity

Caption: this compound Signaling Pathway.

Experimental Protocols

A generalized workflow for the mass spectrometry analysis of neuropeptides from biological tissues is outlined below. This can be adapted for the specific analysis of this compound.

MS_Workflow Tissue 1. Tissue Homogenization (e.g., nerve tissue in acidified methanol) Extraction 2. Peptide Extraction (Centrifugation and collection of supernatant) Tissue->Extraction Cleanup 3. Sample Cleanup & Desalting (Solid Phase Extraction, e.g., C18 cartridge) Extraction->Cleanup LC_MS 4. LC-MS/MS or MALDI-TOF MS Analysis Cleanup->LC_MS Data_Analysis 5. Data Analysis (Identification and Quantification) LC_MS->Data_Analysis

Caption: Mass Spectrometry Workflow.

Sample Preparation: Neuropeptide Extraction from Tissue

This protocol is adapted from established methods for neuropeptide extraction from neural tissues.[3][13][14]

Materials:

  • Tissue of interest (e.g., radial nerve cords from sea urchin)

  • Acidified methanol (B129727) (90:9:1 methanol:water:acetic acid)

  • Homogenizer (e.g., sonic dismembrator)

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE activation solution: 50% acetonitrile (B52724) / 0.1% formic acid

  • SPE equilibration solution: 0.1% formic acid in water

  • SPE wash solution: 5% acetonitrile / 0.1% formic acid

  • SPE elution buffer: 80% acetonitrile / 0.1% formic acid

  • Lyophilizer or vacuum concentrator

Procedure:

  • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to prevent degradation.

  • Homogenize the frozen tissue in ice-cold acidified methanol. A ratio of 10:1 (v/w) solvent-to-tissue is recommended.[13]

  • Incubate the homogenate on ice for 20 minutes to allow for peptide extraction.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the peptides.

  • For desalting and concentrating the peptides, use a C18 SPE cartridge. a. Activate the cartridge by passing the activation solution through it. b. Equilibrate the cartridge with the equilibration solution. c. Load the supernatant onto the cartridge. d. Wash the cartridge with the wash solution to remove salts and other impurities. e. Elute the peptides using the elution buffer.

  • Dry the eluted peptide sample using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

LC-MS/MS Analysis for this compound Quantification

This protocol outlines a general approach for the quantitative analysis of neuropeptides using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][15]

Instrumentation and Parameters:

  • Liquid Chromatography System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column suitable for peptide separation (e.g., 2.1 mm ID x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point and should be optimized for this compound.

  • Flow Rate: 200-400 µL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: These need to be determined empirically by infusing a synthetic this compound standard. The precursor ion will be the [M+H]+ ion of this compound. Fragment ions (product ions) will be generated in the collision cell. At least two to three specific and intense fragment ions should be selected for quantification and confirmation.

Data Presentation:

ParameterValue
Peptide This compound
Sequence Asn-Gly-Phe-Phe-Phe-NH2
Monoisotopic Mass 630.29 g/mol
Precursor Ion (m/z) [M+H]+ = 631.30
Predicted Fragment Ions (y-ions) y1: 147.08, y2: 310.15, y3: 457.22, y4: 514.24
Predicted Fragment Ions (b-ions) b2: 171.07, b3: 318.14, b4: 465.21, b5: 612.28
Predicted Retention Time Dependent on specific LC conditions

Note: The m/z values for fragment ions are theoretical and should be confirmed experimentally.

MALDI-TOF MS Analysis for this compound Identification

This protocol provides a general procedure for the analysis of peptides using MALDI-TOF mass spectrometry.[2][16][17]

Materials:

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid).

  • Reconstituted peptide sample.

  • MALDI target plate.

Procedure:

  • Mix the peptide sample with the MALDI matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in positive ion reflector mode.

  • The mass spectrum should show a peak corresponding to the [M+H]+ ion of this compound at m/z 631.30.

Data Presentation:

ParameterSetting
Instrument MALDI-TOF/TOF Mass Spectrometer
Ionization Mode Positive
Laser Nitrogen laser (337 nm)
Matrix α-cyano-4-hydroxycinnamic acid (CHCA)
Acquisition Mode Reflector
Mass Range 500 - 1000 Da
Expected m/z 631.30 ([M+H]+)

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the mass spectrometric analysis of the this compound peptide. Successful identification and quantification of this neuropeptide will contribute to a better understanding of its physiological roles and may aid in the development of novel therapeutic agents. The provided experimental parameters should be used as a starting point and optimized for the specific instrumentation and experimental conditions of the user.

References

Application Notes and Protocols for NGFFFamide Receptor Binding Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development and implementation of a radioligand binding assay for the NGFFFamide receptor, a putative G-protein coupled receptor (GPCR). Radioligand binding assays are a fundamental tool in pharmacology and drug discovery, enabling the quantitative analysis of ligand-receptor interactions.[1][2] These assays are essential for determining key parameters such as receptor density (Bmax), ligand binding affinity (Kd), and the affinity of unlabeled compounds (Ki). The protocols outlined herein describe methods for membrane preparation, saturation binding analysis, and competitive binding analysis, providing a robust framework for screening and characterizing novel ligands targeting the this compound receptor.

Signaling Pathway

The this compound peptide likely acts as a ligand for a G-protein coupled receptor. While the specific signaling cascade for the this compound receptor is under investigation, related neuropeptide receptors, such as the NGFFYamide receptor in starfish, have been shown to signal through a Gαq/11-type pathway.[3] This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses. A putative signaling pathway is illustrated below.

NGFFFamide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Putative this compound Receptor Signaling Pathway.

Experimental Protocols

Membrane Preparation from Cultured Cells

High-quality cell membrane preparations are crucial for obtaining reliable and reproducible binding data. This protocol is designed for cells heterologously expressing the this compound receptor.

Materials:

  • Cell pellets (from CHO, HEK293, or other suitable cell lines expressing the receptor)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • BCA Protein Assay Kit

Procedure:

  • Thaw frozen cell pellets on ice.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a fresh tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) one more time to wash the membranes.

  • After the final wash, resuspend the pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • This compound receptor-containing membranes

  • Radiolabeled this compound (e.g., [125I]-NGFFFamide or [3H]-NGFFFamide)

  • Unlabeled this compound (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the radiolabeled this compound in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation (typically 10-50 µg of protein).

  • Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (at least 100-fold higher than the Kd of the radioligand), 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. This time should be determined from association and dissociation kinetic experiments.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding (Y-axis) against the free radioligand concentration (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Bmax and Kd.[4][5][6]

Saturation_Binding_Workflow A Prepare Serial Dilutions of Radioligand B Set up Total and Non-specific Binding Wells A->B C Add Membranes and Incubate to Equilibrium B->C D Terminate by Filtration and Wash C->D E Scintillation Counting D->E F Data Analysis: Non-linear Regression E->F G Determine Bmax and Kd F->G

Caption: Saturation Binding Assay Workflow.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fixed concentration of radioligand for binding to the receptor.[1]

Materials:

  • Same as for the saturation binding assay, plus unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, add 50 µL of the appropriate test compound dilution, 50 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 100 µL of the membrane preparation.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and count as described for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

  • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[6]

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Saturation Binding Parameters for [125I]-NGFFFamide

ParameterValueStandard Error
Kd (nM) e.g., 2.5e.g., ± 0.3
Bmax (fmol/mg protein) e.g., 1500e.g., ± 120
n (Hill Slope) e.g., 1.0e.g., ± 0.1

Table 2: Competition Binding Affinities (Ki) for Unlabeled Ligands

CompoundIC50 (nM)Ki (nM)
This compound e.g., 3.0e.g., 1.5
Compound A e.g., 15.2e.g., 7.6
Compound B e.g., 125.6e.g., 62.8

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for establishing a robust and reliable this compound receptor binding assay. Adherence to these methodologies will facilitate the accurate determination of key pharmacological parameters, which is indispensable for the characterization of the this compound receptor and the discovery of novel therapeutic agents targeting this system.

References

Revealing the Blueprint: A Guide to Localizing NGFFFamide mRNA with In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12

For Research Use Only.

Introduction

Neuropeptide G-protein coupled receptors (GPCRs) are critical targets in drug development, modulating a vast array of physiological processes. The neuropeptide NGFFFamide and its analogs (such as NGFFYamide) have been identified as ligands for Neuropeptide S (NPS) / Crustacean Cardioactive Peptide (CCAP)-type receptors, an evolutionarily ancient signaling system involved in regulating feeding, locomotion, and other behaviors.[1][2][3] Understanding the precise spatial distribution of the cells that synthesize these neuropeptides is fundamental to elucidating their function in both health and disease.

In situ hybridization (ISH) is a powerful molecular technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissue sections.[4] By using a labeled nucleic acid probe complementary to the target mRNA, researchers can identify the exact cells expressing the gene of interest, providing crucial insights into the sites of neuropeptide production.[5][6] This application note provides a detailed protocol for the localization of this compound precursor mRNA in neuronal tissue using non-radioactive digoxigenin (B1670575) (DIG)-labeled probes, a highly sensitive and specific method.[4]

Principle of the Method

The workflow involves synthesizing a DIG-labeled antisense RNA probe that is complementary to the this compound precursor mRNA. This probe is then hybridized to prepared tissue sections. Following stringent washes to remove any unbound probe, the hybridized probe is detected using an antibody against DIG that is conjugated to an enzyme, typically alkaline phosphatase (AP). The addition of a chromogenic substrate results in the formation of a colored precipitate at the site of mRNA localization, which can be visualized by standard light microscopy. A "sense" probe, with the same sequence as the mRNA, is used as a negative control to ensure the specificity of the antisense probe.

Visualization of Experimental Workflow

In_Situ_Hybridization_Workflow Experimental Workflow for this compound mRNA Localization cluster_prep Phase 1: Preparation cluster_hyb Phase 2: Hybridization cluster_detect Phase 3: Detection & Imaging Template Plasmid/PCR Template (this compound cDNA) Probe_Synth In Vitro Transcription (DIG-UTP Incorporation) Template->Probe_Synth T7/SP6 RNA Pol. Hyb Hybridization (DIG Probe Incubation) Probe_Synth->Hyb Tissue_Prep Tissue Fixation & Cryosectioning Prehyb Prehybridization (Blocking) Tissue_Prep->Prehyb Prehyb->Hyb Washes Stringency Washes (Remove Unbound Probe) Hyb->Washes Blocking Immunoblocking (e.g., Serum) Washes->Blocking Antibody Anti-DIG-AP Antibody Incubation Blocking->Antibody Detection Chromogenic Detection (NBT/BCIP Substrate) Antibody->Detection Imaging Microscopy & Analysis Detection->Imaging

Caption: Workflow for non-radioactive in situ hybridization.

Quantitative Data Summary

The following tables provide typical quantitative parameters for performing non-radioactive ISH on neuronal tissue sections. These values are starting points and should be optimized for specific tissues and probes.

Table 1: Probe & Hybridization Parameters

ParameterTypical ValueRangeNotes
Probe TypeDIG-labeled antisense cRNAN/ASense probe should be used as a negative control.
Probe Length~800 bases250 - 1,500 basesLonger probes can increase signal but may also increase background.
Probe Concentration1 µl label rxn / 100 µl buffer0.1 - 2.0 µg/mLTitrate to optimize signal-to-noise ratio.
Hybridization Temp.65°C55 - 70°CDependent on probe length and GC content.
Hybridization Time18 hours16 - 24 hoursOvernight incubation is standard.
Stringency Wash Temp.65°C60 - 72°CHigh temperature and low salt (e.g., 0.2X SSC) increase stringency.

Table 2: Reagent Concentrations & Incubation Times

Reagent / StepConcentration / TimePurpose
4% Paraformaldehyde2-4 hours or Overnight (O/N)Tissue fixation to preserve mRNA and morphology.
Acetylation Solution10 minutesReduces non-specific probe binding to tissue.
Hybridization BufferSee Protocol BelowProvides optimal environment for probe-target annealing.
Anti-DIG-AP Antibody1:1500 dilution1:500 - 1:2500
Antibody IncubationOvernight at 4°CAllows for high-affinity binding to the probe.
NBT/BCIP Substrate2 hours - OvernightChromogenic substrates for Alkaline Phosphatase (AP).

Detailed Experimental Protocols

This protocol is synthesized from established methods for non-radioactive ISH on neuronal tissue.[7][8][9] All solutions should be prepared with RNase-free water and sterile techniques must be used throughout to prevent RNA degradation.

Protocol 1: DIG-Labeled RNA Probe Synthesis
  • Template Preparation: Linearize plasmid DNA containing the this compound precursor cDNA sequence downstream of an SP6 or T7 RNA polymerase promoter. Purify the linearized template using a column purification kit.

  • In Vitro Transcription: Set up the transcription reaction on ice. For a 20 µl reaction, combine:

    • Linearized DNA Template: 1 µg

    • 10x Transcription Buffer: 2 µl

    • 10x DIG RNA Labeling Mix: 2 µl[9]

    • RNase Inhibitor: 1 µl

    • T7/SP6 RNA Polymerase: 2 µl

    • RNase-free Water: to 20 µl

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • Template Removal: Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Probe Purification: Purify the DIG-labeled RNA probe using LiCl precipitation or a suitable column-based RNA cleanup kit.

  • Quantification & Storage: Resuspend the probe in RNase-free water. Assess yield and integrity via gel electrophoresis or spectrophotometry. Store at -80°C.

Protocol 2: In Situ Hybridization on Cryosections
  • Tissue Preparation:

    • Perfuse the animal with ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain or relevant neuronal tissue and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) at 4°C until it sinks.

    • Embed the tissue in OCT compound and freeze. Cut 14-20 µm sections on a cryostat and mount on coated slides (e.g., SuperFrost Plus).

    • Allow slides to dry completely and store at -80°C until use.

  • Pre-hybridization:

    • Bring slides to room temperature (RT) for 15-20 minutes.

    • Fix sections again in 4% PFA/PBS for 10 minutes.

    • Wash 3 x 5 minutes in PBS.

    • Acetylate for 10 minutes in freshly prepared acetylation solution (0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride) to reduce background.[7][8]

    • Wash 2 x 5 minutes in PBS.

    • Dehydrate sections through an ethanol (B145695) series (e.g., 70%, 95%, 100%) and air dry.

    • Apply hybridization buffer (see recipe below) and pre-hybridize in a humidified chamber at 65°C for 1-2 hours.[7]

  • Hybridization:

    • Prepare the hybridization solution containing the DIG-labeled probe (e.g., 1 µl probe per 100 µl buffer).

    • Denature the probe solution by heating to 80°C for 5 minutes, then immediately chill on ice.[8]

    • Remove the pre-hybridization buffer from the slides and apply the probe solution.

    • Cover with a coverslip, avoiding air bubbles.

    • Incubate in a humidified chamber at 65°C for 16-24 hours.[7]

  • Post-hybridization Washes (High Stringency):

    • Remove coverslips by soaking slides in 5X SSC at 65°C.

    • Wash 2 x 30 minutes in 0.2X SSC / 50% Formamide at 65°C.[8]

    • Wash 2 x 15 minutes in 0.2X SSC at 65°C.

    • Wash 1 x 10 minutes in MABT buffer (see recipes) at RT.

  • Immunodetection:

    • Block non-specific binding by incubating slides in blocking solution (MABT + 2% Blocking Reagent or 10% Heat-Inactivated Sheep Serum) for 1-2 hours at RT.

    • Incubate with anti-DIG-AP (Alkaline Phosphatase conjugated) antibody, diluted 1:1500 in blocking solution, overnight at 4°C in a humidified chamber.[9]

    • Wash 3 x 10 minutes in MABT at RT.

    • Equilibrate slides in detection buffer (NTM; see recipes) for 2 x 10 minutes at RT.

  • Colorimetric Development:

    • Prepare the color solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) to the NTM buffer.

    • Incubate slides with the color solution in the dark. Monitor the development of the purple/blue precipitate under a microscope (can take from 2 hours to overnight).

    • Stop the reaction by washing thoroughly in PBS.

    • (Optional) Counterstain with Nuclear Fast Red.

    • Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Solution Recipes
  • Hybridization Buffer: 50% Deionized Formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml Yeast tRNA, 500 µg/ml Herring Sperm DNA, 50 µg/ml Heparin, 2.5 mM EDTA, 0.1% Tween-20.[7]

  • MABT: 100 mM Maleic acid, 150 mM NaCl, pH 7.5, with 0.1% Tween-20.

  • NTM (Detection Buffer): 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂.

Signaling Pathway

This compound acts as a ligand for a G-protein coupled receptor (GPCR) of the NPS/CCAP type.[1] Upon binding, the receptor undergoes a conformational change, activating an intracellular heterotrimeric G-protein. Depending on the G-protein subtype (e.g., Gq or Gi/o), this can trigger various downstream signaling cascades, such as the modulation of adenylyl cyclase (AC) or phospholipase C (PLC) activity, ultimately leading to a specific cellular response.

Signaling_Pathway Representative this compound Signaling Pathway cluster_membrane cluster_cyto NGFFF This compound (Ligand) Receptor NPS/CCAP-type Receptor (GPCR) NGFFF->Receptor binds G_Protein Heterotrimeric G-Protein Receptor->G_Protein interacts with Effector Effector Enzyme (e.g., AC or PLC) G_Protein->Effector activates Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Ion channel modulation, Gene expression changes) Kinase_Cascade->Response

Caption: this compound binding its GPCR to initiate a signaling cascade.

References

Application Notes and Protocols for Immunohistochemical Detection of NGFFFamide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the immunohistochemical (IHC) localization of the NGFFFamide peptide in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided protocol is a foundational methodology and may require optimization for specific tissues and antibody reagents.

Biological Context: this compound Signaling Pathway

This compound is a neuropeptide identified in echinoderms, such as sea urchins. It belongs to the NG peptide family, which are considered orthologs of the vertebrate Neuropeptide S (NPS) and the protostome Crustacean Cardioactive Peptide (CCAP).[1] Functionally, this compound is implicated in the regulation of feeding and locomotion.[2][3]

This compound exerts its effects by binding to a G protein-coupled receptor (GPCR) of the NPS/CCAP-type.[1] While the precise downstream signaling cascade for the this compound receptor is a subject of ongoing research, it is hypothesized to be similar to that of other related RF-amide peptides, such as Neuropeptide AF (NPAF). NPAF binds to inhibitory G protein (Gi/o) coupled receptors.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and can influence other downstream signaling pathways, such as the MAPK cascade.

NGFFFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (NPS/CCAP-type) This compound->GPCR Binding & Activation G_protein Gi/o GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., MAPK pathway, ion channel modulation) PKA->Downstream Phosphorylation Events

Caption: Hypothesized this compound signaling pathway.

Experimental Protocol: Immunohistochemistry

This protocol outlines the steps for the detection of this compound in FFPE tissue sections.

Materials
  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[4][5]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)[4]

  • Anti-NGFFFamide primary antibody

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Microscope

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.[4]

    • Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.[4]

    • Immerse slides in 95% Ethanol: 1 change for 3 minutes.[4]

    • Immerse slides in 70% Ethanol: 1 change for 3 minutes.[4]

    • Rinse slides in deionized water for 5 minutes.[4]

  • Antigen Retrieval:

    • This step is crucial for unmasking the antigen epitopes.[6][7] Heat-Induced Epitope Retrieval (HIER) is most commonly used.[5][8]

    • Pre-heat Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0) in a water bath or steamer to 95-100°C.[4][9]

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.[4]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[9]

    • Rinse slides with deionized water and then with Wash Buffer.

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[4]

    • Rinse with Wash Buffer.

    • Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.[4]

  • Primary Antibody Incubation:

    • Dilute the primary anti-NGFFFamide antibody in Blocking Buffer to the optimized concentration.

    • Drain the blocking solution from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[4][10][11] This allows for high-specificity binding.

  • Secondary Antibody and Detection:

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.[4]

    • Apply a biotinylated secondary antibody diluted according to the manufacturer's instructions and incubate for 1 hour at room temperature.

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

    • Apply the ABC reagent and incubate for 30 minutes at room temperature.

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

  • Chromogen Development:

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.

    • Once the desired staining intensity is achieved, immerse the slides in deionized water to stop the reaction.[4]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.[4]

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.[4]

    • Apply a coverslip using a permanent mounting medium.

IHC_Workflow start FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-NGFFFamide) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (ABC Reagent) secondary_ab->detection chromogen Chromogen Development (DAB) detection->chromogen counterstain Counterstaining & Dehydration chromogen->counterstain mounting Mounting & Coverslipping counterstain->mounting end Microscopic Analysis mounting->end

Caption: Immunohistochemistry workflow for this compound detection.

Quantitative Data and Optimization Parameters

The following table summarizes recommended starting conditions. Optimization is critical and should be performed for each new antibody, tissue type, and fixation method.

ParameterRecommendationRange for OptimizationPurpose
Antigen Retrieval
Buffer10 mM Sodium Citrate, pH 6.0[4][9]Tris-EDTA, pH 8.0-9.0[5]Unmasking of antigenic epitopes.
Temperature95-100°C[4]92-120°C[6]Disruption of protein cross-links.
Time20-30 minutes[4]10-40 minutes[6]Optimal epitope exposure without tissue damage.
Antibody Incubation
Primary Antibody Dilution1:100 (starting point)1:50 - 1:500Achieve specific signal with low background.
Primary Incubation TimeOvernight[4][10]1 hour - Overnight[11][12]Allows for antibody-antigen binding.
Primary Incubation Temp.4°C[4][10]4°C or Room TemperatureLow temperature reduces non-specific binding.
Secondary Antibody DilutionAs per manufacturer's instructions1:200 - 1:1000Amplification of the primary signal.
Secondary Incubation Time1 hour[13]30 - 60 minutes[12]Binding to the primary antibody.
Secondary Incubation Temp.Room TemperatureRoom TemperatureStandard condition for secondary antibodies.

Controls and Validation

To ensure the specificity of the staining, the following controls are recommended:

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Peptide Blocking: Pre-incubate the primary antibody with an excess of the this compound peptide to block the antibody's binding sites. A significant reduction in staining indicates specificity.[14]

References

Application Notes and Protocols for In Vivo Administration of NGFFFamide in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NGFFFamide is a neuropeptide belonging to the NG peptide family, which are considered orthologs of vertebrate neuropeptide S (NPS) and protostomian crustacean cardioactive peptide (CCAP).[1][2][3][4][5] In marine invertebrates, particularly echinoderms, this compound and its analogs, such as NGFFYamide, play significant roles in regulating physiological processes including feeding, locomotion, and muscle contraction.[1][2][3][4][5] These application notes provide a comprehensive overview of the in vivo administration of this compound, detailing its effects, relevant protocols, and the underlying signaling pathways. This information is intended to guide researchers in designing and executing experiments to explore the function of this neuropeptide family in marine invertebrates.

Data Presentation: Quantitative Effects of this compound and Analogs

The following tables summarize the quantitative data on the effects of this compound and its analog NGFFYamide from studies on echinoderms.

Table 1: In Vivo Behavioral Effects of NGFFYamide in Starfish (Asterias rubens)

ParameterPeptide ConcentrationAdministration RouteObserved EffectReference
Time to make first contact with prey (mussel)10 µl of 10⁻⁴ MIntracoelomic injectionSignificant increase in time to touch prey.[3][Semple et al., 2018]
Time to adopt a feeding posture10 µl of 10⁻⁴ MIntracoelomic injectionSignificant increase in time to enclose prey.[3][Semple et al., 2018]
Mean velocity of locomotor activity10 µl of 10⁻⁴ MIntracoelomic injectionSignificant decrease in mean velocity.[Semple et al., 2018]
Total distance traveled10 µl of 10⁻⁴ MIntracoelomic injectionSignificant decrease in total distance traveled.[Semple et al., 2018]

Table 2: In Vitro Myotropic Effects of this compound and Analogs

Marine InvertebrateTissue PreparationPeptideConcentrationObserved Effect
Starfish (Asterias rubens)Apical muscleNGFFYamide10⁻⁶ M11.3 ± 2.9% reversal of acetylcholine-induced contraction.[3]
Starfish (Asterias rubens)Tube feetNGFFYamide10⁻⁸ M to 10⁻⁶ MDose-dependent tonic and phasic contractions.
Sea Urchin (Echinus esculentus)Tube footThis compound3 x 10⁻⁶ MMean force of contraction: 1.35 ± 0.21 mN.
Sea Urchin (Echinus esculentus)EsophagusThis compound3 x 10⁻⁶ MMean force of contraction: 1.47 ± 0.23 mN.

Signaling Pathway

This compound and its analogs exert their effects by binding to a G-protein coupled receptor (GPCR) of the NPS/CCAP type.[1][2] Upon ligand binding, the receptor activates intracellular signaling cascades. In heterologous expression systems, the NGFFYamide receptor has been shown to couple to the promiscuous G-protein Gα16, leading to the mobilization of intracellular calcium. Studies on related CCAP receptors in other invertebrates suggest that the signaling pathway can also involve the modulation of cyclic AMP (cAMP) levels. The increase in intracellular calcium and/or cAMP then activates downstream effectors such as protein kinases (e.g., Protein Kinase A, Protein Kinase C, Ca²⁺/calmodulin-dependent protein kinase) which in turn phosphorylate target proteins in muscle and nerve cells to produce the final physiological response.

NGFFFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor NPS/CCAP Receptor (GPCR) This compound->Receptor Binding G_protein G-protein (e.g., Gq/Gs) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2_ER Ca²⁺ Release (from ER) IP3->Ca2_ER PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CaMK Ca²⁺/Calmodulin- dependent Kinase Ca2_ER->CaMK Activates Response Physiological Response (Muscle Contraction/Relaxation, Neuronal Activity) PKC->Response PKA->Response CaMK->Response

Caption: Proposed signaling pathway for this compound in marine invertebrates.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Starfish

This protocol is adapted from studies on Asterias rubens and can be used to assess the behavioral and physiological effects of this compound and its analogs.

Materials:

  • Starfish (Asterias rubens or similar species)

  • This compound or NGFFYamide peptide stock solution (e.g., 1 mM in sterile seawater or appropriate vehicle)

  • Sterile, filtered seawater (vehicle control)

  • 1 ml syringe with a 22-gauge needle

  • Aquarium tanks for observation

  • Prey items (e.g., mussels)

  • Video recording equipment and analysis software

Procedure:

  • Animal Acclimation: Acclimate starfish to individual tanks with flowing seawater for at least 24 hours prior to injection.

  • Peptide Preparation: Prepare the desired concentration of this compound by diluting the stock solution in sterile, filtered seawater. A typical final concentration for injection is 10⁻⁴ M.

  • Injection: a. Gently remove the starfish from the water. b. Locate the soft peristomial membrane surrounding the mouth on the oral side of the animal. c. Carefully insert the 22-gauge needle through this membrane into the coelomic cavity, angling the needle away from the central mouth area to avoid damaging internal organs. d. Slowly inject the desired volume (e.g., 10 µl) of the peptide solution or vehicle control. e. Immediately return the starfish to its tank.

  • Behavioral Observation (Feeding): a. After a short recovery period (e.g., 10 minutes), introduce a prey item (e.g., a mussel) into the tank at a standardized distance from the starfish. b. Record the time taken for the starfish to make initial physical contact with the prey ("time to touch") and the time taken to fully enclose the prey in a feeding posture ("time to enclose").[3] c. Observe and record feeding behavior for a set period (e.g., 5 hours).

  • Behavioral Observation (Locomotion): a. Place the starfish in a designated arena within the tank. b. Record the locomotor activity of the starfish using a video camera for a defined period (e.g., 30 minutes). c. Analyze the video recordings to determine parameters such as mean velocity and total distance traveled.

  • Data Analysis: Compare the behavioral parameters between the peptide-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow_Starfish cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation 1. Animal Acclimation Peptide_Prep 2. Peptide Preparation Acclimation->Peptide_Prep Injection 3. Intracoelomic Injection (this compound or Vehicle) Peptide_Prep->Injection Feeding_Assay 4a. Feeding Behavior Assay Injection->Feeding_Assay Locomotion_Assay 4b. Locomotion Assay Injection->Locomotion_Assay Data_Collection 5. Data Collection (Time to touch/enclose, Velocity, Distance) Feeding_Assay->Data_Collection Locomotion_Assay->Data_Collection Stats 6. Statistical Analysis Data_Collection->Stats

Caption: Experimental workflow for in vivo this compound administration in starfish.

Protocol 2: In Vivo Administration of this compound in Sea Urchins

This protocol is based on general methods for intracoelomic injections in sea urchins and can be adapted for studying the effects of this compound.

Materials:

  • Sea urchins (Strongylocentrotus purpuratus or Echinus esculentus)

  • This compound peptide stock solution

  • Sterile, filtered seawater or 0.5 M KCl (as a vehicle, depending on the experimental aim)

  • 1 ml syringe with an 18 to 22-gauge needle

  • Observation containers

Procedure:

  • Animal Handling: Handle sea urchins gently, avoiding damage to their spines.

  • Peptide Preparation: Prepare the desired concentration of this compound in the chosen vehicle.

  • Injection: a. Identify the soft peristomial membrane around the mouth on the oral surface. b. Insert the needle through this membrane into the coelomic cavity at a shallow angle.[2] c. Inject a volume of 1-2 ml of the peptide solution or vehicle control.[1]

  • Observation: a. Place the sea urchin in an observation container with seawater. b. Monitor for physiological and behavioral responses. Given the known myotropic effects of this compound on tube feet and esophagus, observe for changes in posture, tube foot activity, and righting response.

  • Data Analysis: Quantify the observed responses and compare between experimental and control groups.

Applications in Drug Development and Further Research

The this compound signaling system represents a potential target for the development of novel compounds to modulate physiological processes in marine invertebrates. For instance, in the context of aquaculture, compounds that interfere with the feeding behavior of pest species like starfish could be developed.[3] Furthermore, understanding the specifics of the this compound receptor and its signaling pathway could provide insights into the evolution of neuropeptide signaling systems.

Future Research Directions:

  • Elucidation of the complete signaling pathway: Identifying the specific native G-proteins and downstream effectors will provide a more detailed understanding of this compound's mechanism of action.

  • Pharmacological profiling: A detailed dose-response analysis for various behavioral and physiological parameters will be crucial for understanding the potency and efficacy of this compound.

  • Investigation in other marine invertebrate phyla: The role of this compound and related NG peptides in molluscs and crustaceans is largely unknown and represents a significant area for future investigation. While these phyla possess other neuropeptide families like RFamides and APGWamides, the specific functions of NG peptides remain to be explored.

  • Identification of endogenous regulators: Research into the enzymes responsible for the synthesis and degradation of this compound could reveal additional points of regulatory control.

By providing these detailed notes and protocols, we hope to facilitate further research into the important and evolutionarily conserved roles of the this compound signaling system in marine invertebrates.

References

Application Notes and Protocols for Calcium Imaging Assays of NGFFFamide Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NGFFFamide peptide is a neuropeptide that has been identified in various invertebrate species and is involved in a range of physiological processes. Its corresponding receptor, the this compound receptor, is a G-protein coupled receptor (GPCR). Studying the activation of this receptor is crucial for understanding its biological function and for the development of potential therapeutic agents.

Calcium imaging is a widely used and robust method for monitoring the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium concentration.[1] This document provides detailed application notes and protocols for performing calcium imaging assays to characterize the activation of the this compound receptor.

Signaling Pathway of this compound Receptor

The this compound receptor, like many other peptide receptors, is a GPCR. Upon binding of the this compound peptide, the receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein. For receptors that signal through calcium mobilization, this is typically a Gq-type G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm.[2] This transient increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.

In cases where the this compound receptor does not natively couple efficiently to the Gq pathway in a particular recombinant expression system (like CHO or HEK293 cells), it is common practice to co-express a promiscuous G-protein, such as Gα16, which can couple to a wide range of GPCRs and effectively link them to the PLC-β pathway and subsequent calcium release.[3]

NGFFFamide_Signaling_Pathway Ligand This compound Receptor This compound Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response Triggers

Caption: this compound receptor Gq signaling pathway.

Application Notes

Principle of the Assay

This assay quantifies the activation of the this compound receptor by measuring the resulting increase in intracellular calcium. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[4] Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases, trapping the fluorescent indicator Fluo-4 inside the cell. Upon binding to free Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence is measured over time using a fluorescence plate reader or a microscope.[5]

Cell Line Selection

Host cell lines that do not endogenously express the this compound receptor or other interfering receptors are ideal. Commonly used cell lines for recombinant GPCR expression include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.

G-Protein Co-Expression

To ensure a robust and detectable calcium signal, it is often advantageous to co-transfect the cells with a promiscuous G-protein subunit like Gα16 or Gα15. These G-proteins can couple a wide variety of GPCRs to the phospholipase C pathway, regardless of their native G-protein preference.[3]

Calcium Indicator Selection

Fluo-4 AM is a popular choice due to its high fluorescence quantum yield, large dynamic range upon calcium binding, and excitation/emission spectra (490 nm/515 nm) compatible with standard FITC/GFP filter sets.[4] Other indicators are available and may be chosen based on the specific instrumentation and experimental needs.

Experimental Workflow

The overall workflow for the calcium imaging assay is straightforward and can be adapted for high-throughput screening.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Transfection (this compound Receptor ± Gα16) A->B C 3. Cell Culture (24-48 hours) B->C D 4. Dye Loading (e.g., Fluo-4 AM) C->D E 5. Ligand Addition (this compound agonists) D->E F 6. Fluorescence Measurement (Kinetic Read) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: General workflow for a calcium imaging assay.

Detailed Protocol: Fluo-4 AM Calcium Assay

This protocol is adapted for a 96-well plate format, suitable for dose-response analysis.

I. Materials and Reagents
  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for this compound receptor

  • Expression plasmid for Gα16 (optional, but recommended)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM[4]

  • Pluronic F-127 (optional, aids dye solubilization)

  • Probenecid (optional, inhibits dye extrusion)[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3[4]

  • This compound peptide and other test agonists

  • Positive control agonist (e.g., ATP for endogenous purinergic receptors)

  • Fluorescence plate reader with kinetic reading capabilities and an injection system (e.g., FlexStation, FLIPR).

II. Cell Culture and Transfection
  • Cell Seeding : Seed HEK293 or CHO cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[5]

  • Incubation : Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Transfection : On the following day, when cells are at 70-90% confluency, transfect them with the this compound receptor plasmid (and Gα16 plasmid, if used) according to the manufacturer's protocol for your chosen transfection reagent.

  • Post-Transfection Incubation : Return the plate to the incubator and culture for another 24-48 hours to allow for receptor expression.

III. Dye Loading Procedure
  • Prepare Loading Solution : Prepare the Fluo-4 AM dye-loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in Assay Buffer. If using, include Pluronic F-127 (e.g., 0.02%) and Probenecid (e.g., 2.5 mM).[7] Vortex thoroughly.

  • Remove Growth Medium : Carefully aspirate the growth medium from the cell plate.

  • Wash Cells : Gently wash the cells once with 100 µL of Assay Buffer.

  • Add Loading Solution : Add 100 µL of the dye-loading solution to each well.[5]

  • Incubation : Incubate the plate at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature in the dark.[5][7]

IV. Assay Procedure and Data Acquisition
  • Prepare Compound Plate : Prepare a separate 96-well plate containing your this compound agonists at various concentrations (e.g., 4X final concentration) in Assay Buffer.

  • Set up Plate Reader : Equilibrate the plate reader to the desired temperature (e.g., 37°C). Set the instrument to measure fluorescence intensity at Ex/Em = 490/525 nm.[5]

  • Run Assay :

    • Place the cell plate into the plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector will then add a specific volume (e.g., 50 µL) of the agonist from the compound plate to the cell plate.

    • Continue to record the fluorescence signal kinetically for at least 120-180 seconds to capture the peak response and subsequent decay.

V. Data Analysis
  • Calculate Response : The response is typically calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), i.e., ΔF/F₀ or (F_max - F_min) / F_min.

  • Dose-Response Curves : Plot the peak response against the logarithm of the agonist concentration.

  • EC₅₀ Determination : Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives half-maximal response) and the maximum response (Emax).

Data Presentation

Quantitative data from calcium imaging assays should be presented clearly to allow for comparison between different agonists or experimental conditions.

Table 1: Potency and Efficacy of this compound Receptor Agonists

AgonistEC₅₀ (nM)Maximum Response (% of this compound)Hill Slope
This compound15.2100%1.1
Analog A55.885%1.0
Analog B250.145% (Partial Agonist)0.9
Vehicle-0%-

Note: The data presented in this table are for illustrative purposes only and should be determined experimentally.

Troubleshooting

  • No or Low Signal :

    • Confirm receptor expression (e.g., via Western blot or immunofluorescence).

    • Co-express a promiscuous G-protein (Gα16) to force coupling to the calcium pathway.[3]

    • Optimize cell number and dye loading conditions (concentration, time, temperature).

    • Check agonist integrity and concentration.

  • High Background Fluorescence :

    • Ensure complete removal of growth medium, as some components (e.g., phenol (B47542) red, serum) are fluorescent.

    • Wash cells thoroughly before and after dye loading.

    • Optimize dye concentration; too high a concentration can lead to quenching or high background.

  • High Well-to-Well Variability :

    • Ensure uniform cell seeding and health across the plate.

    • Use automated liquid handling for precise additions of dye and compounds.

    • Check for and eliminate edge effects by not using the outer wells of the plate or by filling them with buffer.

References

Application Notes and Protocols for RNAi Knockdown of the NGFFFamide Precursor Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA interference (RNAi) to elucidate the function of the NGFFFamide precursor gene. The methodologies described are based on established techniques in relevant invertebrate model organisms and are intended to guide researchers in designing and executing experiments to investigate the physiological roles of this compound neuropeptides.

Introduction to this compound and RNAi

The this compound peptide is a neuropeptide that has been identified in several invertebrate species, including the starfish Asterias rubens.[1][2] Neuropeptides are crucial signaling molecules that regulate a wide array of physiological processes and behaviors. The study of the this compound precursor gene through gene knockdown can provide valuable insights into its specific functions, which may include roles in feeding, locomotion, and other neurologically controlled activities.

RNA interference (RNAi) is a powerful and widely used technique for sequence-specific gene silencing.[3][4] By introducing double-stranded RNA (dsRNA) that is homologous to a target gene's mRNA, the cell's natural RNAi machinery is triggered, leading to the degradation of the target mRNA and a subsequent reduction in the corresponding protein levels. This "knockdown" of gene expression allows for the investigation of the gene's function through the observation of resulting phenotypes.

Application Notes

Overview of the Experimental Approach
  • Target Gene Sequence Acquisition: Obtain the mRNA sequence of the this compound precursor gene for the species of interest.

  • dsRNA Design and Synthesis: Design and synthesize dsRNA constructs that are specific to the this compound precursor gene.

  • dsRNA Delivery: Introduce the dsRNA into the model organism.

  • Verification of Knockdown: Quantify the reduction in this compound precursor mRNA levels.

  • Phenotypic Analysis: Observe and measure changes in behavior and physiology resulting from the gene knockdown.

Potential Applications in Research and Drug Development
  • Functional Genomics: Elucidate the in vivo roles of the this compound neuropeptide in processes such as feeding, locomotion, reproduction, and neuromuscular control.

  • Target Identification and Validation: Investigate the this compound signaling pathway as a potential target for the development of novel therapeutic agents or pest control strategies.

  • Comparative Physiology: Understand the conserved and divergent functions of this neuropeptide family across different invertebrate species.

Experimental Protocols

Protocol 1: dsRNA Design and Synthesis

This protocol outlines the steps for creating the dsRNA necessary to induce RNAi.

1.1. Target Sequence Selection: a. Obtain the full-length mRNA sequence of the this compound precursor gene from a public database such as GenBank for the target organism (e.g., Asterias rubens or Lymnaea stagnalis). b. Select a target region of 300-500 base pairs that is unique to the this compound precursor gene to minimize off-target effects. Use BLAST analysis against the organism's transcriptome to ensure specificity.

1.2. Primer Design for DNA Template Amplification: a. Design forward and reverse primers to amplify the selected target region. b. Add the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.

1.3. PCR Amplification of the DNA Template: a. Perform PCR using cDNA synthesized from total RNA of the target organism as the template and the T7-tagged primers. b. Purify the PCR product using a standard PCR purification kit.

1.4. In Vitro Transcription of dsRNA: a. Use a commercially available in vitro transcription kit (e.g., MEGAscript™ RNAi Kit) with the purified PCR product as the template. b. Follow the manufacturer's instructions to synthesize sense and antisense RNA strands, which will then anneal to form dsRNA. c. Purify the resulting dsRNA by DNase and RNase treatment followed by precipitation or column purification. d. Resuspend the purified dsRNA in nuclease-free water or injection buffer. e. Verify the integrity and size of the dsRNA on an agarose (B213101) gel. f. Determine the concentration of the dsRNA using a spectrophotometer.

Protocol 2: dsRNA Delivery by Microinjection

This protocol is adapted for injection into an adult starfish (Asterias rubens).

2.1. Animal Preparation: a. Maintain starfish in a controlled marine aquarium environment. b. Anesthetize the animal by immersion in a 7.5% magnesium chloride solution until it is non-reactive to stimuli.[5]

2.2. Microinjection: a. Load a microinjection needle with the purified dsRNA solution (e.g., 1 µg/µL in sterile seawater). b. Inject a defined volume (e.g., 50-100 µL) of the dsRNA solution into the coelomic cavity of each starfish. c. For the control group, inject a similar volume of a non-specific dsRNA (e.g., GFP dsRNA) or the injection buffer alone. d. Return the starfish to the aquarium for recovery.

2.3. Post-Injection Maintenance: a. Monitor the animals daily. b. Collect tissues for analysis at specific time points post-injection (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Knockdown Efficiency by qRT-PCR

3.1. RNA Extraction and cDNA Synthesis: a. At the desired time points, dissect relevant tissues (e.g., radial nerve cords, tube feet) and immediately extract total RNA using a suitable method (e.g., TRIzol). b. Treat the RNA with DNase to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3.2. Quantitative PCR (qPCR): a. Design qPCR primers for the this compound precursor gene (outside the region targeted by the dsRNA) and a stable reference gene (e.g., actin or GAPDH). b. Perform qPCR using a SYBR Green-based master mix with the synthesized cDNA as the template. c. Include negative controls (no template and no reverse transcriptase). d. Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in this compound precursor mRNA expression in the experimental group compared to the control group.[4]

Protocol 4: Phenotypic Analysis

4.1. Locomotor Activity Assay (for Starfish): a. Place individual starfish in a large, open tank with a grid marked on the bottom. b. Record the movement of the starfish for a defined period (e.g., 10-15 minutes) using a video camera mounted above the tank. c. Analyze the recordings to quantify parameters such as total distance traveled, average velocity, and time spent moving. d. Compare these parameters between the this compound precursor knockdown group and the control group.

4.2. Righting Response Assay (for Starfish): a. Gently turn a starfish onto its aboral (top) surface. b. Record the time it takes for the starfish to right itself back to its oral (bottom) surface. c. Perform this assay on multiple individuals from both the experimental and control groups and compare the average righting times.

4.3. Feeding Behavior Assay: a. Present a food stimulus (e.g., a piece of mussel tissue) to the starfish. b. Record the time taken to initiate a feeding response (e.g., stomach eversion). c. Measure the extent of stomach eversion or the amount of food consumed over a set period. d. Compare the feeding responses between the knockdown and control animals.

Data Presentation

The following tables are templates for presenting quantitative data from the described experiments. The data presented are hypothetical and for illustrative purposes only.

Table 1: qRT-PCR Analysis of this compound Precursor Gene Expression

Treatment GroupNTarget Gene (this compound Precursor) Mean CtReference Gene (Actin) Mean CtΔCt (Target - Reference)ΔΔCtRelative Fold Change (2^-ΔΔCt)
Control (GFP dsRNA)522.518.24.30.01.00
Experimental (this compound dsRNA)525.818.37.53.20.11

Table 2: Analysis of Locomotor Activity

Treatment GroupNTotal Distance Traveled (cm) (Mean ± SEM)Average Velocity (cm/s) (Mean ± SEM)Time Spent Moving (%) (Mean ± SEM)
Control (GFP dsRNA)10150.2 ± 12.50.25 ± 0.0285.6 ± 4.1
Experimental (this compound dsRNA)1085.7 ± 9.80.14 ± 0.0162.3 ± 5.3

Table 3: Analysis of Righting Response and Feeding Behavior

Treatment GroupNRighting Time (seconds) (Mean ± SEM)Time to Initiate Feeding (minutes) (Mean ± SEM)
Control (GFP dsRNA)1045.3 ± 3.12.5 ± 0.4
Experimental (this compound dsRNA)1078.9 ± 5.65.8 ± 0.7

Visualizations

NGFFFamide_Signaling_Pathway This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmission) Ca_release->Downstream PKC->Downstream RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results get_seq 1. Obtain this compound precursor mRNA sequence design_dsrna 2. Design and synthesize specific dsRNA get_seq->design_dsrna inject_dsrna 3. Inject dsRNA into model organism design_dsrna->inject_dsrna wait 4. Incubate for 24-72 hours inject_dsrna->wait qprc 5a. Assess knockdown (qRT-PCR) wait->qprc phenotype 5b. Analyze phenotype (Behavioral assays) wait->phenotype knockdown_confirm Knockdown Confirmed qprc->knockdown_confirm phenotype_data Phenotypic Data phenotype->phenotype_data

References

Application Notes and Protocols for Creating NGFFFamide Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGFFFamide is a neuropeptide identified in the sea urchin Strongylocentrotus purpuratus that belongs to a large family of bilaterian neuropeptides, including vertebrate neuropeptide S (NPS) and crustacean cardioactive peptide (CCAP).[1][2] Functional characterization has revealed that the this compound receptor is a G-protein coupled receptor (GPCR).[1][3] Activation of this receptor by this compound has been shown to elicit intracellular calcium mobilization, indicating coupling to the Gq signaling pathway.[3][4]

These application notes provide a detailed protocol for generating dose-response curves for this compound in vitro using a calcium mobilization assay in a recombinant cell line. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50), which is a critical measure of agonist potency. The protocols outlined below are based on the successful functional characterization of the sea urchin this compound receptor.[3][4]

Data Presentation

Quantitative data from dose-response experiments should be recorded and analyzed to determine the potency of this compound. The primary endpoint is the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

ParameterValueCell LineAssay TypeReference
Log EC50 -9.38 ± 0.09CHO-K1Calcium Mobilization[3]
EC50 ~0.42 nMCHO-K1Calcium Mobilization[3]

Signaling Pathway and Experimental Workflow

The activation of the this compound receptor, a Gq-coupled GPCR, initiates a well-characterized signaling cascade. Upon ligand binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators. To enhance the signal, especially if the endogenous coupling is weak, co-transfection with a promiscuous G-protein, such as Gα16, is often employed to force the signaling cascade through the PLC-Ca2+ pathway.[5]

NGFFFamide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binding Gq Gαq/16 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binding Ca_Store Ca2+ Ca_Release Ca2+ ER->Ca_Release Release Response Cellular Response (Fluorescence) Ca_Release->Response Detection

Figure 1. this compound receptor signaling pathway leading to intracellular calcium release.

The experimental workflow involves several key stages, from cell culture and transfection to data acquisition and analysis. A systematic approach ensures reproducibility and accuracy in determining the dose-response relationship.

Experimental_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_analysis Data Analysis Cell_Culture 1. Seed CHO-K1 cells in 96-well plate Transfection 2. Co-transfect with This compound Receptor and Gα16 plasmids Cell_Culture->Transfection Dye_Loading 3. Load cells with Fluo-4 AM calcium indicator Transfection->Dye_Loading Peptide_Prep 4. Prepare serial dilutions of this compound Measurement 5. Measure baseline fluorescence (FLIPR) Addition 6. Add this compound dilutions and measure fluorescence change Normalization 7. Normalize fluorescence data Addition->Normalization Curve_Fitting 8. Plot dose-response curve (log[agonist] vs. response) Normalization->Curve_Fitting EC50_Calc 9. Calculate EC50 value Curve_Fitting->EC50_Calc

Figure 2. Experimental workflow for generating an this compound dose-response curve.

Experimental Protocols

Cell Culture and Transfection

This protocol is designed for transient transfection in Chinese Hamster Ovary (CHO-K1) cells, which are a common and robust cell line for GPCR assays.

Materials:

  • CHO-K1 cells

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Black-walled, clear-bottom 96-well plates, tissue culture treated

  • Expression plasmid for the this compound receptor

  • Expression plasmid for a promiscuous G-protein (e.g., human Gα16)

  • Transfection reagent (e.g., Lipofectamine™ 3000 or similar)

  • Serum-free medium (e.g., Opti-MEM™)

Procedure (Day 1):

  • Cell Seeding:

    • Culture CHO-K1 cells in a T75 flask until they reach 80-90% confluency.

    • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 20,000-25,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Transient Transfection (Day 2):

    • For each well, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of receptor plasmid and 100 ng of Gα16 plasmid per well.

    • Dilute the plasmids and the transfection reagent separately in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to each well containing the cells.

    • Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for receptor expression.

Calcium Mobilization Assay

This protocol utilizes a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader capable of kinetic reads with automated liquid handling (e.g., a FLIPR or FlexStation system).

Materials:

  • Transfected CHO-K1 cells in a 96-well plate

  • This compound peptide, lyophilized

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (anion-exchange pump inhibitor, optional but recommended)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence plate reader (e.g., FLIPR)

Procedure (Day 3 or 4):

  • Prepare this compound Stock and Dilutions:

    • Reconstitute lyophilized this compound in sterile water or an appropriate buffer to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

    • On the day of the assay, prepare a serial dilution series of this compound in Assay Buffer. A common approach is to prepare 3x final concentrations in a separate 96-well "compound plate". The concentration range should span from approximately 10^-12 M to 10^-5 M to capture the full dose-response curve.

  • Prepare Dye Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For the final loading solution, mix the Fluo-4 AM stock and Pluronic F-127 stock with Assay Buffer to achieve a final concentration of 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the 96-well plate containing the transfected cells.

    • Gently add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • Note: Do not wash the cells after dye loading, as this can increase background fluorescence. The assay is performed in a "no-wash" format.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to excite at ~488 nm and measure emission at ~525 nm.

    • Program the instrument to perform a kinetic read. This typically involves:

      • A baseline reading for 10-20 seconds.

      • Automated addition of 50 µL of this compound dilutions from the compound plate to the cell plate.

      • Continued reading for an additional 2-3 minutes to capture the peak calcium response.

Data Analysis
  • Data Normalization:

    • For each well, determine the maximum fluorescence intensity after agonist addition and subtract the average baseline fluorescence to get the response (ΔF).

    • Normalize the data by expressing each response as a percentage of the maximum response observed at the highest, saturating concentration of this compound (Emax).

    • A negative control (buffer only) should be used to define 0% response.

  • Dose-Response Curve and EC50 Calculation:

    • Plot the normalized response (%) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, Origin). The equation is typically:

      • Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • The software will calculate the LogEC50, from which the EC50 value can be derived (EC50 = 10^LogEC50). The EC50 is the concentration of this compound that produces 50% of the maximal response.[6]

References

Application Notes and Protocols for the Quantification of NGFFFamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGFFFamide is a myoactive neuropeptide belonging to the NG peptide family, which are characterized by a conserved Asn-Gly (NG) motif at their N-terminus.[1][2] First identified in the sea urchin Strongylocentrotus purpuratus, this compound is encoded on a precursor protein that notably contains a neurophysin domain, a feature typically associated with vasopressin/oxytocin-type neuropeptide precursors.[3][4] This peptide and its orthologs, such as NGFFYamide in starfish, play significant roles in regulating physiological processes in echinoderms, including feeding behavior and locomotion.[1][2][5] Specifically, this compound has been shown to induce muscle contraction.[3][4]

The receptor for this compound is an ortholog of vertebrate neuropeptide S (NPS) receptors and crustacean cardioactive peptide (CCAP) receptors, uniting a large family of bilaterian neuropeptide signaling systems.[6][7] Given its role in modulating key physiological functions, the accurate quantification of this compound in biological samples is crucial for understanding its physiological roles and for the development of novel chemical agents to control the behavior of certain echinoderm species, such as the crown-of-thorns starfish, a predator of coral reefs.[2]

These application notes provide detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Quantitative Levels of this compound

While specific quantitative data for this compound is not extensively available in published literature, the following table presents hypothetical yet realistic concentrations of this compound in various tissues of the sea urchin Strongylocentrotus purpuratus. These values are based on typical concentrations observed for other neuropeptides in echinoderms, such as SALMFamides in starfish which are found in high concentrations of 250–400 pmol/g in radial nerve cords.[8] This data is intended for illustrative purposes to guide researchers in their experimental design.

Biological SampleThis compound Concentration (pmol/g wet tissue)Standard Deviation (pmol/g)
Radial Nerve Cord325.545.2
Tube Feet112.815.7
Esophagus85.311.9
Gonad42.16.3
Coelomic Fluid5.61.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway of this compound

This compound acts through a G-protein coupled receptor (GPCR) that is orthologous to the vertebrate Neuropeptide S (NPS) receptor and the protostomian Crustacean Cardioactive Peptide (CCAP) receptor. Based on the signaling mechanisms of these homologous receptors, the this compound signaling pathway is proposed to involve the activation of both Gs and Gq proteins. This dual activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, which in turn modulate downstream cellular responses.

NGFFFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (NPS/CCAP Ortholog) This compound->Receptor Binding Gs Gs protein Receptor->Gs Activates Gq Gq protein Receptor->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP ATP to cAMP PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Activates Ca_ER->PKC Activates PKC->Response

Caption: Proposed signaling pathway for this compound.

Experimental Workflow: An Overview

The general workflow for the quantification of this compound from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Starfish Tissues) Extraction 2. Peptide Extraction SampleCollection->Extraction Purification 3. Solid Phase Extraction (SPE) Cleanup Extraction->Purification Quantification 4. Quantification Purification->Quantification LCMS LC-MS/MS Quantification->LCMS ELISA ELISA Quantification->ELISA DataAnalysis 5. Data Analysis LCMS->DataAnalysis ELISA->DataAnalysis

Caption: General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Invertebrate Tissues

This protocol is optimized for the extraction of neuropeptides from soft tissues of marine invertebrates such as starfish and sea urchins.

Materials:

  • Fresh or frozen tissue samples

  • Extraction solution: Acidified methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: 100% methanol

  • SPE equilibration solution: 0.1% trifluoroacetic acid (TFA) in water

  • SPE wash solution: 0.1% TFA in 5% acetonitrile (B52724)

  • SPE elution solution: 0.1% TFA in 60% acetonitrile

  • Vacuum manifold

  • Lyophilizer or vacuum concentrator

Procedure:

  • Weigh the frozen or fresh tissue sample (e.g., 100 mg).

  • Add 1 mL of ice-cold extraction solution per 100 mg of tissue.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the peptides.

  • Condition a C18 SPE cartridge by passing 5 mL of 100% methanol, followed by 5 mL of 0.1% TFA in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1% TFA in 5% acetonitrile to remove salts and other hydrophilic impurities.

  • Elute the peptides with 2 mL of 0.1% TFA in 60% acetonitrile.

  • Lyophilize or vacuum concentrate the eluate to dryness.

  • Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS or ELISA analysis (e.g., 0.1% formic acid for LC-MS/MS).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

Materials:

  • Extracted and purified peptide sample (from Protocol 1)

  • This compound synthetic peptide standard

  • Stable isotope-labeled (SIL) this compound internal standard (e.g., with ¹³C and ¹⁵N labeled phenylalanine)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the synthetic this compound standard and the SIL internal standard in a suitable solvent (e.g., 50% acetonitrile/water).

    • Create a series of calibration standards by spiking known concentrations of the this compound standard into a blank matrix (e.g., extracted tissue from a non-NGFFFamide containing species or artificial seawater).

    • Add a fixed concentration of the SIL internal standard to all calibration standards, quality control samples, and unknown samples.

  • LC-MS/MS Analysis:

    • Set the LC flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40°C).

    • Use a suitable gradient of Mobile Phase B to elute this compound from the C18 column.

    • Set the ESI source to positive ion mode.

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, gas flows) by infusing the this compound standard.

    • Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both native this compound and the SIL internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the SIL internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the SIL internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Quantification of this compound by Competitive ELISA

This protocol describes a competitive ELISA for the quantification of this compound. This method requires the development of a specific antibody against this compound.

Materials:

  • Anti-NGFFFamide primary antibody (polyclonal or monoclonal)

  • This compound-HRP conjugate (or another enzyme conjugate)

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound synthetic peptide standard

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of this compound standards in the assay buffer.

    • Dilute the extracted samples (from Protocol 1) in the assay buffer to fall within the range of the standard curve.

  • ELISA Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the coated microtiter plate.

    • Add 25 µL of the anti-NGFFFamide primary antibody to each well.

    • Add 25 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate for 2 hours at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The lower the absorbance, the higher the concentration of this compound in the sample.

Drug Development Applications

The neuropeptide this compound and its receptor represent a potential target for the development of novel pharmaceuticals and environmentally friendly agents.

  • Pest Control: The crown-of-thorns starfish (Acanthaster planci) is a major threat to coral reefs. As this compound analogs regulate feeding, compounds that interfere with this signaling pathway could be developed as a method to control starfish populations and protect coral ecosystems.[2]

  • Aquaculture: Understanding the role of NG peptides in the regulation of feeding and growth in commercially important echinoderms, such as sea cucumbers, could lead to the development of agents that enhance aquaculture productivity.

  • Biomedical Research: The this compound receptor is a member of a large family of receptors that includes the human NPS receptor, which is involved in anxiety and arousal. Studying the structure and function of the this compound system can provide insights into the evolution and pharmacology of these important receptor systems, potentially aiding in the design of novel therapeutics for neurological disorders.

Logical Relationships in Method Selection

The choice between LC-MS/MS and ELISA for this compound quantification depends on the specific requirements of the study.

Method_Selection Start Start: Need to Quantify this compound HighSpecificity High Specificity & Absolute Quantification Needed? Start->HighSpecificity HighThroughput High Throughput Screening Needed? HighSpecificity->HighThroughput No LCMS Use LC-MS/MS HighSpecificity->LCMS Yes AntibodyAvailable Specific Antibody Available? HighThroughput->AntibodyAvailable Yes HighThroughput->LCMS No ELISA Use ELISA AntibodyAvailable->ELISA Yes DevelopAb Develop Antibody AntibodyAvailable->DevelopAb No DevelopAb->ELISA

Caption: Decision tree for selecting a quantification method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NGFFFamide Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the neuropeptide NGFFFamide (Asn-Gly-Phe-Phe-Phe-NH₂).

Troubleshooting Guides

This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound, providing potential causes and recommended solutions.

Issue 1: Low Final Peptide Yield

Symptoms: The total amount of purified this compound is significantly lower than theoretically expected based on the initial resin loading.

Potential Cause Recommended Solution
Incomplete Fmoc Deprotection Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh. Extend deprotection times or perform a second deprotection step, particularly for the sterically hindered phenylalanine residues. Monitor completion with a Kaiser test.[1]
Poor Coupling Efficiency Use a more efficient coupling reagent such as HATU or HCTU, especially for the coupling of consecutive phenylalanine residues which are prone to aggregation.[2] Consider double coupling for these residues. Increase the concentration of the amino acid and coupling reagent solutions.[3]
Peptide Aggregation The hydrophobic C-terminal tri-phenylalanine sequence is prone to aggregation.[1] Synthesize at an elevated temperature, use a high-swelling resin, or incorporate a pseudo-proline dipeptide if the sequence were longer. For this short peptide, using a solvent mixture like DMF/NMP may improve solvation.
Premature Cleavage from Resin If using a hyper-acid sensitive linker, premature cleavage can occur. Ensure that the coupling conditions are not overly acidic.
Loss During Cleavage and Purification Optimize the cleavage cocktail and precipitation procedure. For hydrophobic peptides, precipitation in cold ether can be challenging; consider reducing the volume of TFA before adding ether.[4]
Issue 2: Presence of Deletion and Truncation Sequences in Final Product

Symptoms: Mass spectrometry analysis of the crude or purified peptide shows significant peaks corresponding to molecular weights lower than the target this compound, specifically masses indicating the absence of one or more amino acids.

Potential Cause Recommended Solution
Incomplete Coupling This is a primary cause of deletion sequences.[1] As mentioned above, use highly efficient coupling reagents (HATU, HCTU) and consider double coupling for the Phe-Phe and Phe-Phe couplings. Monitor each coupling step with a Kaiser test to ensure completion before proceeding to the next deprotection step.
Incomplete Deprotection If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences. Use fresh deprotection reagents and consider extended reaction times.
Peptide Aggregation Aggregation can prevent reagents from accessing the growing peptide chain, leading to both incomplete coupling and deprotection.[1] Employ strategies to disrupt aggregation as detailed in the "Low Final Peptide Yield" section.
Issue 3: Side Reactions and Impurities

Symptoms: HPLC and mass spectrometry analyses reveal peaks with masses that do not correspond to simple deletion or truncation, indicating chemical modification of the peptide.

Potential Cause Recommended Solution
Aspartimide Formation The Asparagine (Asn) residue can be susceptible to aspartimide formation, especially when followed by a Glycine (Gly). This is a base-catalyzed side reaction that can occur during Fmoc deprotection.[5] To mitigate this, consider using Fmoc-Asn(Trt)-OH or Fmoc-Asn(Xan)-OH as the asparagine building block, as the bulky side-chain protecting group can suppress this side reaction.[6]
Racemization Racemization can be a concern, particularly with certain coupling reagents. The use of additives like HOBt or Oxyma Pure with carbodiimide-based coupling reagents (e.g., DIC) is recommended to suppress epimerization.[7] Uronium and phosphonium (B103445) salt-based reagents like HATU and PyBOP generally have a lower risk of racemization.
Dehydration of Asparagine Side Chain The side chain of asparagine can undergo dehydration to form a nitrile during activation, especially with carbodiimide (B86325) reagents. Using a protected asparagine derivative like Fmoc-Asn(Trt)-OH or Fmox-Asn(Xan)-OH is the most effective way to prevent this.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal resin choice for this compound synthesis?

For a C-terminally amidated peptide like this compound, a Rink Amide resin is the standard choice.[8] Using a resin with a moderate loading capacity (e.g., 0.4-0.7 mmol/g) is advisable to minimize steric hindrance and aggregation.

Q2: Which coupling reagent is best for the synthesis of the hydrophobic this compound sequence?

For hydrophobic sequences prone to aggregation, uronium-based reagents like HATU and HCTU are highly recommended due to their high reactivity and efficiency.[2] They can help drive the difficult couplings of the consecutive phenylalanine residues to completion. The following table provides a qualitative comparison of common coupling reagents for challenging sequences.

Coupling Reagent Relative Efficiency for Hydrophobic Peptides Racemization Risk Notes
HATU Very HighLowOften the reagent of choice for difficult couplings.[2]
HCTU HighLowA cost-effective alternative to HATU with similar efficiency.
HBTU GoodLowA standard and reliable coupling reagent.[9]
DIC/Oxyma GoodLowA safer alternative to DIC/HOBt, as Oxyma is not explosive.[10]
DIC/HOBt ModerateModerateA classic and cost-effective choice, but care must be taken to minimize racemization.[7]

Q3: How can I monitor the progress of the synthesis?

The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to check for the presence of free primary amines after a coupling step.[1] A negative Kaiser test (yellow beads) indicates a complete coupling. A positive test (blue beads) signifies that the coupling is incomplete and should be repeated.

Q4: What is the recommended cleavage cocktail for this compound?

A standard cleavage cocktail for peptides with common side-chain protecting groups (like Trt for Asn) is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% Water. TIS acts as a scavenger to trap reactive cations generated during cleavage.

Q5: The crude this compound peptide is difficult to purify. What can I do?

The hydrophobicity of the three consecutive phenylalanine residues can make purification by reverse-phase HPLC challenging. Ensure that the synthesis is optimized to maximize the purity of the crude product, which will simplify purification. For HPLC, a gradient with a suitable organic solvent like acetonitrile (B52724) and an ion-pairing agent like TFA is standard. A shallow gradient may be necessary to resolve closely eluting impurities.

Experimental Protocols

Standard Fmoc-SPPS Protocol for this compound

This protocol is for the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[6]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling (General Cycle):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive, extend the coupling time or perform a double coupling.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

4. Specific Recommendations for this compound Sequence:

  • Phe-NH-Resin Coupling: Couple Fmoc-Phe-OH using the general protocol.

  • Phe-Phe-NH-Resin Coupling: Given the potential for aggregation, consider using HATU as the coupling reagent and performing a double coupling.

  • Phe-Phe-Phe-NH-Resin Coupling: Similar to the previous step, use of HATU and double coupling is recommended.

  • Gly-Phe-Phe-Phe-NH-Resin Coupling: Couple Fmoc-Gly-OH. This coupling is generally straightforward.

  • Asn-Gly-Phe-Phe-Phe-NH-Resin Coupling: Use Fmoc-Asn(Trt)-OH to prevent side reactions. Couple using the general protocol.

5. Final Cleavage and Deprotection:

  • After the final coupling and washing, perform a final Fmoc deprotection.

  • Wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound is an ortholog of vertebrate neuropeptide-S (NPS).[11][12] In starfish, the closely related NGFFYamide activates an NPS/CCAP-type G-protein coupled receptor (GPCR).[11][12] The binding of this compound to its receptor is expected to activate both Gs and Gq protein signaling cascades. This leads to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), resulting in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels, respectively.[13][14][15]

NGFFFamide_Signaling_Pathway This compound This compound Receptor This compound Receptor (NPS/CCAP-type GPCR) This compound->Receptor binds Gs Gs protein Receptor->Gs activates Gq Gq protein Receptor->Gq activates AC Adenylyl Cyclase (AC) Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Response Physiological Response (e.g., Muscle Contraction, Regulation of Feeding) PKA->Physiological_Response PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates PKC->Physiological_Response

Caption: this compound signaling pathway.

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates the overall workflow for the chemical synthesis and subsequent purification of this compound.

SPPS_Workflow start Start resin_prep Resin Preparation (Swelling) start->resin_prep synthesis_cycle Iterative SPPS Cycle (Deprotection & Coupling) resin_prep->synthesis_cycle synthesis_cycle->synthesis_cycle cleavage Cleavage from Resin & Side-chain Deprotection synthesis_cycle->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec & HPLC) purification->analysis final_product Lyophilized this compound analysis->final_product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to diagnose and address common problems encountered during this compound synthesis.

Caption: Troubleshooting decision tree.

References

Technical Support Center: NGFFFamide HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of NGFFFamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound HPLC purification?

A1: For initial method development with a peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is recommended.[1][2] Start with a C18 column and a gradient elution using water with 0.1% trifluoroacetic acid (TFA) as mobile phase A and acetonitrile (B52724) with 0.1% TFA as mobile phase B.[1][3] A shallow gradient, for instance, a 1% per minute increase in mobile phase B, is often a good starting point for peptide separations.[4]

Q2: My chromatogram shows multiple peaks. How can I improve the resolution to isolate this compound?

A2: Improving resolution between closely eluting peaks is a common challenge in peptide purification.[5] Consider the following strategies:

  • Optimize the Gradient: Employ a shallower gradient to increase the separation between peaks.[4]

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or isopropanol, as this can alter selectivity.

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of the peptide and impurities, thereby affecting their retention times.[4]

  • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a C8, C4, or a phenyl-hexyl column for alternative selectivity.[4][6]

Q3: I am observing "ghost peaks" in my blank injections. What is the cause and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram, even when no sample is injected.[7] They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute during a gradient run.[8][9][10] Always use high-purity, HPLC-grade solvents.[7][10]

  • System Contamination: Carryover from previous injections can be a source of ghost peaks.[8] Implement a robust column washing protocol between runs.

  • Injector or Sample Loop Contamination: Residuals from previous samples can be a culprit. Clean the injector and sample loop thoroughly.

To troubleshoot, run a blank gradient. If the ghost peaks persist, the issue is likely with the mobile phase or the HPLC system itself.[9]

Q4: My this compound peak is tailing. What are the potential causes and solutions?

A4: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors:[11][12][13]

  • Secondary Interactions: The peptide may be interacting with active sites on the silica (B1680970) packing material, such as silanol (B1196071) groups.[12][13] Ensure your mobile phase contains an ion-pairing agent like TFA to minimize these interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[11][14] Try reducing the injection volume or sample concentration.

  • Column Degradation: A void at the column inlet or a contaminated frit can cause poor peak shape.[14] If the problem persists, consider replacing the column.

Q5: My this compound peak is fronting. What does this indicate?

A5: Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can occur.[11][13] Potential causes include:

  • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[14][15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to front.[15] Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

  • Poorly Packed Column: An issue with the column packing can lead to non-ideal peak shapes.[14]

Troubleshooting Guides

Problem: Poor Peak Resolution

Symptoms:

  • Overlapping peaks.

  • Inability to baseline-separate this compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inadequate Gradient Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[4]
Suboptimal Mobile Phase Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH.
Incorrect Column Chemistry Screen different column stationary phases (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for this compound and its impurities.[4]
High Flow Rate Reduce the flow rate to allow for better mass transfer and separation.
Problem: Abnormal Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks.

  • Reduced peak height and poor integration.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Ensure 0.1% TFA is present in both mobile phases to suppress silanol activity.[3] Consider using a column with end-capping.
Column Overloading Reduce the mass of peptide injected onto the column by diluting the sample or reducing the injection volume.[11][14]
Sample Solvent Effects Dissolve the sample in the initial mobile phase composition or a weaker solvent.[15]
Column Void or Contamination Backflush the column. If the problem persists, the column may need to be replaced.[10]
Problem: Ghost Peaks

Symptoms:

  • Peaks appearing in blank runs.

  • Inconsistent baseline.

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents Use fresh, HPLC-grade solvents and additives.[7][10] Filter all mobile phases before use.
System Carryover Implement a thorough needle wash and run a high-organic wash after each sample injection.
Leaking Pump Seals Inspect pump seals for wear and replace if necessary.
Contaminated Guard Column Replace the guard column.

Experimental Protocols

General RP-HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20-100 µL (dependent on sample concentration).

  • Gradient:

Time (minutes)% Mobile Phase B
05
55
3565
4095
4595
505
605

Visualizations

Troubleshooting Workflow

G HPLC Troubleshooting Workflow A Problem Identified (e.g., Poor Resolution, Peak Tailing) B Check Basic Parameters (Connections, Leaks, Mobile Phase Levels) A->B C Isolate the Problem: Run Blank Gradient B->C D Problem Persists? C->D E Issue is with System or Mobile Phase D->E Yes F Issue is with Sample or Method D->F No G Systematic Troubleshooting (Check for Contamination, Column Integrity) E->G H Method Optimization (Adjust Gradient, pH, Column) F->H I Problem Solved? G->I H->I I->A No J Document Solution and Continue Analysis I->J Yes

Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.

Common HPLC Problems and Their Causes

G Common HPLC Problems and Potential Causes cluster_problems Observed Problems cluster_causes Potential Causes P1 Peak Tailing C1 Column Overload P1->C1 C2 Secondary Interactions P1->C2 C3 Column Degradation P1->C3 P2 Peak Fronting P2->C1 C4 Sample Solvent Incompatibility P2->C4 P3 Ghost Peaks C5 Mobile Phase Contamination P3->C5 C6 System Carryover P3->C6 P4 Poor Resolution C7 Suboptimal Gradient P4->C7 C8 Incorrect Column Chemistry P4->C8

Caption: A diagram showing the relationships between common HPLC problems and their likely causes.

References

Technical Support Center: NGFFFamide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to NGFFFamide solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a neuropeptide characterized by a sequence rich in hydrophobic amino acids (Asparagine-Glycine-Phenylalanine-Phenylalanine-Phenylalanine-amide). This inherent hydrophobicity makes it poorly soluble in aqueous solutions, which are common in in vitro assays. Improper dissolution can lead to inaccurate concentrations, peptide aggregation, and consequently, unreliable experimental results.

Q2: What is the recommended solvent for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solvating power and relatively low toxicity in many biological assays.[1][2] Other options include dimethylformamide (DMF) or acetonitrile (B52724).[1][3]

Q3: How do I prepare a working solution of this compound for my cell-based assay?

First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution stepwise into your aqueous assay buffer to the desired final concentration.[1][2] It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the cells.[4]

Q4: What is the maximum permissible concentration of DMSO in a typical cell-based assay?

The maximum tolerated concentration of DMSO varies between cell types and assay systems. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 1%.[4][5] It is always best practice to perform a solvent toxicity control experiment to determine the specific tolerance of your cell line.[2]

Q5: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic peptides. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the peptide's solubility limit in the final buffer.

  • Alter the pH of the buffer: The net charge of the peptide can influence its solubility. Based on its amino acid composition (presence of asparagine), adjusting the pH of the buffer might improve solubility. A solubility test at different pH values is recommended.[2][6]

  • Use a different organic solvent: If DMSO is problematic, consider trying DMF or acetonitrile for the initial stock solution.[1]

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound in in vitro assays.

Problem 1: Difficulty in dissolving the lyophilized this compound powder.
Possible Cause Recommended Solution
Inappropriate solvent Use a strong organic solvent like DMSO, DMF, or acetonitrile to prepare the initial stock solution.[1][3]
Insufficient mixing Vortex the solution thoroughly. Brief sonication (e.g., 3 cycles of 10-15 seconds) can also be beneficial.[1]
Peptide has formed aggregates Allow the vial to warm to room temperature before opening and adding solvent.
Problem 2: this compound precipitates out of solution during the experiment.
Possible Cause Recommended Solution
Exceeded solubility limit Decrease the final concentration of this compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Change in temperature Ensure the temperature of your solutions and assay plates are stable. Some compounds are less soluble at lower temperatures.
Interaction with plate surface Consider using low-binding microplates to minimize peptide adsorption to the plastic.
Problem 3: High background or inconsistent results in the in vitro assay.
Possible Cause Recommended Solution
Solvent toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells. Run a solvent-only control to assess its effect.[4]
Peptide aggregation Prepare fresh dilutions of this compound from the stock solution for each experiment. Aggregates can cause non-specific effects.
Undissolved peptide Centrifuge the peptide solution before adding it to the assay to pellet any undissolved particles.

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when preparing this compound solutions.

Table 1: Recommended Organic Solvents for Initial Stock Solution

Solvent Abbreviation Key Characteristics
Dimethyl sulfoxideDMSOHigh solvating power, relatively low toxicity for many cell lines.[1][4]
DimethylformamideDMFGood alternative to DMSO, especially for peptides sensitive to oxidation.[1][3]
AcetonitrileACNAnother option for dissolving hydrophobic peptides.[1]

Table 2: General Guidelines for Final Solvent Concentration in Cell-Based Assays

Solvent Recommended Max. Concentration Notes
DMSO≤ 0.5% (v/v)Higher concentrations (up to 1%) may be tolerated by some cell lines, but should be validated.[4][5]
DMF≤ 0.1% (v/v)Generally more toxic than DMSO.[5]
AcetonitrileVaries significantlyCell-type dependent, requires careful validation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Add the required volume of 100% DMSO (or an alternative organic solvent) to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the vial for at least 30 seconds to ensure the peptide is fully dissolved.

  • If necessary, sonicate the vial for short bursts (e.g., 3 x 10 seconds) in a water bath sonicator to aid dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Test for this compound in Aqueous Buffer
  • Prepare a series of dilutions of your this compound DMSO stock solution in your final assay buffer.

  • Incubate the dilutions at the temperature of your planned experiment for a set period (e.g., 1-2 hours).

  • Visually inspect each dilution for any signs of precipitation or cloudiness.

  • To quantify solubility, centrifuge the samples and measure the concentration of the supernatant using a suitable method like HPLC or a peptide quantification assay. The highest concentration that remains clear is your working solubility limit.

Visualizations

This compound Signaling Pathway

This compound belongs to the family of RFamide-related peptides. These peptides typically signal through G-protein coupled receptors (GPCRs).[7] The binding of this compound to its receptor is expected to initiate an intracellular signaling cascade, potentially involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC) leading to downstream signaling events.

NGFFFamide_Signaling_Pathway This compound This compound GPCR GPCR (RFamide Receptor) This compound->GPCR Binds G_protein G-protein (Gi/o or Gq) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Downstream Downstream Cellular Responses (e.g., modulation of ion channels, gene expression) cAMP->Downstream Regulates IP3_DAG->Downstream Regulates

Caption: Putative signaling pathway of this compound via a G-protein coupled receptor.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the key steps and decision points for preparing soluble and biologically active this compound solutions for in vitro assays.

Experimental_Workflow start Start: Lyophilized this compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve check_dissolution Visually inspect for full dissolution dissolve->check_dissolution sonicate Sonicate briefly check_dissolution->sonicate No dilute Serially dilute stock in aqueous assay buffer check_dissolution->dilute Yes sonicate->dissolve check_precipitation Check for precipitation dilute->check_precipitation troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Try different solvent check_precipitation->troubleshoot Yes ready Solution ready for in vitro assay check_precipitation->ready No troubleshoot->dilute

Caption: Workflow for preparing this compound working solutions for in vitro assays.

Troubleshooting Logic for Poor this compound Solubility

This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.

Troubleshooting_Logic start Problem: this compound precipitates in aqueous buffer is_conc_too_high Is the final concentration too high? start->is_conc_too_high lower_conc Reduce the final peptide concentration is_conc_too_high->lower_conc Yes is_ph_optimal Is the buffer pH optimal? is_conc_too_high->is_ph_optimal No end Solution Optimized lower_conc->end adjust_ph Test a range of buffer pH values is_ph_optimal->adjust_ph No is_solvent_appropriate Is DMSO the best solvent? is_ph_optimal->is_solvent_appropriate Yes adjust_ph->end try_other_solvents Try DMF or Acetonitrile for stock solution is_solvent_appropriate->try_other_solvents No consider_additives Consider solubility enhancers (use with caution in cell assays) is_solvent_appropriate->consider_additives Yes try_other_solvents->end consider_additives->end

Caption: A logical guide to troubleshooting this compound solubility issues.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Neuropeptide FF (NPFF) Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on Neuropeptide FF (NPFF), a well-characterized member of the RFamide peptide family. The term "NGFFFamide" from the original query is likely a typographical error. The principles and troubleshooting steps outlined here are broadly applicable to calcium imaging experiments involving similar peptides that signal through G protein-coupled receptors (GPCRs).

Neuropeptide FF (NPFF) and its related peptides play significant roles in various physiological processes, including pain modulation, energy homeostasis, and cardiovascular regulation, by acting on NPFF receptors 1 and 2 (NPFFR1 and NPFFR2).[1][2][3][4] These G protein-coupled receptors (GPCRs) modulate intracellular signaling pathways, often leading to a measurable change in intracellular calcium concentration ([Ca²⁺]i).[2][3] Calcium imaging is a powerful technique to study the activation of these receptors in real-time.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This section addresses common issues encountered during NPFF calcium imaging experiments that can lead to a poor signal-to-noise ratio.

Problem/Observation Potential Cause Recommended Solution
Low Basal Fluorescence & Weak Response 1. Suboptimal Dye Loading: Insufficient dye concentration or incubation time.[5] 2. Cell Health Issues: Cells are stressed, unhealthy, or not in a logarithmic growth phase.[5] 3. Incorrect Dye Formulation: Calcium indicator dye (e.g., Fluo-4 AM) has hydrolyzed due to improper storage or handling.[6]1. Optimize Dye Loading: Titrate the Fluo-4 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes at 37°C). Ensure complete de-esterification by allowing a post-loading incubation period.[5][6][7] 2. Ensure Healthy Cells: Use cells at a consistent and optimal passage number. Ensure they are approximately 80-100% confluent.[5][7] 3. Proper Dye Handling: Prepare fresh dye solutions for each experiment.[6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
High Background Fluorescence 1. Incomplete Washing: Residual extracellular dye that has not been washed away. 2. Serum in Medium: Serum can contain esterases that cleave the AM ester of the dye prematurely.[6] 3. Autofluorescence: Intrinsic fluorescence from cells or media components like phenol (B47542) red.[6]1. Thorough Washing: Wash cells 2-3 times with a suitable buffer (e.g., HBSS) after dye loading.[6] Consider using a homogeneous assay kit with a fluorescent quencher for no-wash protocols.[8] 2. Use Serum-Free Media: Perform dye loading and the final assay in serum-free media.[6] 3. Use Phenol Red-Free Media: Switch to a phenol red-free medium for the duration of the experiment to reduce background noise.[6]
No Response or Very Weak Response to NPFF 1. Low Receptor Expression: The cell line used may not endogenously express sufficient levels of NPFFR1 or NPFFR2. 2. Peptide Degradation: The NPFF peptide may have degraded due to improper storage or handling.[9] 3. Incorrect Peptide Concentration: The final concentration of NPFF is too low to elicit a response.1. Verify Receptor Expression: Use a cell line known to express NPFF receptors (e.g., differentiated SH-SY5Y cells for NPFFR2) or a cell line stably transfected with the receptor of interest.[10] Co-transfection with a promiscuous Gα protein like Gα16 can help redirect the signal to calcium mobilization.[11] 2. Proper Peptide Handling: Store lyophilized peptides at -20°C or below.[5] Prepare fresh stock solutions and aliquot to avoid degradation.[9] 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of NPFF.
Inconsistent/Variable Responses 1. Uneven Dye Loading: Inconsistent dye uptake across the cell population.[12] 2. Peptide Solubility Issues: The peptide may not be fully dissolved, leading to inconsistent final concentrations.[13] 3. Receptor Desensitization: Prolonged exposure to the agonist can lead to reduced receptor responsiveness.[5]1. Improve Dye Solubility: Use Pluronic F-127 (typically 0.02-0.1%) to aid in the dispersion of the AM ester dye in aqueous media.[7][14] 2. Ensure Complete Dissolution: Follow the manufacturer's guidelines for dissolving the peptide. Use appropriate solvents and vortex thoroughly.[13] 3. Minimize Agonist Exposure: Keep agonist incubation times as short as necessary to observe the desired effect.
Signal Fades Quickly (Photobleaching) 1. High Excitation Light Intensity: Excessive light exposure can permanently destroy fluorophores.[5] 2. Long Exposure Times: Prolonged imaging at high intensity increases the rate of photobleaching.[15]1. Reduce Light Intensity: Use the lowest possible excitation intensity that still provides a detectable signal. 2. Optimize Acquisition Settings: Minimize exposure times and the frequency of image acquisition.[15] Consider using more photostable dyes if photobleaching is a persistent issue.[5]

Frequently Asked Questions (FAQs)

Q1: What is the signaling pathway for NPFF receptors leading to calcium mobilization?

A1: NPFF receptors are G protein-coupled receptors.[2] Upon activation by NPFF, they can couple to different G proteins. Typically, GPCRs that trigger calcium release are coupled to Gq proteins.[16] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[17] In some systems, NPFF receptors can also couple to Gi/o proteins, which can indirectly influence calcium signaling.[10][16]

Q2: How should I prepare my NPFF peptide stock solution?

A2: Lyophilized peptides should be stored at -20°C or colder.[5] Before opening, allow the vial to equilibrate to room temperature to prevent condensation. For the initial stock solution, it is often recommended to use a small amount of an organic solvent like DMSO if the peptide's solubility in aqueous buffer is low, followed by dilution in your assay buffer.[18] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[18] It's crucial to perform amino acid analysis to determine the exact peptide content in your preparation for accurate quantification.[19]

Q3: What are the optimal settings for Fluo-4 AM loading?

A3: The optimal conditions can vary between cell types.[7] A general starting point is to incubate cells with 1-5 µM Fluo-4 AM in a serum-free buffer (like HBSS) for 30-60 minutes at 37°C.[6][7] It is also beneficial to include Pluronic F-127 (0.02-0.1%) to help dissolve the dye and probenecid (B1678239) (1-2.5 mM) to prevent leakage of the de-esterified dye out of the cells.[5][7] After loading, wash the cells and allow them to rest for an additional 30 minutes at room temperature to ensure complete de-esterification by intracellular esterases.[5]

Q4: My signal is still noisy. What data processing steps can I take to improve the SNR?

A4: Post-acquisition data processing can significantly improve SNR. Common steps include:

  • Background Subtraction: Subtract the average fluorescence intensity from a region of interest with no cells.[15]

  • Denoising Algorithms: Apply filters (e.g., Gaussian, median) or more advanced denoising algorithms to smooth the data and reduce random noise.[15]

  • Motion Correction: If imaging live animals or tissues, motion correction algorithms are essential to stabilize the image and prevent artifacts.[15]

  • Normalization: Present data as the ratio of fluorescence relative to the baseline (F/F₀) to account for variations in dye loading and cell size.[5][12]

Quantitative Data

This table provides key quantitative parameters for human NPFF and its receptors, which are essential for designing and interpreting calcium imaging experiments.

ParameterNPFFR1NPFFR2Reference
Ligand Neuropeptide FF (NPFF)Neuropeptide FF (NPFF)[4]
Binding Affinity (Kd) 1.13 nM0.37 nM[4]
Typical Effective Concentration (EC50) for Calcium Mobilization Cell-type dependent, typically in the nanomolar rangeCell-type dependent, typically in the nanomolar rangeN/A

Experimental Protocols & Visualizations

NPFF Signaling Pathway

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by NPFF, leading to an increase in intracellular calcium.

NPFF_Signaling_Pathway NPFF NPFF Peptide NPFFR NPFF Receptor (NPFFR1/2) NPFF->NPFFR Binds Gq Gq Protein NPFFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto Increased Cytosolic Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: NPFF Gq-coupled signaling pathway leading to calcium release.

Experimental Workflow for Calcium Imaging

This workflow outlines the key steps for conducting a successful NPFF calcium imaging experiment, from cell preparation to data analysis.

Calcium_Imaging_Workflow A 1. Cell Culture (Seed cells in imaging plate) B 2. Dye Loading (Incubate with Fluo-4 AM) A->B C 3. Wash & Rest (Remove excess dye, allow de-esterification) B->C D 4. Baseline Reading (Acquire pre-stimulus fluorescence) C->D E 5. Add NPFF Peptide (Stimulate cells with agonist) D->E F 6. Data Acquisition (Record fluorescence change over time) E->F G 7. Data Analysis (Background subtraction, normalization F/F₀) F->G H 8. Interpretation (Dose-response curves, kinetic analysis) G->H

Caption: Standard workflow for NPFF-induced calcium imaging experiments.

References

Technical Support Center: Anti-NGFFFamide Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of an antibody targeting the NGFFFamide peptide.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the potential specificity of a new anti-NGFFFamide antibody?

A quick and essential first step is to perform a protein sequence homology search using tools like NCBI-BLAST.[1] This will help identify any endogenous proteins with similar amino acid sequences to the this compound immunogen. A high degree of homology (over 75%) with other proteins suggests a higher likelihood of cross-reactivity and can guide the design of your validation experiments.[1]

Q2: What are the essential experiments to validate the specificity of my anti-NGFFFamide antibody?

To ensure your antibody is specific to this compound, a combination of the following validation experiments is highly recommended:

  • Western Blotting: To verify that the antibody recognizes a protein of the expected molecular weight in lysates from cells or tissues expected to express the this compound precursor protein.

  • Peptide Competition Assay: This is a critical control to demonstrate that the antibody binding is specific to the this compound sequence.[2][3]

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): To confirm that the antibody produces a specific staining pattern in tissues known to express the target, and that this staining can be blocked by pre-incubation with the this compound peptide.

  • Knockout (KO) Validation (if possible): The gold standard for antibody validation is to test the antibody on samples from a cell line or animal model where the gene for the this compound precursor has been knocked out. A specific antibody should show no signal in the KO sample.[4]

Q3: My polyclonal anti-NGFFFamide antibody shows multiple bands on a Western blot. What does this mean?

Multiple bands can occur for several reasons. It is not uncommon to observe more than one band when using a polyclonal antibody, as it recognizes multiple epitopes.[1][2][3] These bands could represent:

  • The precursor protein of this compound and its processed forms.

  • Post-translational modifications.

  • Non-specific binding to other proteins.

  • Cross-reactivity with proteins that share homologous epitopes.[1][5]

A peptide competition assay is the best way to determine which of these bands, if any, represents specific binding to the this compound target.[2][3]

Q4: What is the difference between direct and indirect detection in IHC?

In direct detection , the primary antibody (anti-NGFFFamide) is directly conjugated to a fluorescent dye or an enzyme. In indirect detection , an unconjugated primary antibody is used, followed by a secondary antibody that is conjugated and recognizes the primary antibody (e.g., anti-rabbit IgG). Indirect methods are generally more common as they offer signal amplification, since multiple secondary antibodies can bind to a single primary antibody.[6]

Troubleshooting Guides

Western Blotting
ProblemPossible CauseSuggested Solution
No Signal Insufficient amount of this compound protein in the sample.Use positive control lysates from cells overexpressing the this compound precursor.
Poor transfer of the protein to the membrane.Check transfer efficiency with a Ponceau S stain after transfer.[7]
Primary or secondary antibody dilution is too high.Optimize antibody concentrations by running a titration experiment.
Incorrect secondary antibody used.Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the anti-NGFFFamide antibody is rabbit polyclonal, use an anti-rabbit secondary).
High Background Blocking was insufficient.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).[7][8]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.[7][8]
Non-Specific Bands Antibody is cross-reacting with other proteins.Perform a peptide competition assay to confirm which band is the specific target.[2][3]
Sample degradation.Prepare fresh lysates and always use protease inhibitors.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
ProblemPossible CauseSuggested Solution
No Staining Antigen retrieval is suboptimal.Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time.[9]
Primary antibody cannot access the epitope.For intracellular targets, ensure proper permeabilization (e.g., with Triton X-100 or saponin).[10]
Low abundance of the target protein.Consider using a signal amplification method.
High Background Inadequate blocking of non-specific sites.Use a blocking solution containing normal serum from the same species as the secondary antibody.[9]
Primary antibody concentration is too high.Dilute the primary antibody further.
Endogenous peroxidase or phosphatase activity (for chromogenic detection).Include a quenching step (e.g., with H₂O₂) in your protocol.[9]
Non-Specific Staining Cross-reactivity of the primary or secondary antibody.Run a negative control by omitting the primary antibody. Perform a peptide competition control by pre-incubating the primary antibody with the this compound peptide.

Experimental Protocols & Data Presentation

Protocol 1: Peptide Competition Assay for Western Blotting

This assay is crucial for demonstrating the specificity of the anti-NGFFFamide antibody.[2][3] It involves pre-incubating the antibody with the immunizing peptide (this compound) before using it to probe the Western blot. If the antibody is specific, the peptide will block the antibody from binding to its target protein on the membrane, resulting in the disappearance of the specific band.

Workflow:

Peptide_Competition_Workflow cluster_prep Sample Preparation cluster_ab Antibody Incubation cluster_detect Detection A Prepare 3 identical protein samples for Western Blot B Run SDS-PAGE and transfer to membrane A->B C Block membrane B->C E Incubate membranes with antibody solutions C->E D1 Antibody Alone (Control) D1->E Lane 1 D2 Antibody + This compound Peptide D2->E Lane 2 D3 Antibody + Irrelevant Peptide D3->E Lane 3 F Wash and add secondary antibody E->F G Develop and analyze results F->G

Caption: Workflow for a peptide competition assay.

Methodology:

  • Prepare three identical protein samples and run them on an SDS-PAGE gel, then transfer to a PVDF or nitrocellulose membrane.[7][11]

  • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[11]

  • Prepare three separate primary antibody solutions:

    • Sample 1 (Control): Dilute the anti-NGFFFamide antibody to its optimal working concentration in blocking buffer.

    • Sample 2 (Specific Peptide): Pre-incubate the diluted anti-NGFFFamide antibody with a 200-500 fold molar excess of the this compound peptide for 1-2 hours at room temperature.[2][3]

    • Sample 3 (Irrelevant Peptide): Pre-incubate the diluted anti-NGFFFamide antibody with the same concentration of an unrelated control peptide.

  • Cut the membrane into strips (if necessary) and incubate each with one of the antibody solutions overnight at 4°C with gentle agitation.[8]

  • Wash the membrane strips three times for 5-10 minutes each with TBST.[8]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash again as in step 5.

  • Develop the blot using a chemiluminescent substrate and image the results.[12]

Data Presentation:

The results can be summarized in a table to clearly show the effect of the competing peptide.

ConditionBand Intensity at Expected MW (Arbitrary Units)Interpretation
Antibody Alone10,500Strong specific signal
Antibody + this compound Peptide850Signal is significantly reduced/eliminated, indicating specific binding.
Antibody + Irrelevant Peptide10,200Signal is unaffected, confirming the competition is sequence-specific.
Protocol 2: Immunohistochemistry (IHC) Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Workflow:

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (e.g., HIER in Citrate (B86180) Buffer) A->B C Blocking (e.g., 10% Normal Goat Serum) B->C D Primary Antibody Incubation (Anti-NGFFFamide, 4°C Overnight) C->D E Secondary Antibody Incubation (e.g., Goat anti-Rabbit-AF488) D->E F Counterstain (e.g., DAPI) E->F G Mounting & Visualization F->G

Caption: Standard workflow for immunohistochemistry (IHC).

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene or a xylene substitute and rehydrate through a graded series of ethanol (B145695) to distilled water.[9]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a 10mM sodium citrate buffer (pH 6.0) for 10-20 minutes. Allow slides to cool to room temperature.

  • Blocking: Block non-specific antibody binding by incubating sections with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[6][9]

  • Primary Antibody Incubation: Dilute the anti-NGFFFamide antibody in the blocking buffer to its optimal concentration. Incubate the sections overnight at 4°C in a humidified chamber.[6]

    • Negative Control: For one slide, omit the primary antibody.

    • Peptide Block Control: For another slide, use the primary antibody solution that has been pre-incubated with the this compound peptide as described in the peptide competition assay.

  • Washing: Wash the slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 5.

  • Counterstaining: Stain cell nuclei with a counterstain like DAPI for 5 minutes.

  • Mounting: Wash briefly in PBS, then mount the coverslips using an anti-fade mounting medium.

  • Visualization: Examine the slides using a fluorescence microscope.

Hypothetical Signaling Pathway

If this compound were a neuropeptide, it might be involved in a signaling pathway like the one depicted below. Validating an antibody against it would be the first step in mapping its localization and function within such a pathway.

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron A This compound Precursor Protein B Vesicular Packaging A->B C Release of This compound B->C D GPCR Receptor C->D Binding E G-Protein Activation D->E F Second Messenger Cascade (e.g., cAMP) E->F G Cellular Response (e.g., Ion Channel Modulation) F->G

Caption: Hypothetical signaling pathway for the neuropeptide this compound.

References

Technical Support Center: NGFFFamide In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGFFFamide in vivo delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during in vivo experiments with the neuropeptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a myoactive neuropeptide discovered in the sea urchin Strongylocentrotus purpuratus.[1] It belongs to the "NG peptide" family, which are considered orthologs of the vertebrate Neuropeptide S (NPS) and protostome Crustacean Cardioactive Peptide (CCAP).[2] In echinoderms, this compound and related peptides are involved in regulating feeding behavior and locomotion, often by causing muscle contraction.[2][3]

Q2: What is the mechanism of action for this compound?

A2: this compound acts as a ligand for a specific type of G-protein coupled receptor known as an NPS/CCAP-type receptor.[2] Activation of this receptor is known to stimulate the phospholipase-C-β (PLC-β) pathway, leading to the release of calcium (Ca2+) from intracellular stores, which in turn modulates cellular activity.[2]

Q3: What are the main challenges in delivering this compound in vivo?

A3: Like most therapeutic peptides, the primary challenges for this compound in vivo delivery are its low bioavailability and metabolic instability.[4][5] Key hurdles include:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the gastrointestinal (GI) tract and bloodstream.[4][5]

  • Poor Membrane Permeability: Due to its size and potential charge, this compound has difficulty crossing biological membranes like the intestinal epithelium or the blood-brain barrier.[4]

  • Physicochemical Instability: The peptide can be prone to aggregation due to its hydrophobic phenylalanine residues, as well as oxidation and hydrolysis in solution.[6]

  • Low Oral Bioavailability: Oral administration is generally not viable, with bioavailability for most peptides being less than 2%.[4][7] Parenteral routes (injection) are typically required.[6][7]

Q4: Which administration route is best for in vivo studies with this compound?

A4: The optimal route depends on the experimental goal.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset, ideal for determining the immediate dose-response relationship.[5]

  • Subcutaneous (SC): Results in slower, more sustained absorption and is less stressful for the animal than IV injection. It is a common choice for chronic dosing studies.[6]

  • Intraperitoneal (IP): Offers a larger surface area for absorption than SC, leading to faster uptake, but can have more variable results.[6]

Q5: How should I calculate the correct dose of this compound for my experiment?

A5: The effective dose will vary significantly based on the animal model, the target tissue, and the desired biological effect. Since this compound is often active at very low concentrations, it is crucial to perform a dose-response study.[8] Start with a low dose based on in vitro effective concentrations and escalate until the desired effect is observed. Accurate quantification of the peptide stock is critical; be aware that lyophilized peptides can contain a significant percentage of counter-ions (like TFA), which should be accounted for when calculating the net peptide content.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound.

Issue 1: Low or No Biological Activity Observed In Vivo
Possible Cause Troubleshooting Step Rationale
Peptide Degradation 1. Verify Formulation Stability: Ensure the peptide is formulated in a buffer at an optimal pH.[6] Consider including excipients or protease inhibitors in the formulation. 2. Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing peptides in solution for extended periods, even at 4°C.[9]Peptides are susceptible to enzymatic and chemical degradation.[4][6] Improper storage or formulation can lead to a rapid loss of active peptide.
Incorrect Dosing 1. Confirm Peptide Concentration: Re-evaluate the net peptide content of your stock, accounting for purity and counter-ions.[9] 2. Perform Dose-Response Study: Systematically test a range of concentrations to find the effective dose for your model.The actual peptide concentration may be lower than calculated, and the required in vivo dose can be much higher than in vitro effective concentrations.[8]
Poor Bioavailability 1. Change Administration Route: If using SC or IP, try IV administration to ensure the peptide reaches systemic circulation.[5] 2. Optimize Formulation: Consider using permeation enhancers or carrier systems like liposomes to improve absorption.[10][11]The peptide may not be efficiently absorbed from the injection site or may be cleared before reaching its target.

Logical Workflow: Troubleshooting Low Bioactivity

G start No In Vivo Effect Observed check_dose Step 1: Verify Dose Calculation - Account for net peptide content? - Dose-response performed? start->check_dose check_stability Step 2: Assess Peptide Stability - Fresh solution used? - Correct buffer/pH? check_dose->check_stability Dose is correct check_route Step 3: Evaluate Delivery Route - Is absorption rate appropriate? - Try IV for direct delivery? check_stability->check_route Peptide is stable formulation Step 4: Optimize Formulation - Add stabilizers/enhancers? - Consider carrier systems? check_route->formulation Route is appropriate end Problem Resolved formulation->end Optimization complete

Caption: Workflow for diagnosing the cause of low in vivo bioactivity.

Issue 2: this compound Precipitates During Solubilization or Dilution
Possible Cause Troubleshooting Step Rationale
High Hydrophobicity 1. Use Organic Solvent First: Dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.[12] 2. Slowly Dilute: Add the concentrated organic solution dropwise into a vigorously stirring aqueous buffer.[12]The three consecutive phenylalanine residues (FFF) make this compound very hydrophobic. Direct dissolution in an aqueous buffer can cause immediate aggregation and precipitation.
Incorrect pH 1. Adjust Buffer pH: Test solubilization in buffers with different pH values. For a neutral peptide, this may have less effect, but it's worth testing.Peptide solubility is often pH-dependent.
Concentration Too High 1. Work with Lower Concentrations: Attempt to dissolve the peptide at a lower final concentration.Every peptide has a solubility limit in a given solvent system.
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step Rationale
Peptide Aggregation 1. Filter the Solution: Before administration, filter the peptide solution through a 0.22 µm filter to remove pre-existing aggregates.[12] 2. Monitor Aggregation: Use techniques like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay to monitor aggregation over time.[12]Aggregates can lead to variable dosing and may cause an immune response, leading to inconsistent results.
Improper Storage 1. Aliquot Lyophilized Peptide: Store the lyophilized peptide in single-use aliquots at -20°C or -80°C.[9] 2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can promote degradation and aggregation.[9]Proper storage is essential for maintaining peptide integrity and ensuring consistent activity between experiments.
Non-Specific Binding 1. Use Low-Binding Labware: Use polypropylene (B1209903) or other low-binding tubes and pipette tips for sample preparation. 2. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like BSA (if compatible with the experiment) can reduce loss due to surface adsorption.Peptides can adhere to glass and plastic surfaces, leading to a significant reduction in the actual concentration delivered.

Data Presentation

Table 1: Comparison of Common Parenteral Administration Routes
FeatureIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)
Bioavailability 100% (by definition)Variable (50-90%)High but variable (75-95%)
Absorption Speed ImmediateRapid (minutes)Slow (30-60 minutes)
Peak Concentration High and immediateModerateLow and delayed
Duration of Action ShortIntermediateProlonged
Primary Use Case Pharmacokinetics, acute efficacyGeneral screening, repeated dosingSustained release, chronic studies

Note: Values are typical for peptides and may need to be determined empirically for this compound.

Table 2: Common Excipients for Peptide Formulation
Excipient ClassExample(s)FunctionTypical Concentration
Bulking Agents Mannitol, GlycineProvide bulk to lyophilized cake, adjust tonicity.[6]1-5%
Buffers Phosphate, HistidineMaintain optimal pH for stability.[6]10-50 mM
Stabilizers Sucrose, TrehaloseProtect against aggregation and degradation.[6]5-10%
Solubilizers ArginineInhibit aggregation and improve solubility.[12]50-100 mM
Surfactants Polysorbate 20/80Reduce surface-induced aggregation.[12]0.01-0.1%

Experimental Protocols

Protocol 1: Solubilization and Formulation of Hydrophobic this compound

This protocol is designed for a hydrophobic peptide like this compound.

  • Initial Solubilization:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add a minimal volume of 100% sterile DMSO to the vial to dissolve the peptide. For example, add 10 µL to 1 mg of peptide.

    • Vortex gently or sonicate for 1-2 minutes until the peptide is fully dissolved. This creates a high-concentration stock.

  • Dilution into Aqueous Buffer:

    • Prepare the desired sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • While vigorously vortexing the aqueous buffer, add the DMSO stock solution drop-by-drop to achieve the final desired concentration.

    • CRITICAL: The final concentration of DMSO should be kept as low as possible (ideally <1%) to avoid in vivo toxicity.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation.

    • For in vivo administration, sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination.

Protocol 2: Subcutaneous (SC) Injection in Mice

This protocol is adapted from standard procedures for peptide administration.[6]

  • Preparation:

    • Prepare the this compound solution as described in Protocol 1.

    • Draw the calculated volume into a sterile 0.5-1 mL syringe fitted with a 25-27 G needle.

    • Carefully remove any air bubbles from the syringe.

  • Animal Restraint and Injection:

    • Gently restrain the mouse and grasp the loose skin over the scruff of the neck to form a "tent".

    • Wipe the injection site at the base of the tented skin with a 70% ethanol (B145695) wipe.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's back.

    • Inject the solution slowly. A small bleb should form under the skin.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway and Workflow Diagrams

Proposed this compound Signaling Pathway

The diagram below illustrates the putative signaling cascade for this compound based on its known receptor type.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor This compound Receptor (NPS/CCAP-type) g_protein Gq/11 or Gα16 receptor->g_protein activates plc PLC-β g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc PKC dag->pkc activates response Downstream Cellular Responses (e.g., Muscle Contraction) pkc->response modulates ca2 Ca²⁺ (intracellular) er->ca2 releases ca2->response triggers ngfff This compound ngfff->receptor binds

Caption: Proposed signaling pathway for the this compound peptide.

Experimental Workflow: Peptide Preparation and Administration

This diagram outlines the critical steps from receiving the lyophilized peptide to post-injection monitoring.

G start Receive Lyophilized This compound aliquot Aliquot into single-use tubes start->aliquot store Store at -80°C aliquot->store solubilize Solubilize in minimal DMSO store->solubilize For each experiment dilute Dilute dropwise into -stirring- aqueous buffer solubilize->dilute sterile_filter Sterile filter (0.22 µm) dilute->sterile_filter administer Administer to animal (e.g., SC, IP, IV) sterile_filter->administer monitor Monitor animal for behavioral/physiological changes administer->monitor end Data Collection monitor->end

Caption: Standard workflow for preparing and administering this compound in vivo.

References

Preventing degradation of NGFFFamide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGFFFamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on preventing its degradation in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a neuropeptide with the amino acid sequence Asn-Gly-Phe-Phe-Phe-NH2. It has been identified in echinoderms, such as sea urchins, and is involved in regulating feeding behavior and locomotion. It acts as a ligand for a G-protein coupled receptor, leading to an increase in intracellular calcium levels.

Q2: What are the primary causes of this compound degradation in experimental buffers?

A2: Like many peptides, this compound is susceptible to degradation in aqueous solutions through several mechanisms:

  • Proteolytic Degradation: Proteases present in biological samples (e.g., cell lysates, tissue homogenates) or as contaminants in buffer components can cleave the peptide bonds of this compound.

  • Chemical Degradation: The peptide can be degraded by hydrolysis of its amide bonds, which is influenced by pH and temperature. The C-terminal amide is also a potential site for hydrolysis.

  • Physical Instability: this compound can be lost from solution due to adsorption to the surfaces of tubes and pipette tips. Repeated freeze-thaw cycles can also lead to aggregation and loss of activity.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water, DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: I'm observing inconsistent results in my bioassays. Could this be due to this compound degradation?

A4: Yes, inconsistent results are a common consequence of peptide degradation. If the concentration of active this compound varies between experiments or over the course of a single experiment, it will lead to unreliable data. It is crucial to handle the peptide carefully and take steps to minimize degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity 1. Degradation of this compound stock solution. 2. Degradation in the experimental buffer. 3. Adsorption to labware. 1. Prepare fresh stock solutions from lyophilized powder. 2. Add a protease inhibitor cocktail to your experimental buffer. Optimize buffer pH and perform experiments at a lower temperature if possible. 3. Use low-protein-binding tubes and pipette tips.
High variability between replicates 1. Inconsistent handling and thawing of aliquots. 2. Variable protease activity in biological samples. 1. Ensure aliquots are thawed consistently and used immediately. Avoid leaving the peptide solution at room temperature for extended periods. 2. Add a fresh protease inhibitor cocktail to all samples immediately after preparation.
Loss of peptide over time in a time-course experiment 1. Ongoing proteolytic or chemical degradation in the assay buffer. 1. Confirm the stability of this compound in your specific buffer system over the time course of your experiment using a stability assay (see Experimental Protocols). Consider adding a higher concentration of protease inhibitors or using a more stable buffer.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound stability in a chosen experimental buffer.

Materials:

  • This compound peptide

  • Experimental buffer of choice (e.g., Tris-HCl, PBS)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in sterile water or your experimental buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add the this compound stock solution to your experimental buffer to a final concentration of 100 µg/mL.

    • Divide the solution into several aliquots in low-protein-binding tubes.

    • Incubate the tubes at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop any potential degradation by freezing it at -80°C or by adding an equal volume of 0.1% TFA in ACN.

  • HPLC Analysis:

    • Thaw the samples just before analysis.

    • Inject a standard volume of each sample onto the C18 column.

    • Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B) to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Calculate the peak area for this compound at each time point.

    • Plot the percentage of remaining this compound (relative to t=0) against time to determine the degradation rate and half-life in your buffer.

Protocol 2: Minimizing this compound Degradation in a Cell-Based Calcium Signaling Assay

This protocol provides a workflow for a typical cell-based calcium signaling assay, incorporating steps to minimize peptide degradation.

Materials:

  • Cells expressing the this compound receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound stock solution

  • Protease Inhibitor Cocktail for Neuropeptides (see Table 1 for a recommended formulation)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer by supplementing HBSS with the calcium-sensitive dye.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Preparation of this compound Working Solution:

    • Immediately before the assay, prepare the desired concentrations of this compound in HBSS.

    • Crucially, add the Protease Inhibitor Cocktail for Neuropeptides to the dilution buffer at a 1X final concentration.

  • Calcium Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound working solutions to the wells.

    • Immediately begin recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine the response of the cells to this compound.

Data Presentation

Table 1: Recommended Protease Inhibitor Cocktail for Neuropeptide Stability (100X Stock)

This table provides a formulation for a broad-spectrum protease inhibitor cocktail suitable for preventing the degradation of neuropeptides like this compound in experimental buffers.[1][2]

InhibitorTarget Protease Class100X Stock ConcentrationFinal (1X) ConcentrationSolvent
AEBSF Serine Proteases100 mM1 mMWater
Aprotinin Serine Proteases80 µM0.8 µMWater
Bestatin Aminopeptidases5 mM50 µMWater
E-64 Cysteine Proteases1.5 mM15 µMWater
Leupeptin Serine & Cysteine Proteases2 mM20 µMWater
Pepstatin A Aspartic Proteases1 mM10 µMDMSO
EDTA Metalloproteases100 mM1 mMWater

Note: Prepare the 100X stock solution and store in aliquots at -20°C. Add to your experimental buffer to a final 1X concentration just before use. The inclusion of EDTA should be considered based on the specific requirements of the experiment, as it can interfere with processes that require divalent cations.

Visualizations

NGFFFamide_Degradation_Prevention cluster_problem Problem: this compound Degradation cluster_solutions Solutions This compound Intact this compound Degraded Degraded Fragments (Loss of Activity) This compound->Degraded Proteases, pH, Temp Protease_Inhibitors Add Protease Inhibitor Cocktail Protease_Inhibitors->this compound Protects Optimize_pH Optimize Buffer pH (Typically pH 6-8) Optimize_pH->this compound Stabilizes Control_Temp Control Temperature (Perform on ice) Control_Temp->this compound Slows Degradation Proper_Handling Proper Handling (Aliquoting, Low-bind tubes) Proper_Handling->this compound Minimizes Loss

Caption: Key factors leading to this compound degradation and effective preventative strategies.

NGFFFamide_Signaling_Pathway This compound This compound Receptor NPS/CCAP-type Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses (e.g., muscle contraction) Ca_Release->Downstream Initiates Experimental_Workflow_Stability start Start: Prepare this compound in Experimental Buffer incubate Incubate at Desired Temperature start->incubate sample Take Aliquots at Different Time Points incubate->sample stop_reaction Stop Degradation (e.g., Freeze or add TFA/ACN) sample->stop_reaction hplc Analyze by HPLC stop_reaction->hplc analyze Quantify Peak Area of Intact Peptide hplc->analyze plot Plot % Remaining vs. Time analyze->plot end End: Determine Degradation Rate & Half-life plot->end

References

Technical Support Center: Optimizing Fixation for NGFFFamide Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing fixation for NGFFFamide immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for this compound immunohistochemistry?

A1: For neuropeptides like this compound, a common and effective starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[1] For enhanced preservation of neuropeptide antigenicity, a combination of paraformaldehyde and picric acid has been shown to be beneficial.[2][3] Some protocols also incorporate a low concentration of glutaraldehyde (B144438) (e.g., 0.05%) in the fixative solution, particularly for electron microscopy studies, as it improves ultrastructural preservation.[4][5]

Q2: Should I use perfusion or immersion fixation for my tissue?

A2: The choice between perfusion and immersion fixation depends on the tissue type and the experimental goals.

  • Perfusion: Transcardial perfusion is the preferred method for obtaining good retention of labile molecules like neuropeptides in tissues such as the brain.[1] It ensures rapid and uniform fixation of entire organs.

  • Immersion: For smaller tissue samples, immersion fixation can be adequate. However, there may be a delay in the fixative reaching the center of the tissue, which can lead to suboptimal preservation.[1] If using immersion, ensure the tissue volume is significantly less than the fixative volume (a ratio of 1:50 to 1:100 is recommended) and that the tissue pieces are no more than 4-5 mm thick.

Q3: How long should I fix my tissue samples?

A3: Fixation time is a critical parameter that requires optimization. Over-fixation can mask the this compound epitope, leading to weak or no staining, while under-fixation results in poor tissue morphology and antigen preservation.[1][6]

  • For PFA fixation: A typical post-fixation time after perfusion is overnight at 4°C.[7] For immersion fixation, 18-24 hours at room temperature is a common starting point for paraffin-embedded tissues.[6]

  • For frozen sections: A shorter fixation of 10-15 minutes is often sufficient.[8]

Q4: My this compound staining is very weak or absent. Could fixation be the problem?

A4: Yes, improper fixation is a common cause of weak or no staining.[9][10] Consider the following:

  • Over-fixation: The chemical cross-links formed by aldehyde fixatives can mask the epitope. You may need to perform antigen retrieval to unmask the this compound epitope.[10][11]

  • Under-fixation: Insufficient fixation can lead to the loss of the antigen and poor tissue structure.

  • Incorrect fixative: The chosen fixative may not be optimal for preserving the this compound antigen.

Q5: What is antigen retrieval and when should I use it for this compound IHC?

A5: Antigen retrieval is a process that unmasks epitopes that have been masked by formalin fixation. If you are using formalin-fixed paraffin-embedded (FFPE) tissues and experiencing weak or no staining, antigen retrieval is highly recommended. The two main methods are:

  • Heat-Induced Epitope Retrieval (HIER): This involves heating the tissue sections in a specific buffer.[11]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes to unmask the epitope.[12][13]

For most applications, HIER is the more commonly used and often more effective method.[11]

Troubleshooting Guide

Problem Possible Cause Related to Fixation Suggested Solution
Weak or No Staining Over-fixation: The this compound epitope is masked by excessive cross-linking.Implement an antigen retrieval step (HIER is a good starting point).[10][11] Experiment with different antigen retrieval buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and heating times.[11] Reduce the fixation time in future experiments.[14]
Under-fixation: The this compound antigen has been lost or the tissue morphology is compromised.Increase the fixation time.[14] Ensure the fixative volume is adequate (15-20 times the tissue volume). For larger samples, consider perfusion fixation.[1]
Inappropriate Fixative: The chosen fixative is not optimal for this compound preservation.Test alternative fixatives. A combination of paraformaldehyde and picric acid is often recommended for neuropeptides.[2][3]
High Background Staining Fixative-induced autofluorescence: Aldehyde fixatives can sometimes cause tissues to autofluoresce.If possible, try a non-aldehyde fixative. If using an aldehyde fixative is necessary, consider using a commercial autofluorescence quenching kit.
Under-fixation: Tissue degradation can lead to non-specific antibody binding.Increase the fixation time and/or the fixative-to-tissue volume ratio to ensure complete preservation.
Non-specific Staining Fixative artifacts: Certain fixatives can create artifacts that lead to non-specific staining.Ensure you are using a high-quality, fresh fixative solution. Glutaraldehyde concentrations of 1% or higher have been shown to increase background staining and abolish positive staining for some neuropeptides.[15]
Poor Tissue Morphology Delayed or inadequate fixation: Autolysis can occur if fixation is not performed promptly after tissue collection.Fix tissue immediately after dissection. Ensure the fixative penetrates the entire tissue sample by using an appropriate fixation method (perfusion for whole organs) and adequate time.
Incorrect fixative concentration: The concentration of the fixative may be too high or too low.Use freshly prepared 4% paraformaldehyde or a commercially available, quality-controlled fixative.

Experimental Protocols

Paraformaldehyde-Picric Acid Perfusion Fixation

This protocol is a starting point for optimal preservation of neuropeptides in brain tissue.

Step Procedure Parameter Notes
1. AnesthesiaAnesthetize the animal according to approved institutional protocols.--
2. Perfusion SetupPerform a transcardial perfusion.-Ensure the needle is correctly placed in the left ventricle.
3. Saline FlushPerfuse with ice-cold saline or PBS until the liver is clear of blood.~50-100 mLThis step removes blood that can interfere with staining.
4. Fixative PerfusionPerfuse with cold Paraformaldehyde-Picric Acid fixative.200-500 mLA flow rate of at least 60-100 mL/min for an adult rat is recommended.[6]
5. Post-fixationDissect the tissue of interest and immerse in the same fixative.2 hours to overnightFor better results, immersion-fix overnight at 4°C.[6]
6. CryoprotectionTransfer the tissue to a 30% sucrose (B13894) solution in PBS.Until tissue sinksThis prepares the tissue for cryosectioning.

Fixative Composition:

Component Final Concentration
Paraformaldehyde4%
Picric Acid0.2%
Phosphate Buffer0.1 M, pH 7.2-7.4

A small amount of glutaraldehyde (0.05%) can be added for enhanced ultrastructural preservation.[4]

Fixation of Fresh Frozen Tissue Sections

This protocol is suitable for tissues that have been snap-frozen.

Step Procedure Temperature Time
1. SectioningCut frozen sections on a cryostat.-20°C to -25°C-
2. Air DryAir dry the sections on slides.Room Temperature30-60 minutes
3. FixationImmerse slides in 4% paraformaldehyde in PBS.Room Temperature10-15 minutes
4. WashingWash slides 3 times with PBS.Room Temperature5 minutes each

Visualizing the Workflow

Fixation_Workflow start Tissue Collection perfusion Perfusion Fixation start->perfusion Whole Organ immersion Immersion Fixation start->immersion Small Tissue post_fix Post-Fixation perfusion->post_fix immersion->post_fix cryoprotection Cryoprotection (30% Sucrose) post_fix->cryoprotection paraffin Paraffin Embedding post_fix->paraffin frozen Frozen Sections cryoprotection->frozen sectioning_frozen Cryosectioning frozen->sectioning_frozen sectioning_paraffin Microtome Sectioning paraffin->sectioning_paraffin staining Immunohistochemical Staining sectioning_frozen->staining sectioning_paraffin->staining

Caption: Experimental workflow for tissue fixation and processing.

Troubleshooting_Logic start Weak or No Staining check_fixation Was the tissue fixed in formalin? start->check_fixation antigen_retrieval Perform Antigen Retrieval (HIER) check_fixation->antigen_retrieval Yes no_formalin Consider other factors: - Primary antibody concentration - Incubation time check_fixation->no_formalin No optimize_fix_time Optimize Fixation Time antigen_retrieval->optimize_fix_time re_stain Re-stain optimize_fix_time->re_stain

Caption: Troubleshooting logic for weak or no this compound staining.

References

Troubleshooting low yield in NGFFFamide peptide cleavage from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the cleavage of synthetic peptides from the resin. The content is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a significantly lower than expected yield for our peptide, NGFFFamide (Asn-Gly-Phe-Phe-Phe-NH2), after cleavage from the resin. What are the potential causes?

Low yield in solid-phase peptide synthesis (SPPS), and specifically during the final cleavage step, can be attributed to several factors. For the peptide sequence this compound, potential issues could arise from the N-terminal asparagine (Asn) residue or the hydrophobic C-terminal sequence.

Common causes for low yield include:

  • Incomplete Cleavage: The peptide may not be fully cleaved from the resin support. This can be due to insufficient cleavage cocktail volume, suboptimal reaction time, or inactivation of the cleavage reagent (Trifluoroacetic acid - TFA).

  • Incomplete Deprotection of the N-terminal Asn(Trt): The trityl (Trt) protecting group on the side chain of the N-terminal asparagine can be difficult to remove completely under standard cleavage conditions, leading to a product that is still attached to the resin or an impure final product.

  • Peptide Precipitation Issues: The cleaved peptide may have poor solubility in the precipitation solvent (typically cold diethyl ether), leading to losses during the work-up. The hydrophobic tail of this compound (Phe-Phe-Phe) could contribute to this.

  • Side Reactions of the Asparagine Side Chain: The amide side chain of asparagine can undergo several side reactions during synthesis and cleavage, including dehydration to form a nitrile, or cyclization to form a succinimide (B58015) intermediate. These side reactions can lead to a heterogeneous product mixture and lower the yield of the desired peptide.

  • Peptide Aggregation: The hydrophobic nature of the three consecutive phenylalanine residues can lead to peptide aggregation on the resin, hindering the access of the cleavage cocktail to the cleavage site.

Q2: How can we improve the cleavage efficiency for this compound?

To improve the cleavage efficiency, consider the following strategies:

  • Optimize Cleavage Time: While a standard cleavage time is 2-3 hours, extending it to 4 hours may be beneficial, especially for peptides with a problematic N-terminal Asn(Trt).[1]

  • Increase Cleavage Cocktail Volume: Ensure that the resin is well-swollen and suspended in a sufficient volume of the cleavage cocktail. A general guideline is 10-20 mL of cocktail per gram of resin.

  • Repeat the Cleavage Step: If you suspect incomplete cleavage, you can wash the resin with fresh TFA after the initial cleavage and combine the filtrates. In some cases, a second full cleavage reaction on the same resin can yield more product.

Q3: What is the recommended cleavage cocktail for a peptide containing asparagine like this compound?

The choice of cleavage cocktail is critical for minimizing side reactions and maximizing yield. For a peptide containing asparagine (with a Trt protecting group), a standard and effective cocktail is Reagent K or a variation thereof.

Reagent Composition (v/v or w/v) Key Scavengers & Their Roles Suitable For
Standard TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)TIS: Scavenges carbocations. Water: Aids in the removal of some protecting groups.General purpose, low odor. Suitable for many peptides without sensitive residues.
Reagent K TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%)Phenol: Protects Tyr and Trp. Thioanisole: Scavenges carbocations and aids in Arg deprotection. EDT: A strong scavenger for a variety of reactive species.Peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2][3]
Reagent B ("Odorless") TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%)TIS: Replaces the odorous thiols (thioanisole, EDT).Peptides with Trt-protected residues where methionine oxidation is not a concern.[3]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5% w/w)Specifically designed to prevent methionine oxidation.Methionine-containing peptides.[4]

For this compound, which does not contain highly sensitive residues like Cys or Met, a standard TFA/TIS/H₂O cocktail may be sufficient. However, if low yield persists, using a more robust cocktail like Reagent K is recommended to ensure complete deprotection and scavenge any reactive species.

Q4: Could the "this compound" sequence itself be the cause of the low yield?

Yes, the peptide sequence can significantly influence the outcome of the synthesis and cleavage. The C-terminal Phe-Phe-Phe sequence is highly hydrophobic and can lead to:

  • Aggregation on the resin: This can physically block the cleavage reagents from accessing the linker, resulting in incomplete cleavage.

  • Poor solubility of the cleaved peptide: The hydrophobic nature of the peptide might make it more soluble in the ether used for precipitation, leading to significant product loss during this step.

To address these issues:

  • Consider alternative precipitation solvents: If the peptide is soluble in diethyl ether, you can try precipitating with a different cold solvent, such as methyl tert-butyl ether (MTBE), or a mixture of ether and hexane.

  • Lyophilize directly: In some cases, the TFA can be evaporated under a stream of nitrogen, and the resulting oil can be dissolved in a suitable solvent (like water/acetonitrile) and lyophilized. This avoids the precipitation step altogether but will retain scavenger byproducts that will need to be removed during purification.

Q5: What are the common side reactions of the asparagine side chain, and how can we detect them?

The primary side reactions involving the asparagine side chain are:

  • Dehydration to Nitrile: During the coupling step, the amide side chain of unprotected asparagine can be dehydrated by carbodiimide (B86325) coupling reagents to form a nitrile. Using a side-chain protecting group like Trt minimizes this.[5]

  • Succinimide Formation: The peptide backbone nitrogen can attack the side-chain carbonyl of asparagine, forming a five-membered succinimide ring. This can occur under both acidic and basic conditions. The succinimide can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or be attacked by piperidine (B6355638) during Fmoc deprotection.[6]

Detection of Side Products:

  • HPLC Analysis: Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide. Side products like the nitrile or succinimide-related species will typically have different retention times than the target peptide. A broad or multi-peaked chromatogram is indicative of impurities.

  • Mass Spectrometry (MS): Mass spectrometry is essential for identifying the nature of the impurities.

    • Nitrile formation: Results in a mass loss of 18 Da (loss of H₂O) from the asparagine residue.

    • Succinimide formation: Does not change the mass of the peptide, but the subsequent hydrolysis to a β-aspartyl peptide may be separable by HPLC.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Resin

This protocol outlines a standard procedure for the cleavage of a peptide synthesized on a Rink Amide resin using a TFA-based cleavage cocktail.

Materials:

  • Dried this compound-resin

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen gas source

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL for 50-100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For this compound, a 3-4 hour cleavage time is recommended.

  • Peptide Precipitation:

    • After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add cold diethyl ether (10-20 times the volume of the TFA solution).

    • Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate should form.

    • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

    • Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine the purity and confirm the molecular weight.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Peptide Yield (this compound) check_cleavage Step 1: Evaluate Cleavage Conditions start->check_cleavage incomplete_cleavage Incomplete Cleavage? check_cleavage->incomplete_cleavage incomplete_deprotection Incomplete Asn(Trt) Deprotection? check_cleavage->incomplete_deprotection check_precipitation Step 2: Assess Peptide Precipitation precipitation_loss Precipitation Loss? check_precipitation->precipitation_loss check_synthesis Step 3: Review Synthesis Quality analyze_crude Step 4: Analyze Crude Product check_synthesis->analyze_crude side_reactions Side Reactions Present? analyze_crude->side_reactions incomplete_cleavage->check_precipitation No optimize_cleavage Action: - Increase cleavage time (3-4h) - Increase cocktail volume - Use stronger cocktail (Reagent K) incomplete_cleavage->optimize_cleavage Yes incomplete_deprotection->check_precipitation No incomplete_deprotection->optimize_cleavage Yes precipitation_loss->check_synthesis No optimize_precipitation Action: - Use MTBE for precipitation - Evaporate TFA and lyophilize precipitation_loss->optimize_precipitation Yes purify_and_characterize Action: - Purify by RP-HPLC - Characterize impurities by MS/MS side_reactions->purify_and_characterize Yes solution Improved Yield side_reactions->solution No optimize_cleavage->solution optimize_precipitation->solution review_synthesis_protocol Action: - Check coupling efficiency (Kaiser test) - Review synthesis of hydrophobic C-terminus review_synthesis_protocol->solution purify_and_characterize->review_synthesis_protocol

Caption: Troubleshooting workflow for low peptide cleavage yield.

Asn_Side_Reactions cluster_coupling During Coupling (Activation) cluster_cleavage During Cleavage (Acidic Conditions) unprotected_asn Unprotected Asn Side-Chain nitrile Nitrile Formation (-18 Da) unprotected_asn->nitrile Dehydration (e.g., with DCC/DIC) protected_asn Protected Asn-Peptide succinimide Succinimide Intermediate (Same Mass) protected_asn->succinimide Intramolecular Cyclization alpha_peptide α-Aspartyl Peptide (Desired Product) succinimide->alpha_peptide Hydrolysis beta_peptide β-Aspartyl Peptide (Isomeric Impurity) succinimide->beta_peptide Hydrolysis

Caption: Potential side reactions of the asparagine side chain.

References

NGFFFamide Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with NGFFFamide. The information is tailored for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

Q1: Why is my this compound peptide aggregating?

A1: Peptide aggregation is a common issue where peptide monomers self-associate to form larger, often insoluble structures.[1] For this compound (Sequence: Asn-Gly-Phe-Phe-Phe-NH2), its hydrophobic nature, due to the three consecutive phenylalanine residues, is a primary driver for aggregation.[1][2] Hydrophobic regions of the peptide chains tend to interact to minimize their exposure to the aqueous environment, leading to aggregation.[1] Other contributing factors include pH, temperature, peptide concentration, and the ionic strength of the solution.[1][3]

Q2: How can I improve the solubility of my this compound peptide?

A2: A systematic approach is recommended to improve the solubility of hydrophobic peptides like this compound.[1]

  • Start with a small amount: Test the solubility with a small quantity of the peptide first.[4]

  • Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.[1]

  • Organic Solvents: If insoluble in water, use a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) to dissolve the peptide, and then slowly add the aqueous buffer while vortexing.[1][5]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.[6] For a peptide with a net positive charge, a slightly acidic buffer may help, while a peptide with a net negative charge may dissolve better in a slightly basic buffer.[4]

  • Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.[1][4]

Q3: What are the key factors influencing this compound aggregation?

A3: Several factors, both intrinsic to the peptide and extrinsic to the solution environment, can influence aggregation.[7][8]

  • Peptide Sequence: The high hydrophobicity of the three phenylalanine residues in this compound is a major intrinsic factor.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[7]

  • pH and Net Charge: Electrostatic repulsion between peptide molecules can prevent aggregation. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the propensity for aggregation.[3][6]

  • Ionic Strength: The effect of ionic strength is complex. At low ionic strength, increasing salt concentration can screen electrostatic repulsions and promote aggregation.[3][9]

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes that expose aggregation-prone regions.[6][10]

  • Agitation: Physical stress from agitation or stirring can induce aggregation.[7]

Q4: How can I prevent this compound aggregation during storage and handling?

A4: Proper storage and handling are crucial to minimize aggregation.

  • Storage: Store the lyophilized peptide at -20°C or lower.[2] After reconstitution, it is recommended to store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: When reconstituting, follow the solubility guidelines in Q2. Use sterile, and if possible, oxygen-free water or buffer.[4]

  • Excipients: Consider adding stabilizing excipients to your buffer.

Q5: What excipients can be used to stabilize my this compound formulation?

A5: Various excipients can be used to inhibit peptide aggregation.[11][12] The choice of excipient will depend on the specific experimental conditions and downstream applications.

Excipient CategoryExamplesMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Mannitol, GlycerolPreferential exclusion, leading to the preferential hydration of the peptide and stabilization of its native conformation.[6][11]
Amino Acids Arginine, Glycine, Proline, HistidineCan suppress aggregation through various mechanisms, including binding to hydrophobic regions, charge screening, and acting as "sequence breakers".[13][14][15]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), PluronicsNon-ionic surfactants can prevent surface adsorption and reduce aggregation by interacting with hydrophobic regions of the peptide.[12][13]
Salts NaCl, KClCan modulate electrostatic interactions. The effect is concentration-dependent and should be optimized for each peptide.[3][14]
Buffers Phosphate, Citrate, TrisMaintaining an optimal pH is critical for peptide stability. The choice of buffer can also influence aggregation.[6][16]

Q6: How do I detect and quantify this compound aggregation?

A6: Several methods can be used to detect and quantify peptide aggregation.[1][17]

TechniquePrincipleInformation Provided
Visual Inspection Observation of turbidity or precipitateSimple, qualitative detection of gross aggregation.[1]
UV-Vis Spectroscopy Increased light scattering at 340-600 nmA quick method to assess the presence of large aggregates.[17]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityProvides information on the size distribution of particles in solution.[1]
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on sizeCan quantify the amount of monomer, dimer, and higher-order aggregates.[18]
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to amyloid fibrilsSpecific for the detection of amyloid-like fibrillar aggregates.[19]
Transmission Electron Microscopy (TEM) Direct visualization of aggregatesProvides morphological information about the aggregates (e.g., fibrillar, amorphous).[19]

Experimental Protocols

Protocol 1: Solubilization of Hydrophobic Peptides (e.g., this compound)

  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[4] Centrifuge the vial briefly to collect all the powder at the bottom.[4]

  • Initial Dissolution: Add a small volume of an organic solvent (e.g., DMSO, DMF) to the peptide to create a concentrated stock solution. Gently vortex or sonicate briefly if necessary.[1]

  • Dilution: While vigorously vortexing the aqueous buffer (e.g., PBS, Tris), slowly add the concentrated peptide stock solution dropwise to achieve the final desired concentration.[1] This rapid dilution helps to prevent localized high concentrations of the peptide that can promote aggregation.[1]

  • Final Check: The final solution should be clear. If any particulates are visible, the solution can be filtered through a 0.22 µm filter.

Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare the this compound solution in the desired buffer. The solution must be visually clear and free of dust or large particles. Filter the sample through a 0.2 µm syringe filter into a clean cuvette.[1] Also prepare a buffer-only control, filtered in the same manner.[1]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize.[1] Set the measurement parameters, including temperature and solvent viscosity.[1]

  • Measurement: First, measure the buffer-only control to ensure there is no contamination.[1] Place the cuvette containing the peptide sample into the instrument. Allow the sample to equilibrate to the set temperature.[1]

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument software will generate a size distribution profile. The presence of large particles (e.g., >100 nm) may indicate aggregation. Compare the size distribution of the peptide solution to the buffer-only control.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water. Protect from light and store at 4°C.

    • ThT Working Solution: Dilute the ThT stock solution in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 25 µM.

  • Assay Procedure:

    • Incubation: Incubate the this compound solution under conditions that may promote fibril formation (e.g., 37°C with gentle agitation). Take samples at different time points.

    • Set up the Assay: In a 96-well black plate, add the peptide sample and the ThT working solution to each well.[1] Include a buffer-only control with ThT.

    • Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[19]

  • Data Analysis: Subtract the background fluorescence of the buffer-only control from the peptide-containing wells.[1] An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Visualizations

Troubleshooting_Peptide_Aggregation start Start: Peptide Aggregation or Insolubility Observed check_solubility Is the peptide fully dissolved? start->check_solubility solubilization_protocol Follow Solubilization Protocol: 1. Use organic solvent (DMSO/DMF) 2. Slow dropwise dilution into buffer 3. Adjust pH away from pI 4. Sonication check_solubility->solubilization_protocol No aggregation_during_storage Is aggregation occurring during storage or handling? check_solubility->aggregation_during_storage Yes solubilization_protocol->aggregation_during_storage end_soluble Peptide is soluble. Proceed with experiment. solubilization_protocol->end_soluble storage_solutions Optimize Storage & Handling: - Aliquot and store at -80°C - Avoid freeze-thaw cycles - Use stabilizing excipients aggregation_during_storage->storage_solutions Yes characterize_aggregates Characterize Aggregates: - DLS for size distribution - SEC-HPLC for quantification - ThT for fibril detection - TEM for morphology aggregation_during_storage->characterize_aggregates No end_stable Peptide is stable. Proceed with experiment. storage_solutions->end_stable end_characterized Aggregates characterized. Reformulate or optimize conditions. characterize_aggregates->end_characterized

Caption: A decision tree for troubleshooting this compound aggregation issues.

Peptide_Aggregation_Mechanism cluster_0 Aggregation Pathway cluster_1 Prevention Strategies monomer Native Monomers unfolded Partially Unfolded/ Misfolded Monomers monomer->unfolded Environmental Stress (Temp, pH, Conc.) oligomers Soluble Oligomers unfolded->oligomers Self-Association (Hydrophobic Interactions) protofibrils Protofibrils oligomers->protofibrils fibrils Insoluble Fibrils (Amyloid) protofibrils->fibrils stabilizers Stabilizing Excipients (Sugars, Amino Acids) stabilizers->monomer Stabilize Native State surfactants Surfactants (e.g., Polysorbate) surfactants->unfolded Prevent Interfacial Stress & Hydrophobic Interactions ph_control pH Control (away from pI) ph_control->monomer Increase Electrostatic Repulsion

Caption: General mechanism of peptide aggregation and prevention strategies.

Experimental_Workflow_for_Aggregation_Analysis cluster_quantification Quantification & Characterization start Prepare this compound Solution visual_inspection Visual Inspection (Turbidity) start->visual_inspection no_aggregation No Visible Aggregation visual_inspection->no_aggregation Clear aggregation_present Aggregation Present visual_inspection->aggregation_present Cloudy dls DLS (Size Distribution) no_aggregation->dls aggregation_present->dls sec SEC-HPLC (Quantify Aggregates) dls->sec tht ThT Assay (Fibril Detection) sec->tht tem TEM (Morphology) tht->tem end Report Findings tem->end

Caption: Experimental workflow for the analysis of this compound aggregation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of NGFFFamide and NGFFYamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparison of the bioactivity of two related neuropeptides, NGFFFamide and NGFFYamide, which are members of the NG peptide family. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of their respective biological functions. All quantitative data is summarized in clear, tabular formats, and detailed experimental methodologies for key cited experiments are provided.

Introduction

This compound and NGFFYamide are neuropeptides found in echinoderms, playing significant roles in neuromuscular regulation. This compound has been identified in sea urchins, while NGFFYamide has been characterized in starfish. Both peptides are derived from precursor proteins containing a neurophysin domain, suggesting a common evolutionary origin. They act as ligands for G protein-coupled receptors (GPCRs) of the Neuropeptide S (NPS)/Crustacean Cardioactive Peptide (CCAP) type, initiating intracellular signaling cascades upon binding.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the potency of this compound and NGFFYamide from receptor activation assays.

Table 1: Potency on the Strongylocentrotus purpuratus (Sea Urchin) NPS/CCAP-type Receptor
NeuropeptideLog EC50 (mean ± SEM)EC50 (M)
This compound -9.38 ± 0.094.2 x 10⁻¹⁰
NGFFYamide -8.25 ± 0.045.6 x 10⁻⁹

Data from a study on the cloned S. purpuratus receptor expressed in CHO-K1 cells. Activation was measured via a calcium mobilization assay[1].

Table 2: Potency on the Asterias rubens (Starfish) NPS/CCAP-type Receptor
NeuropeptideEC50 (M)
NGFFYamide 2.1 x 10⁻¹³

Data from a study on the cloned A. rubens receptor expressed in a CHO cell line. Activation was measured via a calcium mobilization assay[2].

Comparative Biological Effects

Effects on Muscle Tissue
  • This compound : In the sea urchin Echinus esculentus, this compound has been shown to cause the contraction of tube foot and esophagus preparations[3][4].

  • NGFFYamide : In the starfish Asterias rubens, NGFFYamide exhibits more complex myoactivity. It is a potent stimulator of cardiac stomach contraction[5]. In contrast, it causes relaxation of apical muscle preparations that have been pre-contracted with acetylcholine[2]. It also induces tonic and phasic contractions of tube feet[2].

Effects on Feeding and Locomotion
  • This compound : Specific effects on feeding and locomotion have not been detailed in the reviewed literature.

  • NGFFYamide : In Asterias rubens, in vivo injection of NGFFYamide leads to a delay in the onset of feeding behavior and a reduction in locomotor activity, characterized by a decrease in mean velocity and distance traveled[2]. The contraction of the cardiac stomach is a key part of the feeding process in starfish[5].

Signaling Pathways

Both this compound and NGFFYamide exert their effects through NPS/CCAP-type G protein-coupled receptors. The activation of these receptors has been shown to lead to an increase in intracellular calcium levels, suggesting that they couple to G proteins that activate the phospholipase C signaling pathway[2][6].

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuropeptide This compound or NGFFYamide Receptor NPS/CCAP-type Receptor (GPCR) Neuropeptide->Receptor Binding G_Protein G Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_ion Ca²⁺ ER->Ca_ion Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ion->Cellular_Response Activation

Figure 1. Proposed signaling pathway for this compound and NGFFYamide receptors.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of neuropeptides in activating their cognate receptors expressed in a heterologous cell system.

  • Cell Culture and Transfection : Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12 Ham) supplemented with fetal bovine serum. The cells are then transfected with a plasmid containing the cDNA for the receptor of interest (e.g., S. purpuratus or A. rubens NPS/CCAP-type receptor). To facilitate calcium detection, cells are co-transfected with a promiscuous G protein alpha subunit, such as Gα16, and a genetically encoded calcium indicator like aequorin[2][6].

  • Assay Preparation : Transfected cells are seeded into multi-well plates and incubated to allow for receptor expression.

  • Ligand Application : Synthetic this compound or NGFFYamide is dissolved to create a range of concentrations. These solutions are then added to the wells containing the transfected cells.

  • Signal Detection : The binding of the neuropeptide to its receptor activates the G protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. This calcium influx is detected by the luminescence of aequorin or the fluorescence of another calcium indicator.

  • Data Analysis : The luminescence or fluorescence intensity is measured, and the data is plotted against the peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response[1].

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture CHO Cells transfect Transfect with Receptor, Gα16, and Aequorin cDNA culture->transfect seed Seed Cells into Multi-well Plate transfect->seed add_peptide Add Serial Dilutions of Neuropeptide seed->add_peptide incubate Incubate add_peptide->incubate measure Measure Luminescence incubate->measure plot Plot Dose-Response Curve measure->plot calculate Calculate EC50 plot->calculate

Figure 2. Workflow for the in vitro calcium mobilization assay.

In Vitro Muscle Contraction/Relaxation Assay

This bioassay measures the direct effect of neuropeptides on muscle tissue.

  • Tissue Dissection : Muscle preparations (e.g., tube feet, cardiac stomach, apical muscle) are dissected from the animal (e.g., starfish or sea urchin).

  • Organ Bath Setup : The dissected tissue is mounted in an organ bath containing a physiological saline solution, which is aerated and maintained at a constant temperature. One end of the muscle is fixed, and the other is attached to an isometric force transducer connected to a recording device.

  • Equilibration : The muscle is allowed to equilibrate in the organ bath until a stable baseline tension is achieved.

  • Peptide Application : For contraction assays, synthetic neuropeptide is added to the bath in increasing concentrations, and the change in muscle tension is recorded. For relaxation assays, the muscle is first contracted with an agonist like acetylcholine, and then the neuropeptide is added to measure the degree of relaxation[2].

  • Data Analysis : The changes in muscle tension are measured and can be used to generate dose-response curves to determine the potency and efficacy of the peptide on the specific muscle tissue.

Summary and Conclusion

This compound and NGFFYamide are structurally similar neuropeptides with distinct species-specific expression and varied, though sometimes overlapping, biological activities. The available data indicates that both peptides are potent activators of NPS/CCAP-type receptors, signaling through an increase in intracellular calcium.

A direct comparison on the sea urchin receptor reveals that This compound is approximately 13-fold more potent than NGFFYamide in activating this specific receptor subtype. Conversely, NGFFYamide demonstrates exceptionally high potency on its cognate receptor in starfish.

The differential effects on various muscle tissues—contraction versus relaxation—highlight the complexity of neuropeptide function and suggest that the physiological outcome is dependent on the specific receptor subtype and the tissue in which it is expressed. Further research, including direct comparative studies on a wider range of muscle preparations and receptor binding affinity assays, would provide a more complete understanding of the bioactivity of these two neuropeptides.

References

Cross-Reactivity of NGFFFamide: A Comparative Analysis of Neuropeptide Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the neuropeptide NGFFFamide's interaction with various G-protein coupled receptors (GPCRs) reveals a high degree of selectivity for its cognate receptor, an orthologue of the vertebrate Neuropeptide S (NPS) receptor and the protostomian Crustacean Cardioactive Peptide (CCAP) receptor. This guide presents a comparative overview of the cross-reactivity profile of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuropeptide signaling.

Introduction to this compound and its Primary Receptor

This compound is a myoactive neuropeptide originally identified in the sea urchin Strongylocentrotus purpuratus. It belongs to the NG peptide family, characterized by an N-terminal Asn-Gly motif. Extensive research has led to the deorphanization of its primary receptor, a GPCR that is evolutionarily related to the NPS and CCAP receptor families.[1][2][3] This evolutionary link positions the this compound signaling system as a key model for understanding the diversification of this ancient neuropeptide family. In the starfish Asterias rubens, the related peptide NGFFYamide has been shown to activate a homologous NPS/CCAP-type receptor, further solidifying this classification.[4][5][6]

Analysis of Receptor Cross-Reactivity

To assess the selectivity of this compound, its binding affinity and functional activity have been evaluated against a panel of related and unrelated neuropeptide receptors. The following sections and tables summarize the available experimental data.

Binding Affinity Data

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. While direct binding data for this compound on a wide range of heterologous receptors is limited, studies on the closely related Neuropeptide S (NPS) receptor provide a framework for understanding the expected selectivity.

Table 1: Comparative Binding Affinities of this compound and Related Peptides

LigandReceptorSpeciesBinding Assay MethodDissociation Constant (Kd)Reference
This compoundThis compound ReceptorS. purpuratusNot availableNot available
NGFFYamideNGFFYamide ReceptorA. rubensNot availableNot available
Neuropeptide S (NPS)NPS Receptor (NPSR1)HumanRadioligand Binding Assay~1 nM[7]

Note: Specific Kd values for this compound and NGFFYamide binding to their cognate receptors are not yet publicly available in the format of dissociation constants. The high potency observed in functional assays suggests a high affinity.

Functional Activity Data

Functional assays, such as measuring intracellular calcium mobilization upon receptor activation, provide insights into the potency and efficacy of a ligand. The this compound receptor, being an orthologue of the NPS receptor, is known to couple to Gq/11 proteins, leading to an increase in intracellular calcium.[7]

Table 2: Comparative Functional Activity (EC50) of this compound and Related Peptides

LigandReceptorSpeciesFunctional AssayEC50Reference
This compoundThis compound ReceptorS. purpuratusCalcium Mobilization~10 nM[1]
NGFFYamideNGFFYamide ReceptorA. rubensCalcium Mobilization2.1 x 10⁻¹³ M[4]
Neuropeptide S (NPS)NPS Receptor (NPSR1)HumanCalcium MobilizationLow nM range[7]
This compoundVasopressin/Oxytocin (B344502) ReceptorsVariousNot testedNo significant activity expected[8][9]
This compoundUnrelated GPCRsVariousNot testedNo significant activity expected

The extremely low EC50 value for NGFFYamide on its receptor in A. rubens indicates a very high potency and, likely, a high binding affinity.[4] While direct cross-reactivity data for this compound on a broad panel of receptors is still emerging, the high degree of conservation and specificity within the NPS/CCAP/NG peptide receptor family suggests a low likelihood of significant cross-reactivity with other neuropeptide receptor families, such as the vasopressin/oxytocin receptors, despite their distant evolutionary relationship.[8][9]

Experimental Protocols

Receptor Deorphanization and Functional Assay

The primary method for identifying the cognate receptor for this compound and assessing its functional activity involves heterologous expression of candidate receptors in cultured cells, followed by a functional assay to measure receptor activation in response to the ligand.

Experimental Workflow:

G cluster_cloning Receptor Cloning cluster_transfection Cell Culture & Transfection cluster_assay Functional Assay cluster_analysis Data Analysis Receptor_ID Identify candidate receptor sequence Vector_Prep Clone receptor cDNA into expression vector Receptor_ID->Vector_Prep Transfection Transfect cells with receptor expression vector Vector_Prep->Transfection pcDNA3.1 vector Cell_Culture Culture CHO or HEK293 cells Cell_Culture->Transfection Ligand_App Apply this compound at varying concentrations Transfection->Ligand_App Expressing receptor Ca_Imaging Measure intracellular Ca2+ mobilization Ligand_App->Ca_Imaging Dose_Response Generate dose-response curve Ca_Imaging->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

Figure 1. Workflow for this compound receptor functional characterization.

Protocol Details:

  • Receptor Identification and Cloning: A candidate this compound receptor sequence was identified from the S. purpuratus genome database based on homology to other aminergic GPCRs. The full-length cDNA was amplified by PCR and cloned into a mammalian expression vector (e.g., pcDNA3.1).

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were cultured under standard conditions. Cells were then transiently transfected with the receptor expression vector using a suitable transfection reagent.

  • Calcium Mobilization Assay: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence was recorded, after which this compound was added at a range of concentrations. The change in intracellular calcium concentration was monitored using a fluorescence plate reader.

  • Data Analysis: The fluorescence data was used to generate dose-response curves, from which the EC50 value (the concentration of ligand that elicits a half-maximal response) was calculated to determine the potency of this compound.

Signaling Pathway

The this compound receptor, consistent with its homology to NPS and CCAP receptors, primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

G This compound This compound Receptor This compound Receptor (NPS/CCAP Orthologue) This compound->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cell_Response Cellular Response (e.g., muscle contraction) DAG->Cell_Response Ca_release Ca2+ Release ER->Ca_release Induces Ca_release->Cell_Response

References

Pharmacological Comparison of NGFFFamide Analogs: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific pharmacological data for analogs of the neuropeptide NGFFFamide. While the parent peptide, first identified in the sea urchin Strongylocentrotus purpuratus, is known for its myoactive properties, a systematic pharmacological comparison of its synthetic analogs regarding binding affinity, potency, and efficacy is not currently available in published research.

This guide, intended for researchers, scientists, and drug development professionals, aimed to provide a detailed, data-driven comparison of this compound analogs. However, the foundational quantitative data required for such a comparison—including binding affinities (Kᵢ or Kd values), functional potencies (EC₅₀ or IC₅₀ values), and efficacy measurements from various bioassays—could not be located in the scientific literature.

The Challenge of Data Scarcity

The absence of comparative pharmacological data for this compound analogs presents a significant hurdle in understanding the structure-activity relationships (SAR) of this peptide family. SAR studies are crucial for the rational design of more potent, selective, and stable peptide-based therapeutics. Without this information, efforts to modify the this compound scaffold to enhance its biological activity or to develop tool compounds for studying its cognate receptor are significantly hampered.

While research exists on the broader family of RFamide peptides, to which this compound belongs, the direct extrapolation of these findings to this compound and its specific analogs is not scientifically rigorous. Subtle changes in the peptide sequence, particularly at the N-terminus and within the core structure, can dramatically alter receptor binding and subsequent cellular signaling.

Hypothetical Experimental Approach

To address this knowledge gap, a systematic pharmacological evaluation of a series of this compound analogs would be required. The following outlines a standard experimental workflow that could be employed to generate the necessary comparative data.

Experimental Workflow for Pharmacological Characterization

Below is a conceptual workflow illustrating the steps that would be taken to characterize this compound analogs.

G cluster_synthesis Analog Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization membrane_prep Membrane Preparation from Receptor-Expressing Cells characterization->membrane_prep cell_culture Cell Culture with Receptor Expression characterization->cell_culture radioligand Radioligand Binding Assay membrane_prep->radioligand competition Competition Binding with Labeled this compound radioligand->competition affinity_calc Calculation of Ki (Binding Affinity) competition->affinity_calc calcium Calcium Mobilization Assay (e.g., Fura-2, FLIPR) cell_culture->calcium camp cAMP Accumulation Assay cell_culture->camp potency_calc Calculation of EC50/IC50 (Potency & Efficacy) calcium->potency_calc camp->potency_calc sar_analysis Structure-Activity Relationship (SAR) Analysis affinity_calc->sar_analysis potency_calc->sar_analysis

Caption: A hypothetical experimental workflow for the synthesis and pharmacological characterization of this compound analogs.

Detailed Methodologies for Key Experiments

Should such research be undertaken, the following experimental protocols would be fundamental.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound analogs for their cognate receptor.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the putative this compound receptor would be prepared by homogenization and differential centrifugation.

  • Radioligand: A radiolabeled version of this compound (e.g., with ¹²⁵I or ³H) would be synthesized and purified.

  • Competition Binding: A constant concentration of the radiolabeled this compound would be incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound analogs.

  • Separation: Bound and free radioligand would be separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters would be measured using a gamma or scintillation counter.

  • Data Analysis: The data would be analyzed using non-linear regression to determine the IC₅₀ value for each analog, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To measure the ability of this compound analogs to activate Gq-coupled receptors, leading to an increase in intracellular calcium.

Protocol:

  • Cell Culture: A suitable host cell line (e.g., CHO-K1, HEK293) would be transiently or stably transfected with the gene encoding the this compound receptor.

  • Fluorescent Dye Loading: The cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells would be exposed to varying concentrations of the this compound analogs.

  • Signal Detection: Changes in intracellular calcium concentration would be measured in real-time using a fluorescence plate reader or a fluorometer.

  • Data Analysis: The concentration-response curves would be generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each analog.

Potential Signaling Pathway

Based on the actions of other myoactive neuropeptides, this compound is likely to signal through a G-protein coupled receptor (GPCR). The specific G-protein subtype would determine the downstream signaling cascade. A plausible pathway, assuming coupling to a Gq protein, is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand This compound Analog Receptor GPCR Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Response Muscle Contraction Ca_cyto->Response PKC->Response

Caption: A putative Gq-coupled signaling pathway for this compound and its analogs.

Conclusion and Future Directions

A Comparative Guide to the Deorphanization and Validation of the NGFFFamide Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deorphanization and validation of the receptor for the neuropeptide NGFFYamide, initially misidentified in some contexts as NGFFFamide. The primary focus is on the experimental data supporting its identification as a potent endogenous ligand for a specific G-protein coupled receptor (GPCR) and a comparison with alternative deorphanization and validation strategies.

Executive Summary

The neuropeptide NGFFYamide has been identified as the cognate ligand for a Neuropeptide S (NPS)/Crustacean Cardioactive Peptide (CCAP)-type receptor in the starfish, Asterias rubens. This deorphanization was accomplished through a reverse pharmacology approach, utilizing a cell-based calcium mobilization assay. NGFFYamide demonstrated exceptionally high potency, with an EC50 value in the picomolar range. This guide will detail the validation of this ligand-receptor pairing, compare it with other potential ligands, and provide an overview of alternative methodologies for GPCR deorphanization and validation.

Data Presentation: Ligand Potency Comparison

While NGFFYamide has been definitively identified as the high-potency ligand for the A. rubens NPS/CCAP-type receptor, comparative quantitative data for other endogenous peptides on this specific cloned receptor is limited. However, studies on related species and tissue preparations allow for a qualitative comparison of potency.

LigandReceptor/Assay SystemPotency (EC50/Activity)Citation
NGFFYamide A. rubens NPS/CCAP-type receptor in CHO cells (Calcium Mobilization)2.1 x 10⁻¹³ M [1][2]
This compoundS. purpuratus this compound receptor (Calcium Mobilization)Potent Agonist (Specific EC50 not cited in provided results)[1]
This compoundP. pectinifera cardiac stomach contractionLess potent than NGFFYamide[3]
NGIWYamideP. pectinifera cardiac stomach contractionLess potent than NGFFYamide[3]

Note: The data for this compound and NGIWYamide on the P. pectinifera cardiac stomach reflects their effect on a physiological response, which may be influenced by factors beyond direct receptor binding affinity. The EC50 value for NGFFYamide on the cloned A. rubens receptor provides the most direct measure of potency.

Experimental Protocols

The validation of the NGFFYamide receptor involved the use of a calcium mobilization assay. Below are detailed methodologies for this and other key GPCR functional assays.

Calcium Mobilization Assay

This assay is suitable for GPCRs that couple to Gq/11 or for receptors that can be functionally coupled to the calcium pathway via a promiscuous G-protein like Gα16.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

  • CHO-K1 or HEK293 cells

  • Expression vector containing the NPS/CCAP-type receptor cDNA

  • Expression vector for a promiscuous G-protein (e.g., Gα16)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • NGFFYamide and other test ligands

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO-K1 or HEK293 cells in appropriate medium supplemented with FBS and antibiotics.

    • Co-transfect the cells with the receptor expression vector and the Gα16 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Seed the transfected cells into microplates and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay:

    • Prepare serial dilutions of the ligands in assay buffer.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a few seconds.

    • Use the automated injector to add the ligand solutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes). The change in fluorescence indicates the intracellular calcium concentration.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation/Inhibition Assay

This assay is used for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the activity of adenylyl cyclase and thus the intracellular concentration of cyclic AMP (cAMP).

Objective: To measure changes in intracellular cAMP levels following receptor activation.

Materials:

  • Cells expressing the receptor of interest.

  • Assay buffer.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Test ligands.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

Procedure:

  • Cell Stimulation:

    • Plate cells in a microplate and incubate overnight.

    • For Gi-coupled receptors, pre-treat cells with forskolin to stimulate basal cAMP production.

    • Add serial dilutions of the test ligands and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the assay kit protocol.

    • Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • For Gs-coupled receptors, plot the cAMP concentration against the log of the ligand concentration to determine the EC50.

    • For Gi-coupled receptors, plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the ligand concentration to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.

Objective: To quantify the interaction between the activated receptor and β-arrestin.

Materials:

  • Cells co-expressing the receptor fused to a reporter fragment (e.g., a luciferase fragment) and β-arrestin fused to the complementary reporter fragment.

  • Test ligands.

  • Substrate for the reporter enzyme/protein.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Stimulation:

    • Plate the engineered cells in a microplate.

    • Add serial dilutions of the test ligands and incubate for a specified time (e.g., 60-90 minutes).

  • Signal Detection:

    • Add the substrate for the reporter system.

    • Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the signal against the log of the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualization

Signaling Pathway of the NGFFYamide Receptor

NGFFYamide_Signaling_Pathway Ligand NGFFYamide Receptor NPS/CCAP-type Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to

Caption: NGFFYamide receptor signaling cascade.

Experimental Workflow for NGFFYamide Receptor Deorphanization and Validation

Deorphanization_Workflow cluster_Cloning Receptor Cloning cluster_Expression Heterologous Expression cluster_Assay Functional Assay cluster_Validation Validation Cloning Identify and clone orphan GPCR cDNA Transfection Co-transfect receptor and Gα16 into CHO cells Cloning->Transfection Screening Screen with peptide library (Calcium Mobilization Assay) Transfection->Screening DoseResponse Dose-response curve for NGFFYamide Screening->DoseResponse Identified Hit EC50 Calculate EC50 DoseResponse->EC50

Caption: Workflow for NGFFYamide receptor deorphanization.

Comparison of GPCR Deorphanization Strategies

Deorphanization_Strategies cluster_RP cluster_LB cluster_SB Deorphanization GPCR Deorphanization Strategies Reverse_Pharmacology Reverse Pharmacology Deorphanization->Reverse_Pharmacology Ligand_Based Ligand-Based Approaches Deorphanization->Ligand_Based Structure_Based Structure-Based Approaches Deorphanization->Structure_Based RP_desc Receptor-first approach. Screening compound libraries against an orphan receptor. Reverse_Pharmacology->RP_desc RP_example Example: NGFFYamide receptor deorphanization. Reverse_Pharmacology->RP_example LB_desc Utilizes known ligands of related receptors to predict ligands for an orphan receptor. Ligand_Based->LB_desc LB_example Example: Pharmacophore modeling. Ligand_Based->LB_example SB_desc Uses the 3D structure of the orphan receptor (experimental or modeled) for in silico screening. Structure_Based->SB_desc SB_example Example: Virtual screening and molecular docking. Structure_Based->SB_example

Caption: Major strategies for GPCR deorphanization.

References

A Functional Comparison of Invertebrate NGFFFamide and Vertebrate Neuropeptide S

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative functional aspects of the invertebrate neuropeptide NGFFFamide and vertebrate Neuropeptide S (NPS), supported by experimental data and detailed methodologies.

This guide provides a comprehensive functional comparison of the invertebrate neuropeptide this compound, primarily found in echinoderms, and the vertebrate neuropeptide S (NPS). Recent research has unveiled a fascinating evolutionary link between these two signaling molecules, revealing that the receptor for this compound is an orthologue of the vertebrate NPS receptor. This evolutionary relationship provides a framework for understanding their functional similarities and divergences. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the signaling pathways involved.

Data Presentation: Quantitative Comparison of Neuropeptide Activity

The functional potencies of this compound and vertebrate NPS have been characterized using various in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) for receptor activation, providing a quantitative basis for comparing their activities.

NeuropeptideReceptorAssay TypeCell LineEC50 (nM)
This compound This compound Receptor (NPS/CCAP-type)Calcium MobilizationHEK293Value from Semmens et al., 2015
Vertebrate NPS NPS Receptor (NPSR)Calcium MobilizationCHO0.91 ± 0.044[1]
Neurons19.8 ± 1.3[2][3]
cAMP AccumulationCHO1.12 ± 0.030[1]
ERK PhosphorylationCHO0.27 ± 0.048[1]
Chicken NPS Chicken NPSR1Calcium MobilizationCHO0.23 ± 0.07[4]
cAMP/PKA SignalingCHO5.86[4]

Note: The specific EC50 value for this compound is located in the primary literature from Semmens et al., 2015, which identified its receptor.

Signaling Pathways

Vertebrate NPS is known to activate its G protein-coupled receptor (NPSR), leading to the stimulation of two primary signaling cascades: the Gq pathway, which results in the mobilization of intracellular calcium, and the Gs pathway, which leads to the accumulation of cyclic AMP (cAMP).[2][5] The identification of the this compound receptor as an NPS-type receptor suggests a conservation of these signaling mechanisms.

cluster_ligand Ligand cluster_receptor Receptor cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound Receptor This compound-R / NPS-R (GPCR) This compound->Receptor NPS Vertebrate NPS NPS->Receptor Gq Gq Receptor->Gq Gs Gs Receptor->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ (from ER) IP3->Ca2 PKC PKC DAG->PKC Response Physiological Effects (e.g., Muscle Contraction, Neuronal Excitation) Ca2->Response PKA PKA cAMP->PKA PKA->Response PKC->Response

Caption: Signaling pathways of this compound and NPS receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Culture (e.g., HEK293, CHO) expressing the receptor B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Add neuropeptide (this compound or NPS) at varying concentrations B->C D 4. Measure fluorescence intensity over time using a fluorescence plate reader C->D E 5. Analyze data to determine EC50 values D->E

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently or stably transfected with a plasmid encoding the receptor of interest (this compound receptor or NPS receptor).

  • Cell Plating:

    • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition and Signal Detection:

    • After incubation, the dye-loading solution is removed, and cells are washed with a buffer.

    • A baseline fluorescence reading is taken.

    • The neuropeptide (this compound or NPS) at various concentrations is added to the wells.

    • Fluorescence intensity is measured immediately and continuously over a period of time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • The change in fluorescence intensity from baseline is calculated.

    • Dose-response curves are generated by plotting the fluorescence change against the logarithm of the neuropeptide concentration.

    • The EC50 value is determined from the dose-response curve using non-linear regression analysis.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP, a key second messenger in the Gs signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Similar to the calcium mobilization assay, cells (e.g., CHO) expressing the receptor of interest are cultured and plated in multi-well plates.

  • Stimulation:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are incubated with varying concentrations of the neuropeptide (this compound or NPS) for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is terminated, and the cells are lysed.

    • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the neuropeptide is determined by interpolating from the standard curve.

    • Dose-response curves are plotted, and EC50 values are calculated.

Myoactivity Assay (In Vitro Muscle Contraction)

This bioassay is used to assess the effect of neuropeptides on muscle contractility, a key function of this compound in echinoderms.

Experimental Workflow:

cluster_workflow Myoactivity Assay Workflow A 1. Dissect and isolate muscle tissue (e.g., sea urchin tube feet) B 2. Mount the muscle strip in an organ bath containing saline solution A->B C 3. Connect the tissue to a force transducer to record isometric contractions B->C D 4. Add neuropeptide (this compound or NPS) to the organ bath C->D E 5. Record changes in muscle tension and analyze the response D->E

References

Comparison Guide for In Vivo Target Engagement of RF-Amide Neuropeptides at GPR10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for confirming in vivo target engagement of neuropeptides, with a focus on Prolactin-releasing peptide (PrRP) and its analogs at their primary receptor, the G-protein coupled receptor 10 (GPR10). The principles and techniques discussed are broadly applicable to other neuropeptides in the RF-amide family and their respective receptors.

Introduction to NGFFFamide-like Peptides and GPR10

While "this compound" is not a formally recognized peptide, it bears resemblance to a large family of neuropeptides characterized by a C-terminal Arginine-Phenylalanine-amide (RF-amide) motif. A key member of this family is Prolactin-releasing peptide (PrRP), which exists in two main isoforms, PrRP31 and PrRP20. These peptides are the endogenous ligands for the G-protein coupled receptor 10 (GPR10).[1] The PrRP/GPR10 system is a significant area of research, particularly in the regulation of appetite, energy homeostasis, and stress responses, making it an attractive target for the development of therapeutics for obesity and related metabolic disorders.[1][2]

Confirming that a therapeutic candidate, such as a PrRP analog, engages its intended target (GPR10) within a living organism is a critical step in drug development.[3][4] This guide compares several established and emerging techniques for demonstrating in vivo target engagement, categorized into direct and indirect methods.

Direct Target Engagement Methods

Direct methods provide evidence of physical interaction between the peptide and its receptor in a physiological context.

MethodPrincipleData OutputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. Tissues are heated, and soluble protein is quantified.Thermal stabilization curve (change in melting temperature, ΔTm) indicating target binding.Measures direct binding in native tissues without modification of the compound.[3] Provides insights into drug distribution across tissues.[3]Lower throughput. Requires specific antibodies for protein detection. Can be challenging for membrane proteins.
Radioligand Binding & Autoradiography A radiolabeled version of the peptide is administered. Its displacement by a non-labeled therapeutic candidate is measured in tissue sections.Quantitative autoradiograms showing receptor occupancy and distribution.High sensitivity and specificity. Provides spatial information on target engagement within tissues.Requires synthesis of a radiolabeled ligand. Involves handling of radioactive materials.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes. Competition with a drug indicates target engagement.Gel-based or mass spectrometry-based readout of enzyme activity and inhibitor occupancy.Direct measurement of target activity in native biological systems.[5] Can be adapted for high-throughput screening.[5]Primarily applicable to enzymes. Requires a suitable covalent chemical probe.
Indirect Target Engagement Methods

Indirect methods measure the downstream consequences of the peptide-receptor interaction, providing functional evidence of target engagement.

MethodPrincipleData OutputAdvantagesDisadvantages
Downstream Signaling Pathway Analysis Measures the activation or inhibition of signaling molecules downstream of the receptor (e.g., protein phosphorylation).Quantitative Western blotting, ELISA, or immunohistochemistry for phosphorylated proteins (e.g., pERK, pAkt).Confirms functional consequence of receptor binding. Can be multiplexed to assess multiple pathways.Signal can be transient. May be influenced by other signaling pathways (crosstalk).
GPCR Activation-Based (GRAB) Sensors Genetically encoded fluorescent sensors that report receptor conformational changes upon ligand binding in real-time.Changes in fluorescence intensity, allowing for dynamic measurement of neuropeptide release and receptor activation.High spatiotemporal resolution for in vivo imaging.[6] Good sensitivity and specificity.[6]Requires genetic modification of the animal model. Sensor properties may not perfectly mimic the endogenous receptor.
Physiological & Behavioral Readouts Measures a functional response in the whole organism known to be modulated by the target, such as changes in food intake, body weight, or blood pressure.[7]Dose-response curves for physiological or behavioral changes.High physiological relevance, assessing the ultimate desired outcome of the drug.Low specificity; the observed effect could be due to off-target interactions.[4] Often low throughput and subject to high variability.
Microdialysis with LC-MS/ELISA A probe is inserted into a specific brain region to sample the extracellular fluid for neuropeptides or biomarkers following drug administration.Concentration changes of neuropeptides or downstream biomarkers over time.Allows for sampling from specific anatomical locations in freely moving animals.[8]Invasive procedure.[6] Low temporal resolution compared to optical methods.[6]

Experimental Protocols

In Vivo Target Engagement Confirmation via Downstream Signaling Analysis (Western Blot)

This protocol describes how to assess the phosphorylation of ERK (Extracellular signal-regulated kinase), a downstream effector of GPR10 activation, in hypothalamic tissue following administration of a PrRP analog.

Methodology:

  • Animal Dosing: Administer the PrRP analog or vehicle control to a cohort of rodents (e.g., via intraperitoneal injection). A dose-response and time-course study should be performed to identify the optimal conditions.

  • Tissue Collection: At the predetermined time point post-administration, euthanize the animals and rapidly dissect the hypothalamus. Immediately freeze the tissue in liquid nitrogen to preserve the phosphorylation state of proteins.

  • Protein Extraction: Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Repeat the process on the same membrane with an antibody for total ERK (t-ERK) as a loading control.

  • Detection & Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for p-ERK and t-ERK. The target engagement is confirmed by a significant increase in the p-ERK/t-ERK ratio in the treated group compared to the vehicle control.

In Vivo Receptor Occupancy via Competitive Radioligand Binding

This protocol provides a method to determine the degree to which a PrRP analog occupies GPR10 in the brain.

Methodology:

  • Animal Dosing: Administer increasing doses of the unlabeled PrRP analog to different groups of animals.

  • Radiotracer Administration: At a time point corresponding to the peak concentration of the PrRP analog in the brain, administer a single intravenous dose of a radiolabeled GPR10 ligand (e.g., [125I]-PrRP31).

  • Tissue Collection: After a sufficient time for the radiotracer to distribute and reach equilibrium, euthanize the animals and perfuse the circulatory system with saline. Dissect and freeze the brain.

  • Autoradiography:

    • Cryosection the frozen brains into thin slices (e.g., 20 µm).

    • Mount the sections on microscope slides.

    • Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Image Analysis: Quantify the radioactivity in specific brain regions known to express GPR10 (e.g., hypothalamus, brainstem).

  • Data Interpretation: The binding of the unlabeled PrRP analog to GPR10 will block the binding of the radiolabeled ligand, resulting in a dose-dependent reduction in the radioactive signal. This reduction is used to calculate the receptor occupancy at different doses of the therapeutic candidate.

Visualizations

Signaling Pathway

GPR10_Signaling_Pathway PrRP PrRP Analog GPR10 GPR10 Receptor PrRP->GPR10 Binds G_Protein Gαq/11 GPR10->G_Protein Activates PLC PLCβ G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK CREB CREB pERK->CREB Enters Nucleus, Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., c-Fos) pCREB->Gene_Expression

Caption: GPR10 signaling cascade initiated by PrRP binding.

Experimental Workflow

InVivo_Target_Engagement_Workflow cluster_planning Phase 1: Planning & Dosing cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Dosing 1. Administer PrRP Analog (vs. Vehicle) to Animal Model Collection 2. Collect Target Tissue (e.g., Hypothalamus) at Defined Time Point Dosing->Collection Direct Direct Assay (e.g., CETSA) Collection->Direct Direct Evidence Indirect Indirect Assay (e.g., Western Blot for p-ERK) Collection->Indirect Indirect Evidence Data_Analysis 4. Data Quantification & Statistical Analysis Direct->Data_Analysis Indirect->Data_Analysis Conclusion 5. Confirmation of Target Engagement Data_Analysis->Conclusion

Caption: General workflow for an in vivo target engagement study.

Logical Relationships

Target_Engagement_Evidence TE In Vivo Target Engagement Direct Direct Evidence (Physical Interaction) TE->Direct demonstrated by Indirect Indirect Evidence (Functional Consequence) TE->Indirect inferred from CETSA CETSA Direct->CETSA Radioligand Radioligand Displacement Direct->Radioligand Signaling Downstream Signaling (p-ERK) Indirect->Signaling Behavior Behavioral (e.g., Food Intake) Indirect->Behavior GRAB GRAB Sensor Activation Indirect->GRAB

Caption: Logical relationship between types of target engagement evidence.

References

Orthogonal Methods for Validating NGFFFamide Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for validating the function of the neuropeptide NGFFFamide. Below, we detail the experimental protocols, present quantitative data for comparative analysis, and illustrate key pathways and workflows to aid in the design and interpretation of functional studies.

Introduction to this compound

This compound is a myoactive neuropeptide identified in echinoderms, such as starfish and sea urchins. It belongs to the family of NG peptides, which are orthologs of neuropeptide-S (NPS) in vertebrates and crustacean cardioactive peptide (CCAP) in protostomes.[1] Functional studies have revealed its role in regulating feeding behavior and locomotion.[1] Specifically, this compound has been shown to cause contraction of the cardiac stomach, tube feet, and esophagus, while inducing relaxation of the apical muscle in starfish.[1] This peptide acts as a ligand for a G-protein coupled receptor (GPCR) of the NPS/CCAP-type, which signals through the phospholipase C-β (PLC-β) pathway, leading to the release of intracellular calcium (Ca²⁺).[1]

Orthogonal Validation Strategies

A robust understanding of a neuropeptide's function requires a multi-faceted approach, employing several orthogonal methods to cross-validate findings. Here, we compare key in vitro, in vivo, and analytical techniques for characterizing this compound function.

Functional Assays: In Vitro Organ Bath

In vitro organ bath assays are a primary method for directly assessing the physiological effect of a neuropeptide on muscle tissue. This technique allows for the precise control of peptide concentration and the measurement of muscle contractility in a controlled environment.

Comparative Data: this compound vs. NGIWYamide
NeuropeptideSpeciesMuscle PreparationEffectEC₅₀ (M)
This compound Asterias rubens (Starfish)Cardiac StomachContractionData not available in reviewed sources
Tube FeetTonic & Phasic ContractionConcentration-dependent effects observed, but EC₅₀ not reported
Apical MuscleRelaxation~11-12% reversal of ACh-induced contraction at 10⁻⁶ M
NGIWYamide Apostichopus japonicus (Sea Cucumber)Longitudinal Body Wall MuscleContractionData not available in reviewed sources

Note: While dose-dependent effects are reported, specific EC₅₀ values from curve-fitting analysis for this compound and NGIWYamide on their respective muscle preparations were not available in the reviewed literature. The provided data for apical muscle relaxation represents the percentage reversal of a contraction induced by acetylcholine.[1]

Experimental Protocol: In Vitro Organ Bath for Starfish Cardiac Stomach
  • Tissue Dissection:

    • Dissect the cardiac stomach from the starfish Asterias rubens.

    • Cut the tissue into strips of approximately 1 cm in length.

    • Tie silk or cotton ligatures to each end of the muscle strip.

  • Mounting:

    • Mount the tissue strip in an organ bath containing artificial seawater (ASW) maintained at the animal's physiological temperature (e.g., 12-15°C).

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Aerate the ASW with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Equilibration:

    • Allow the tissue to equilibrate for at least 1 hour under a slight resting tension (e.g., 0.5-1 g), with regular washing with fresh ASW.

  • Stimulation and Recording:

    • Record baseline muscle tension.

    • Add this compound in a cumulative, dose-dependent manner to the organ bath.

    • Record the change in muscle tension until a stable plateau is reached for each concentration.

    • Wash the tissue thoroughly with ASW between doses if performing non-cumulative additions.

  • Data Analysis:

    • Measure the peak contractile response at each peptide concentration.

    • Normalize the data to the maximum response or a standard agonist.

    • Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

Receptor-Ligand Interaction: Calcium Mobilization Assay

To confirm that this compound's physiological effects are mediated by its cognate receptor, a heterologous cell-based assay is employed. This involves expressing the this compound receptor in a cell line that does not endogenously express it, such as Chinese Hamster Ovary (CHO) cells, and measuring the downstream signaling upon peptide application.

Experimental Workflow: Calcium Mobilization Assay

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep_cho CHO cells stably expressing Gα16 transfect Transfect with this compound Receptor Plasmid prep_cho->transfect seed Seed cells in 96-well plate transfect->seed dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) seed->dye_loading add_peptide Add this compound at various concentrations measure_fluorescence Measure fluorescence intensity over time plot_curve Plot dose-response curve measure_fluorescence->plot_curve calc_ec50 Calculate EC₅₀ plot_curve->calc_ec50

Workflow for the calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay in CHO Cells

  • Cell Culture and Transfection:

    • Culture CHO cells stably expressing a promiscuous G-protein, such as Gα16, which couples to the PLC-β pathway.[1]

    • Transiently transfect the cells with a plasmid encoding the this compound receptor.

    • Seed the transfected cells into a 96-well, black-walled, clear-bottom plate and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a suitable assay buffer (e.g., HBSS with HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Functional Validation

In vivo experiments are crucial for understanding the physiological role of a neuropeptide in the context of the whole organism. These studies can reveal behavioral effects that may not be apparent from in vitro assays.

Experimental Approach: Behavioral Observation in Starfish
  • Locomotion: Inject this compound into the coelomic cavity of starfish and track their movement over time. Parameters such as mean velocity and distance traveled can be compared to vehicle-injected controls.[1]

  • Feeding Behavior: Introduce prey (e.g., a mussel) into a tank with this compound-injected and control starfish. Measure the time it takes for the starfish to make contact with and enclose the prey.[1]

Comparative Data: In Vivo Effects of this compound
ExperimentParameter MeasuredObservation
Locomotion Mean velocity, distance traveledSignificant reduction in locomotor activity
Feeding Time to contact prey, time to enclose preySignificant increase in the time to initiate feeding

Analytical Chemistry: Mass Spectrometry

Mass spectrometry (MS) is a powerful orthogonal method for the identification and quantification of neuropeptides in biological tissues. This technique provides direct evidence of the peptide's presence and can be used to measure changes in its abundance under different physiological conditions.

Experimental Workflow: Neuropeptide Extraction and MS Analysis

G cluster_0 Sample Preparation cluster_1 Peptide Extraction & Desalting cluster_2 MS Analysis dissect Dissect tissue of interest (e.g., radial nerve cords) homogenize Homogenize in acidified methanol dissect->homogenize centrifuge1 Centrifuge and collect supernatant homogenize->centrifuge1 dry Dry supernatant centrifuge1->dry reconstitute Reconstitute in acidic solution dry->reconstitute desalt Desalt using C18 SPE reconstitute->desalt lc_ms LC-MS/MS analysis desalt->lc_ms database_search Database search for identification lc_ms->database_search quantification Label-free or isotopic labeling for quantification database_search->quantification

Workflow for neuropeptide analysis by mass spectrometry.
Experimental Protocol: Neuropeptide Extraction from Echinoderm Tissue

  • Tissue Collection and Homogenization:

    • Dissect the tissue of interest (e.g., starfish radial nerve cords, cardiac stomach) and immediately freeze it in liquid nitrogen.

    • Homogenize the frozen tissue in an acidified organic solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to extract peptides and precipitate larger proteins.

  • Peptide Extraction:

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • Collect the supernatant containing the peptides.

    • Dry the supernatant using a vacuum concentrator.

  • Desalting:

    • Reconstitute the dried peptide extract in a solution compatible with solid-phase extraction (SPE), such as 0.1% formic acid.

    • Use a C18 SPE cartridge to bind the peptides and wash away salts and other impurities.

    • Elute the peptides with a high organic solvent concentration (e.g., 60% acetonitrile (B52724) with 0.1% formic acid).

    • Dry the eluted peptides.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide sample in a mobile phase-compatible solution.

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

    • Separate the peptides by reverse-phase chromatography.

    • Analyze the eluting peptides by MS and MS/MS to determine their mass and sequence.

  • Data Analysis:

    • Use database search algorithms to identify this compound and other neuropeptides from the MS/MS spectra.

    • Perform relative or absolute quantification using label-free methods or stable isotope labeling.

This compound Signaling Pathway

This compound binds to a Gq-protein coupled receptor, activating the PLC-β signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺, which in turn mediates the physiological response, such as muscle contraction.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds Gq Gq-protein Receptor->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Response Physiological Response (e.g., Muscle Contraction) Ca2->Response Mediates

Signaling pathway of the this compound receptor.

Conclusion

The validation of this compound's function is best achieved through a combination of orthogonal methods. In vitro organ bath assays provide direct evidence of its myoactivity, while calcium mobilization assays confirm its action through a specific GPCR and signaling pathway. In vivo studies are essential to understand its integrated physiological role in behavior. Finally, mass spectrometry offers an indispensable tool for the direct identification and quantification of the peptide in relevant tissues. By integrating data from these diverse experimental approaches, researchers can build a comprehensive and robust understanding of this compound's biological significance.

References

A Comparative Analysis of NGFFFamide and CCAP Neuropeptide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the neuropeptide signaling pathways of NGFFFamide and Crustacean Cardioactive Peptide (CCAP). Both peptides are members of a conserved neuropeptide family, acting as crucial regulators of various physiological processes in invertebrates. Understanding their similarities and differences is vital for fundamental research and for the development of novel pest control agents or therapeutic compounds.

Introduction to this compound and CCAP

This compound and CCAP are structurally related neuropeptides that are considered orthologs, signaling through a conserved family of G protein-coupled receptors (GPCRs) known as NPS/CCAP-type receptors.

  • CCAP (Crustacean Cardioactive Peptide): First isolated from crustaceans, CCAP is a well-characterized neuropeptide with a primary role in regulating ecdysis (molting), muscle contraction, and heart rate in insects.[1][2] It is known to have potent cardioacceleratory and myotropic effects.[2]

  • This compound: This peptide belongs to the FMRFamide-related peptide family and is the echinoderm ortholog of CCAP. Its signaling is crucial for understanding the evolutionary history and functional diversification of this neuropeptide family. While its precise physiological roles are still under investigation, its structural similarity and shared receptor type with CCAP suggest overlapping functions.

Quantitative Comparison of Neuropeptide Activity

Direct comparative quantitative data for this compound and CCAP on the same receptor is limited in publicly available literature. However, we can compile known potency values for CCAP to establish a benchmark for its activity. The potency of a ligand is typically measured by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum biological response. A lower EC50 value indicates higher potency.

NeuropeptideReceptorSpeciesAssay TypeEC50 ValueReference
CCAP RhoprCCAPRRhodnius prolixusCalcium Mobilization12.2 ± 1.1 nM[3]
CCAP Schgr-CCAPRsSchistocerca gregariaReceptor Activation(sub)nanomolar range[4]

Note: The lack of head-to-head comparative data for this compound and CCAP highlights a significant knowledge gap. A direct comparison of their binding affinities (Kd or Ki) and potencies (EC50) on the same heterologously expressed receptor is crucial for a complete understanding of their signaling dynamics.

Signaling Pathways

Both this compound and CCAP are predicted to signal through the canonical G protein-coupled receptor pathway involving Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neuropeptide This compound / CCAP Receptor NPS/CCAP-type Receptor (GPCR) Neuropeptide->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., muscle contraction, heart rate increase) Ca_release->Response PKC->Response

Caption: this compound/CCAP signaling pathway.

Experimental Protocols

To facilitate direct comparison of this compound and CCAP, the following experimental protocols are recommended.

Heterologous Receptor Expression and Functional Assay

This workflow allows for the direct comparison of ligand potency in a controlled in vitro system.

Experimental_Workflow cluster_cloning 1. Receptor Cloning & Expression cluster_assay 2. Calcium Imaging Assay cluster_analysis 3. Data Analysis A1 Isolate NPS/CCAP-type receptor cDNA A2 Clone into expression vector A1->A2 A3 Transfect into CHO or HEK293 cells A2->A3 B1 Load transfected cells with Fura-2 AM A3->B1 B2 Apply varying concentrations of This compound and CCAP B1->B2 B3 Measure intracellular calcium mobilization B2->B3 C1 Generate dose-response curves B3->C1 C2 Calculate EC50 values for each peptide C1->C2 C3 Compare potencies C2->C3

Caption: Workflow for comparative functional analysis.

Detailed Protocol: Calcium Mobilization Assay using Fura-2 AM

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells in appropriate media.

    • Transiently transfect cells with the expression vector containing the NPS/CCAP-type receptor cDNA using a suitable transfection reagent.

    • Plate transfected cells onto glass-bottom dishes or 96-well plates and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Calcium Imaging:

    • Mount the dish or plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Apply serial dilutions of this compound and CCAP to the cells and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio.

    • Plot the peak change in the fluorescence ratio against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of each neuropeptide to the NPS/CCAP-type receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest transfected cells expressing the NPS/CCAP-type receptor.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-CCAP), and increasing concentrations of the unlabeled competitor peptides (this compound or CCAP).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vivo Functional Assays

To assess the physiological relevance of the in vitro findings, comparative in vivo bioassays are recommended.

Cardioacceleratory Assay

This assay directly measures the effect of the neuropeptides on heart rate.

Detailed Protocol:

  • Preparation:

    • Use a suitable insect model, such as adult Drosophila melanogaster or mosquitoes.[2]

    • Anesthetize the insect and perform a dorsal dissection to expose the heart.

    • Perfuse the preparation with a physiological saline solution.

  • Bioassay:

    • Record the baseline heart rate.

    • Apply increasing concentrations of this compound and CCAP to the preparation.

    • Record the changes in heart rate at each concentration.

  • Data Analysis:

    • Calculate the percentage change in heart rate from the baseline for each peptide concentration.

    • Plot the percentage change in heart rate against the peptide concentration to generate dose-response curves and determine the EC50 values.

Myotropic Assay (Hindgut Contraction)

This assay measures the effect of the neuropeptides on muscle contractility.

Detailed Protocol:

  • Preparation:

    • Dissect the hindgut from a suitable insect model (e.g., locust, cockroach).

    • Mount the hindgut in an organ bath containing physiological saline.

    • Attach one end of the hindgut to a force transducer to record isometric contractions.

  • Bioassay:

    • Record the baseline contractile activity.

    • Apply increasing concentrations of this compound and CCAP to the organ bath.

    • Record the changes in the frequency and amplitude of contractions.

  • Data Analysis:

    • Quantify the changes in contraction frequency and amplitude.

    • Generate dose-response curves and determine the EC50 values for each peptide.

Conclusion

The comparative analysis of this compound and CCAP signaling is a burgeoning field with significant implications for neurobiology and applied entomology. While their evolutionary relationship is established, a detailed quantitative comparison of their functional properties is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to directly compare the binding affinities and potencies of these important neuropeptides, thereby elucidating their distinct and overlapping physiological roles. Such studies will not only advance our fundamental understanding of neuropeptide signaling but also pave the way for the development of novel and specific modulators of insect physiology.

References

Validating the Specificity of NGFFFamide-Induced Muscle Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NGFFFamide-induced muscle contraction with alternative methods, supported by experimental data. We delve into the specificity of this compound, its mechanism of action, and present detailed protocols for validation.

Unveiling this compound: A Neuropeptide Activator of Muscle Contraction

This compound is a neuropeptide belonging to the NG peptide family, which are orthologs of the neuropeptide S (NPS)/crustacean cardioactive peptide (CCAP) type neuropeptides found in other animal phyla. Identified in echinoderms such as sea urchins and starfish, this compound has been demonstrated to be a potent initiator of muscle contraction in these marine invertebrates. Its actions are particularly noted in the tube feet, esophagus, and cardiac stomach, playing a role in locomotion and feeding behaviors.

The specificity of this compound's action is a critical aspect for its potential use as a targeted pharmacological tool. Evidence suggests that its effects are receptor-mediated, with the closely related peptide NGFFYamide exhibiting differential effects on various muscle tissues within the same organism—causing contraction in tube feet and the cardiac stomach, while inducing relaxation in the apical muscle of starfish. This tissue-specific response strongly indicates a targeted mechanism of action rather than a generalized, non-specific effect.

Performance Comparison: this compound vs. Alternative Muscle Contraction Agonists

To objectively evaluate the efficacy of this compound, its performance must be compared against established muscle contraction agonists. Acetylcholine (B1216132) (ACh), a classical neurotransmitter, is a standard agent used to induce muscle contraction in a wide range of experimental models, including those involving echinoderm tissues.

CompoundOrganism & TissueConcentrationObserved Effect (Mean Force ± SEM)Citation
This compound Echinus esculentus (Sea Urchin) - Tube Feet3 x 10⁻⁶ M1.35 ± 0.21 mN[1]
This compound Echinus esculentus (Sea Urchin) - Esophagus3 x 10⁻⁶ M1.47 ± 0.23 mN[1]
Acetylcholine (ACh) Asterias rubens (Starfish) - Ambulacral Legs1 x 10⁻⁸ MThreshold for contraction[2]

While the available data provides specific force measurements for this compound and a threshold concentration for acetylcholine, a direct comparison of full dose-response curves on the same muscle preparation is necessary for a comprehensive understanding of their relative potencies and efficacies. The significantly lower threshold concentration of acetylcholine suggests it may be a more potent agonist in some tissues. However, the maximal force generated by each agonist at saturating concentrations would be required to compare their efficacies.

Signaling Pathway of this compound

This compound and its related peptides act through a G-protein coupled receptor (GPCR) of the NPS/CCAP type. Activation of this receptor initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i), the primary trigger for muscle contraction.

NGFFFamide_Signaling_Pathway This compound This compound GPCR NPS/CCAP-type Receptor (GPCR) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Muscle Contraction Ca_release->Contraction Triggers

This compound signaling pathway leading to muscle contraction.

Experimental Protocols for Validating Specificity

To rigorously validate the specificity of this compound-induced muscle contraction, a combination of in vitro muscle contraction assays and calcium imaging is recommended.

In Vitro Muscle Contraction Assay

This protocol allows for the direct measurement of muscle force generated in response to pharmacological agents.

Methodology:

  • Tissue Preparation: Isolate the target muscle tissue (e.g., sea urchin tube feet or esophagus, starfish cardiac stomach) and mount it in an organ bath containing an appropriate physiological saline solution (e.g., artificial seawater for marine invertebrates). One end of the muscle should be fixed, and the other attached to a force transducer.

  • Equilibration: Allow the muscle to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Record the contractile force generated at each concentration until a maximal response is observed.

    • Wash the tissue thoroughly between different agonist administrations to allow for recovery to baseline.

  • Comparative Analysis: Repeat the dose-response curve generation with a known agonist, such as acetylcholine, on the same or parallel muscle preparations.

  • Data Analysis: Plot the contractile force as a function of agonist concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) for each agonist to compare their potency and efficacy.

Muscle_Contraction_Workflow start Start isolate Isolate Muscle Tissue start->isolate mount Mount in Organ Bath isolate->mount equilibrate Equilibrate to Stable Baseline mount->equilibrate add_agonist Add Agonist (this compound or ACh) equilibrate->add_agonist record Record Contractile Force add_agonist->record wash Wash Tissue record->wash repeat Repeat with Different Concentrations wash->repeat Cumulative Dosing analyze Analyze Data (Dose-Response Curve, EC50, Emax) wash->analyze After Full Curve repeat->add_agonist end End analyze->end

Workflow for in vitro muscle contraction assay.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium levels in response to this compound, providing a direct link between receptor activation and the physiological response.

Methodology:

  • Cell/Tissue Preparation: Isolate and culture muscle cells or use thin muscle tissue preparations suitable for microscopy.

  • Loading with Calcium Indicator: Incubate the cells/tissue with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes increase their fluorescence intensity upon binding to Ca²⁺.

  • Baseline Measurement: Acquire baseline fluorescence images before the application of any agonist.

  • Agonist Application: Perfuse the cells/tissue with a solution containing this compound.

  • Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

  • Specificity Testing: To test for off-target effects, pre-incubate the cells/tissue with a specific antagonist for the this compound receptor (if available) before applying this compound and observe if the calcium response is blocked. Alternatively, test this compound on non-muscle cell types, such as coelomocytes, to see if it elicits a calcium response.

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the magnitude and kinetics of the calcium response induced by this compound.

Assessing Off-Target Effects

A comprehensive validation of specificity requires investigating potential off-target effects. This can be achieved through:

  • Receptor Binding Assays: Testing the ability of labeled this compound to bind to a panel of other known receptors expressed in a heterologous system.

  • Functional Assays on Non-Target Tissues: Applying this compound to various non-muscle tissues and cell types (e.g., coelomocytes, neuronal cultures) from the same organism and monitoring for any physiological response. The differential effects of the related peptide NGFFYamide on different muscle types already provide strong evidence against a non-specific mode of action.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of NGFFFamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the meticulous management of chemical reagents, including novel peptides like NGFFFamide, is paramount for ensuring laboratory safety and environmental compliance. While specific disposal protocols for this compound are not widely documented, this guide provides essential, step-by-step procedures for its proper disposal, drawing upon established best practices for handling peptide-based compounds. Researchers must always consult and adhere to their institution's specific waste disposal protocols and local regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, adherence to standard laboratory safety practices is critical. It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. In the absence of a specific SDS, the substance should be treated as a hazardous chemical.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]

All handling of this compound should be confined to a designated laboratory area to prevent cross-contamination.[2] Use fresh, sterile equipment for each step of your experiment and subsequent disposal.[2]

Step-by-Step Disposal Procedures for this compound

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department.[2]

Liquid Waste Disposal

For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the peptide before disposal.

Experimental Protocol for Inactivation:

  • Select an Inactivation Solution: Common methods for peptide inactivation include hydrolysis using a strong acid or base, or oxidation with a solution like sodium hypochlorite.[1][3]

  • Inactivate the Peptide Waste: In a designated and properly labeled waste container, carefully add the liquid this compound waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1] For acid or base hydrolysis, a longer period of at least 24 hours is recommended.[3]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[1] This can be achieved by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[1][3]

  • Final Disposal: After inactivation and neutralization, the resulting solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[1] It is imperative to verify this with your institution's EHS department before proceeding with drain disposal. [1][2] Otherwise, it should be collected by a certified hazardous waste management service.

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.

Decontamination MethodRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[1]20-60 minutes.[1]Effective for many peptides but may be corrosive to some surfaces.[1]
Acid Hydrolysis (HCl) 1 M Hydrochloric Acid.[3]Minimum 24 hours.[3]Ensures complete degradation of the peptide.[3]
Base Hydrolysis (NaOH) 1 M Sodium Hydroxide.[3]Minimum 24 hours.[3]Ensures complete degradation of the peptide.[3]
Enzymatic Detergent Typically a 1% (m/v) solution.[1]Varies by product; follow manufacturer's instructions.[1]Good for cleaning labware; may require subsequent disinfection.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

NGFFFamide_Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_type Waste Segregation cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult SDS and Institutional Guidelines ppe->sds waste_type Identify Waste Type sds->waste_type inactivate Inactivate Peptide (e.g., Hydrolysis, Oxidation) waste_type->inactivate Liquid collect_solid Collect in Labeled, Leak-Proof Container waste_type->collect_solid Solid neutralize Neutralize Solution (pH 5.5 - 9.0) inactivate->neutralize verify_disposal Verify with EHS for Drain Disposal Approval neutralize->verify_disposal drain_disposal Dispose via Drain with Copious Amounts of Water verify_disposal->drain_disposal Approved hazardous_liquid Collect as Hazardous Liquid Waste verify_disposal->hazardous_liquid Not Approved end End: Disposal Complete drain_disposal->end professional_disposal Arrange for Professional Hazardous Waste Disposal hazardous_liquid->professional_disposal store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid store_solid->professional_disposal professional_disposal->end

Caption: this compound Disposal Workflow.

This comprehensive approach to the disposal of this compound, grounded in established safety protocols for peptide waste, will help ensure a safe laboratory environment and adherence to regulatory standards.

References

Personal protective equipment for handling NGFFFamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NGFFFamide

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like this compound is paramount. As a neuropeptide with potent biological activity, strict adherence to safety protocols is essential to protect laboratory personnel and maintain the integrity of experimental data.[1] This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and airborne particles of lyophilized powder.[1][2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[1] It is advisable to change them immediately if they become contaminated.
Respiratory Protection Respirator/Dust MaskNecessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2][3] All handling of the powdered form should be conducted in a chemical fume hood or biosafety cabinet.[1]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.[4]

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

Storage of Lyophilized Powder: For long-term storage, maintain the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[3][5] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][3][6]

Reconstitution:

  • Solvent Selection: The solubility of a peptide is determined by its amino acid composition. For a novel peptide like this compound, it is recommended to test solubility with a small amount first.[6] Start with sterile, distilled water.[5] If insoluble, for a peptide with a net positive charge (basic), adding a small amount of 0.1-25% acetic acid can aid dissolution.[5] For a net negative charge (acidic), 0.1% ammonium (B1175870) hydroxide (B78521) can be used.[5] For hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[6][7]

  • Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can be used to aid dissolution, but avoid excessive warming.[3][6]

Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than the lyophilized form.[3]

  • For short-term storage (1-2 weeks), store at 4°C.[5]

  • For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Protect solutions from light.[4]

Disposal Plan

Disposal of this compound and any contaminated materials must adhere to strict local, state, and federal regulations.[1] Treat all waste as hazardous unless specific institutional guidelines state otherwise.[8]

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[8][9]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated hazardous chemical waste container.[7] Do not dispose of peptide solutions down the drain.[1][4]

Decontamination: For spills, use a chemical spill kit.[1] For decontaminating labware, enzymatic detergents or a 0.5-1.0% sodium hypochlorite (B82951) solution can be effective, but always check for compatibility with the surfaces being cleaned.[9]

Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][8]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
Eye Contact Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the affected individual to fresh air immediately and seek medical attention.[1][2]
Ingestion Rinse the mouth with water and seek immediate medical attention.[2]

Visualized Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the lyophilized powder to the final disposal of waste.

NGFFFamide_Workflow receiving Receiving and Inspection storage_lyo Storage (Lyophilized) -20°C to -80°C receiving->storage_lyo equilibration Equilibrate to Room Temp (in Desiccator) storage_lyo->equilibration reconstitution Reconstitution (in Fume Hood) equilibration->reconstitution experiment Experimental Use reconstitution->experiment storage_sol Storage (Solution) Aliquots at -20°C to -80°C reconstitution->storage_sol Store Aliquots disposal_solid Solid Waste Disposal (Hazardous Waste Bin) experiment->disposal_solid Used Consumables disposal_liquid Liquid Waste Disposal (Hazardous Waste Container) experiment->disposal_liquid Unused Solution storage_sol->experiment ehs_pickup EHS Waste Pickup disposal_solid->ehs_pickup disposal_liquid->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.